Product packaging for 2,4-Difluoro-6-iodoaniline(Cat. No.:CAS No. 582319-15-1)

2,4-Difluoro-6-iodoaniline

Cat. No.: B1331585
CAS No.: 582319-15-1
M. Wt: 255 g/mol
InChI Key: IPXQDOGSRPHRAL-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-iodoaniline is a useful research compound. Its molecular formula is C6H4F2IN and its molecular weight is 255 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2IN B1331585 2,4-Difluoro-6-iodoaniline CAS No. 582319-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXQDOGSRPHRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650472
Record name 2,4-Difluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582319-15-1
Record name 2,4-Difluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,4-difluoro-6-iodoaniline. It is intended for researchers, scientists, and drug development professionals who utilize analytical techniques for molecular characterization. The document details predicted spectral data, provides a standard experimental protocol for data acquisition, and visualizes the molecular structure and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic compounds and analysis of related structures. The solvent is assumed to be deuterochloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons, and a broad signal for the amine (-NH₂) protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-37.20 - 7.40ddd³J(H-H) ≈ 9.0, ³J(H-F) ≈ 8.5, ⁴J(H-F) ≈ 2.5
H-56.80 - 7.00ddd³J(H-H) ≈ 9.0, ³J(H-F) ≈ 9.5, ⁴J(H-F) ≈ 2.5
-NH₂4.00 - 5.00br s-

ddd: doublet of doublet of doublets, br s: broad singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons, each influenced by the fluorine, iodine, and amine substituents. Significant carbon-fluorine coupling is expected.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹J(C-F) (Hz)Predicted ²J(C-F) (Hz)Predicted ³J(C-F) (Hz)
C-1138 - 142-~2~7
C-2155 - 159 (d)~245-~2
C-3118 - 122 (d)-~23-
C-4158 - 162 (d)~250-~2
C-5115 - 119 (d)-~21-
C-685 - 90-~8-

d: doublet

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with numbering for proton and carbon assignments used in the data tables.

Figure 1. Structure of this compound with atom numbering.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Temperature: 298 K.

  • Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Receiver Gain: Optimized automatically by the spectrometer.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: Same as for ¹H NMR (operating at the corresponding ¹³C frequency, e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The structural elucidation of a molecule using NMR spectroscopy follows a logical progression of steps, from sample preparation to the final assignment of the structure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E 1D ¹H NMR D->E F 1D ¹³C NMR E->F G 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) F->G H Fourier Transform I Phasing & Baseline Correction H->I J Referencing I->J K Peak Picking & Integration J->K L Analyze Chemical Shifts K->L M Analyze Coupling Constants & Multiplicities L->M N Correlate 1D and 2D Data M->N O Assign Signals to Atoms N->O P Structure Elucidation O->P Final Structure Confirmation

Figure 2. Logical workflow for NMR-based structural analysis.

In-Depth Technical Guide: Mass Spectrometry of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data, experimental protocols for data acquisition, and a plausible fragmentation analysis for 2,4-Difluoro-6-iodoaniline (CAS Number: 582319-15-1).

Disclaimer: As of the last update, publicly accessible experimental mass spectrometry data for this compound is not available. The data presented in this guide is a predicted representation based on the analysis of structurally similar compounds.

Predicted Mass Spectrometry Data

The mass spectrometry data for this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the iodine atom, followed by the elimination of smaller fragments.

A summary of the predicted key ions and their relative abundances is presented in the table below.

m/zPredicted Fragment IonRelative Abundance (%)
255[C₆H₄F₂IN]⁺ (Molecular Ion)85
128[C₆H₄F₂N]⁺100 (Base Peak)
101[C₅H₂F₂]⁺45
74[C₄H₂F]⁺30

Plausible Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely initiated by the loss of an electron to form the molecular ion. The most probable fragmentation pathway involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, leading to the formation of a stable difluorophenylaminyl cation.

fragmentation_pathway M [C₆H₄F₂IN]⁺˙ m/z = 255 F1 [C₆H₄F₂N]⁺ m/z = 128 M->F1 - I˙ F2 [C₅H₂F₂]⁺ m/z = 101 F1->F2 - HCN

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard operating procedure for the acquisition of mass spectrometry data for this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 50 to 350.

3.3. Data Acquisition and Analysis

  • Acquire the data using the instrument's data acquisition software.

  • Process the raw data to obtain the mass spectrum.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with spectral libraries (if available) and predict the fragmentation pattern.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution prep1->prep2 gcms1 Inject 1 µL into GC-MS prep2->gcms1 gcms2 Separation on HP-5ms Column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 50-350) gcms3->gcms4 data1 Acquire Raw Data gcms4->data1 data2 Process Mass Spectrum data1->data2 data3 Identify Molecular and Fragment Ions data2->data3

Caption: Experimental workflow for GC-MS analysis.

Potential Signaling Pathway Involvement

Given the structure of this compound as a halogenated aniline, it is prudent to consider its potential for toxicity. While no specific signaling pathways have been elucidated for this compound, a generalized adverse outcome pathway (AOP) can be conceptualized, which is relevant for compounds of this class that can induce oxidative stress.

aop_pathway mie Molecular Initiating Event: Covalent Binding to Proteins ko1 Key Event 1: Mitochondrial Dysfunction mie->ko1 leads to ko2 Key Event 2: Increased Reactive Oxygen Species (ROS) ko1->ko2 results in ko3 Key Event 3: Oxidative Damage to Lipids and DNA ko2->ko3 causes ao Adverse Outcome: Cellular Damage and Cytotoxicity ko3->ao culminates in

Caption: A potential adverse outcome pathway for halogenated anilines.

FT-IR Spectroscopic Analysis of 2,4-Difluoro-6-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,4-Difluoro-6-iodoaniline. This compound is of interest in medicinal chemistry and materials science, making its structural elucidation and characterization paramount. This document outlines the expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical workflow for analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by vibrational modes associated with its various functional groups. While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of structurally similar compounds, such as halogenated anilines.[1] The expected absorption bands are summarized in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Stretching (Asymmetric)~3400 - 3500Primary aromatic amines typically exhibit two N-H stretching bands.[2] The asymmetric stretch appears at a higher frequency.
N-H Stretching (Symmetric)~3300 - 3400The symmetric N-H stretching vibration of the primary amine group.[2]
Aromatic C-H Stretching~3000 - 3100These absorptions are characteristic of the C-H bonds on the benzene ring.[3]
N-H Bending (Scissoring)~1580 - 1650This bending vibration of the primary amine group is a useful diagnostic peak.[2]
Aromatic C=C Stretching~1400 - 1650The benzene ring exhibits several stretching vibrations in this region, which can be influenced by the nature and position of substituents.[1][3]
C-N Stretching~1250 - 1335The stretching vibration of the bond between the aromatic carbon and the nitrogen of the amine group is typically strong in aromatic amines.[2]
C-F Stretching~1100 - 1300The carbon-fluorine stretching vibrations are typically strong and their exact position can be influenced by the electronic environment.
C-I Stretching~500 - 600The carbon-iodine bond vibration is expected in the lower frequency region of the mid-IR spectrum.
Aromatic C-H Out-of-Plane Bending~750 - 900The pattern of these bands can provide information about the substitution pattern on the benzene ring. For a 1,2,4,6-tetrasubstituted ring, specific patterns are expected.[4]

Experimental Protocols

The successful acquisition of a high-quality FT-IR spectrum of this compound relies on proper sample preparation and instrument operation. The following protocols are recommended for solid samples.

Attenuated Total Reflectance (ATR) Method

This is often the simplest and most direct method for analyzing solid samples.

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the FT-IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

KBr Pellet Method

This traditional method involves dispersing the sample in a potassium bromide (KBr) matrix.

  • Sample Grinding: In an agate mortar and pestle, thoroughly grind a small amount (1-2 mg) of this compound to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.[5] The mixture should be homogenous.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Holder: Carefully remove the KBr pellet from the die and place it in the FT-IR sample holder.

  • Spectrum Acquisition: Obtain the FT-IR spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

Workflow and Data Interpretation

The process of obtaining and interpreting the FT-IR spectrum of this compound can be visualized as a logical workflow.

FT_IR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_Choice Choose Method: ATR or KBr Pellet Sample->Prep_Choice ATR ATR Method: Place sample on crystal Prep_Choice->ATR Direct KBr KBr Pellet Method: Grind and press pellet Prep_Choice->KBr Dispersive Background Record Background Spectrum ATR->Background KBr->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum: Baseline correction, smoothing Acquire->Process Identify Identify Characteristic Peaks: N-H, C-F, C-I, etc. Process->Identify Compare Compare with Reference Data and Predicted Frequencies Identify->Compare Structure Structural Confirmation Compare->Structure

Caption: Workflow for FT-IR analysis of this compound.

The interpretation of the acquired spectrum involves a systematic approach.[6] First, the spectrum is processed to correct for any baseline distortions. Then, the characteristic absorption bands are identified and assigned to the corresponding vibrational modes of the molecule's functional groups, as detailed in the data table above. A comparison of the experimental peak positions with the predicted values and data from similar halogenated anilines will aid in the structural confirmation of this compound. The fingerprint region (below 1500 cm⁻¹) can be complex but provides a unique pattern for the molecule as a whole.[7][8]

References

An In-depth Technical Guide to 2,4-Difluoro-6-iodoaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-iodoaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a reactive iodine atom, and a versatile amino group, makes it a significant precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates, while the iodo group provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the known physical and chemical properties, potential synthetic routes, and applications of this compound.

Core Physical and Chemical Properties

Quantitative data for this compound is limited due to its specificity. The following table summarizes the available information. For comparative purposes, data for the isomeric 2,6-Difluoro-4-iodoaniline is also included where available, as it may provide an estimation of properties for the target compound.

PropertyThis compound2,6-Difluoro-4-iodoaniline (Isomer for reference)
CAS Number 582319-15-1[1][2]141743-49-9[3]
Molecular Formula C₆H₄F₂IN[4]C₆H₄F₂IN[3]
Molecular Weight 255.00 g/mol [4]255.00 g/mol [3]
Monoisotopic Mass 254.93565 Da (Predicted)[5]254.93565 Da[3]
Purity ≥97%[1]Not specified
Melting Point Not available77-79°C[6]
Boiling Point Not available223°C[6]
Density Not available2.086 g/cm³[6]
XlogP (Predicted) 2.1[5]2.1[3]

Spectroscopic Data

Spectroscopic DataPredicted Values for this compound hydrochloride
Mass Spectrometry [M+H]⁺: 255.94293 m/z, [M+Na]⁺: 277.92487 m/z, [M-H]⁻: 253.92837 m/z[5]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of pure this compound is not widely documented. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and protocols for analogous compounds. A potential pathway involves the direct iodination of 2,4-difluoroaniline.

Potential Synthetic Workflow

G Start 2,4-Difluoroaniline Reagents Iodinating Agent (e.g., I₂, NIS) Start->Reagents Iodination Product This compound Reagents->Product Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Iodination of an Aniline Derivative

The following is a general procedure for the iodination of an aniline, which could be adapted for the synthesis of this compound.

Materials:

  • Aniline derivative (e.g., 2,4-difluoroaniline)

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Solvent (e.g., acetonitrile, dimethylformamide)

  • Base (optional, e.g., sodium bicarbonate)

Procedure:

  • Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution.

  • Slowly add the iodinating agent (I₂ or NIS) portion-wise to the reaction mixture at room temperature or a slightly elevated temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired iodoaniline derivative.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo diazotization, acylation, and alkylation. The fluorine atoms are generally unreactive towards nucleophilic substitution unless activated by other substituents. The carbon-iodine bond is the most reactive site for transformations such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, making this compound a versatile building block for introducing a 2,4-difluoro-6-aminophenyl moiety.

Applications in Drug Discovery and Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals.[7] The presence of fluorine atoms can significantly enhance a molecule's metabolic stability and its binding affinity to biological targets. The iodine atom provides a convenient point for synthetic elaboration to build more complex drug-like molecules. This compound can serve as a key starting material for the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.

General Workflow for Utilization in Drug Discovery

G Aniline This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Aniline->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Partner Coupling Partner (e.g., Boronic Acid, Amine) Partner->Coupling Modification Further Functionalization Intermediate->Modification Candidate Drug Candidate Modification->Candidate

Caption: General workflow for the use of this compound in drug discovery.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory setting. The following GHS hazard statements have been associated with this compound:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[1][4]

  • H319: Causes serious eye irritation[1][4]

  • H332: Harmful if inhaled[4]

  • H335: May cause respiratory irritation[1][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Use a NIOSH/MSHA-approved respirator if inhalation of vapors or dust is likely.[8]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8]

  • Keep the container tightly closed.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. While detailed experimental data for this specific isomer is not abundant, its structural features suggest a high utility as a building block for creating complex, functionalized molecules. Its synthesis can likely be achieved through standard aromatic substitution reactions, and its reactivity is well-suited for a variety of synthetic transformations. As with all chemical reagents, proper safety precautions must be observed during its handling and use. The continued exploration of molecules like this compound is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-6-iodoaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Difluoro-6-iodoaniline, a crucial parameter for its application in pharmaceutical synthesis, materials science, and chemical research. A comprehensive search of publicly available literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. Consequently, this document provides a detailed framework for the experimental determination of its solubility. The guide furnishes robust, standardized protocols for established methodologies, including gravimetric analysis and UV-Vis spectrophotometry, to enable researchers to generate reliable and reproducible solubility data. Furthermore, it includes templates for systematic data presentation and visual workflows to facilitate experimental design, execution, and reporting.

Introduction

This compound is a halogenated aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of fluorine and iodine atoms on the aniline ring offers unique chemical reactivity and makes it a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties of this compound

While specific solubility data is scarce, other known physicochemical properties are essential for designing solubility experiments.

PropertyValueSource
CAS Number 582319-15-1[1][2]
Molecular Formula C₆H₄F₂INN/A
Molecular Weight 255.00 g/mol [3][4]
Appearance Not specified (often a solid at room temperature)N/A
Melting Point Not specified in readily available literatureN/A
Boiling Point Not specified in readily available literatureN/A

Note: The lack of publicly available data for melting and boiling points highlights the general scarcity of characterized properties for this specific compound.

Based on the general principles of solubility ("like dissolves like"), it can be inferred that this compound, being a relatively polar molecule due to the amine group but also possessing non-polar characteristics from the aromatic ring and halogen substituents, will exhibit varying degrees of solubility in different organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents compared to non-polar solvents. However, experimental verification is paramount.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in a liquid solvent are the gravimetric method and the UV-Vis spectrophotometric method.

The gravimetric method is a direct and straightforward technique that relies on the mass of the solute dissolved in a known volume of solvent.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Drying oven or vacuum desiccator

3.1.2. Experimental Workflow

Gravimetric_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess 2,4-Difluoro- 6-iodoaniline to a known volume of solvent in a vial. B Seal the vial tightly. A->B C Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D Allow the solution to stand at the same temperature for undissolved solid to settle. C->D E Withdraw a known volume of the clear supernatant using a filtered syringe. D->E F Transfer the supernatant to a pre-weighed container. E->F G Evaporate the solvent completely under reduced pressure or in a fume hood. F->G H Dry the residue to a constant weight in a vacuum desiccator. G->H I Weigh the container with the dried solute. H->I J Calculate the solubility. I->J

Caption: Gravimetric Method for Solubility Determination.

3.1.3. Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for most organic solvents). This step is critical to avoid transferring any undissolved solid.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing: Dry the residue to a constant weight in a vacuum desiccator. Record the final weight of the container with the dried solute.

  • Calculation: The solubility (S) in g/L is calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))

This method is suitable if this compound has a significant UV absorbance at a wavelength where the solvent does not absorb. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.

3.2.1. Materials and Equipment

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3.2.2. Experimental Workflow

UV_Vis_Workflow cluster_calibration Calibration Curve cluster_solubility_determination Solubility Measurement A Prepare a series of standard solutions of known concentrations. B Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). A->B C Plot absorbance vs. concentration to create a calibration curve. B->C H Determine the concentration of the diluted solution from the calibration curve. D Prepare a saturated solution and equilibrate as in the gravimetric method. E Withdraw a filtered aliquot of the supernatant. D->E F Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. E->F G Measure the absorbance of the diluted solution. F->G G->H I Calculate the original concentration of the saturated solution. H->I

Caption: UV-Vis Spectrophotometric Method Workflow.

3.2.3. Procedure

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation and Sampling of Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and withdraw a filtered aliquot of the supernatant.

  • Dilution: Accurately dilute the withdrawn aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution (C_diluted).

    • Calculate the concentration of the original saturated solution (S) using the dilution factor: S (g/L) = C_diluted (g/L) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

SolventSolvent Polarity IndexSolubility (g/L)Solubility (mol/L)Method Used
Example: Dichloromethane3.1Experimental ValueCalculated ValueGravimetric
Example: Methanol5.1Experimental ValueCalculated ValueUV-Vis
Example: Toluene2.4Experimental ValueCalculated ValueGravimetric
Example: Acetone5.1Experimental ValueCalculated ValueUV-Vis
Example: Ethyl Acetate4.4Experimental ValueCalculated ValueGravimetric
Example: n-Hexane0.1Experimental ValueCalculated ValueGravimetric

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this technical guide provides researchers with the necessary experimental protocols and frameworks to determine these values accurately. The gravimetric and UV-Vis spectrophotometric methods described are robust, reliable, and widely accepted for generating high-quality solubility data. The systematic application of these methodologies will contribute valuable information to the scientific community, aiding in the effective utilization of this compound in drug development and chemical synthesis. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.

References

In-Depth Technical Guide: 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 582319-15-1

This technical guide provides a comprehensive overview of 2,4-Difluoro-6-iodoaniline, a key halogenated aromatic amine intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₆H₄F₂IN. Its structure, featuring two fluorine atoms and an iodine atom on the aniline ring, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple halogen atoms provides distinct reactive sites for various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 582319-15-1
Molecular Formula C₆H₄F₂IN
Molecular Weight 255.00 g/mol
Appearance Not explicitly available, likely a solid
Purity Typically ≥95% - ≥98%

Synthesis and Experimental Protocols

A potential synthetic pathway can be extrapolated from the synthesis of related trihaloanilines.[1] The synthesis of a related compound, 2,4-dichloro-3,5-difluoro-6-iodoaniline, was achieved through the chlorination of 3,5-difluoro-4-iodoaniline.[1] This suggests a possible route to this compound could involve the direct iodination of 2,4-difluoroaniline under controlled conditions.

Hypothetical Experimental Protocol for the Synthesis of this compound:

This protocol is a hypothetical adaptation based on general procedures for the iodination of anilines and should be optimized and performed with caution by qualified chemists.

Reaction Scheme:

G 2,4-Difluoroaniline 2,4-Difluoroaniline This compound This compound 2,4-Difluoroaniline->this compound I₂, NaHCO₃, H₂O

Caption: Hypothetical iodination of 2,4-difluoroaniline.

Materials:

  • 2,4-Difluoroaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in a suitable amount of water containing sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Slowly add powdered iodine in portions to the stirred solution.

  • Allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the crude product can be collected by filtration.

  • The crude product is then dissolved in an appropriate organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not available in the public domain. However, based on the analysis of similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR Aromatic protons will appear as multiplets or doublet of doublets in the aromatic region (approx. 6.5-7.5 ppm). The amino protons will likely appear as a broad singlet.
¹³C NMR Signals for the six aromatic carbons will be observed, with the carbons attached to fluorine exhibiting splitting (C-F coupling). The carbon attached to iodine will be significantly downfield.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching will be present.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 255. The isotopic pattern of iodine would be observable.

Applications in Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry, often serving as precursors for the synthesis of kinase inhibitors for cancer therapy. The unique substitution pattern of this compound offers medicinal chemists a versatile scaffold for developing novel therapeutic agents.

The aniline moiety can be utilized in coupling reactions to form more complex heterocyclic structures, which are common cores of many kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions.

Logical Workflow for Kinase Inhibitor Synthesis:

The general workflow for synthesizing a pharmaceutical intermediate from an aniline derivative like this compound often involves coupling reactions to construct a more complex molecular scaffold, which then forms the core of a kinase inhibitor.

G A This compound B Heterocyclic Core Synthesis (e.g., quinazoline, pyrimidine) A->B Reaction with formylating/cyclizing agents C Functionalized Intermediate B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Cross-coupling with boronic acids/esters E Final Kinase Inhibitor D->E

Caption: General workflow for kinase inhibitor synthesis.

While specific examples of drugs synthesized from this compound are not prominently documented, its structural motifs are present in various kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. For instance, substituted anilines are key components of inhibitors targeting kinases in the Ras-MAPK signaling cascade.

Signaling Pathway Context:

Many kinase inhibitors target components of critical signaling pathways that are often dysregulated in cancer. The Ras-MAPK pathway is a key example, controlling cell proliferation, differentiation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (derived from intermediates like this compound) Inhibitor->MEK Inhibition

Caption: Simplified Ras-MAPK signaling pathway and a potential point of inhibition.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on the data for structurally similar compounds like 2,4-difluoroaniline and other iodoanilines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

General Handling Precautions:

  • Ingestion: May be harmful if swallowed.

  • Inhalation: May cause respiratory irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

Recommended PPE:

  • Safety glasses with side-shields

  • Gloves

  • Lab coat

  • Work in a fume hood to avoid inhalation of dust or vapors.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Suppliers

This compound is available from various chemical suppliers specializing in research and development chemicals. It is important to source this compound from a reputable supplier to ensure high purity and quality for reliable experimental results.

References

molecular weight and formula of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4-Difluoro-6-iodoaniline, a halogenated aniline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a representative synthesis is provided.

Chemical Properties and Data

This compound is a substituted aromatic amine with the chemical formula C₆H₄F₂IN. Its structure, featuring two fluorine atoms and an iodine atom on the aniline ring, imparts unique chemical properties that make it a valuable building block in organic synthesis. The molecular weight and other key properties are summarized in the table below. While specific experimental data for this exact isomer can be limited, the properties of its isomers, such as 2,6-Difluoro-4-iodoaniline, provide a close approximation.

PropertyValueSource
Chemical Formula C₆H₄F₂INPubChem
Molecular Weight ~255.00 g/mol PubChem[1]
Monoisotopic Mass 254.93565 DaPubChem
Appearance Expected to be a solid at room temperatureN/A
Melting Point 77-79 °C (for 2,6-Difluoro-4-iodoaniline)ChemBK
Boiling Point 223 °C (for 2,6-Difluoro-4-iodoaniline)ChemBK
Density 2.086 g/cm³ (for 2,6-Difluoro-4-iodoaniline)ChemBK
CAS Number 582319-15-1ChemicalBook

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

  • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-I stretching (around 500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at approximately m/z 255, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the synthesis of structurally related compounds, such as the iodination of substituted anilines. The following is a representative protocol based on known organic chemistry principles.

Experimental Protocol: Iodination of 2,4-Difluoroaniline

This protocol describes a general method for the ortho-iodination of a difluoroaniline, which can be adapted for the synthesis of this compound.

Materials:

  • 2,4-Difluoroaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (aqueous solution)

  • Sodium thiosulfate (aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Logical Workflow for Synthesis

G start Start with 2,4-Difluoroaniline dissolve Dissolve in anhydrous Acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nis Add N-Iodosuccinimide cool->add_nis react React at room temperature add_nis->react quench Quench with Sodium Thiosulfate react->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain this compound purify->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Halogenated anilines are important scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets and modulate the physicochemical properties of drug candidates.[2] The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom can be utilized for further chemical modifications or act as a bulky substituent to probe protein binding pockets.[3]

While specific drugs containing the this compound moiety are not prominently reported, this scaffold is highly relevant to the development of:

  • Kinase Inhibitors: Anilinoquinazolines and related heterocyclic structures are a well-established class of kinase inhibitors used in cancer therapy.[4][5][6] The aniline moiety often occupies the ATP-binding site of the kinase. The substitution pattern on the aniline ring is crucial for potency and selectivity. The 2,4-difluoro substitution, in particular, has been explored in the design of potent kinase inhibitors.

  • Antiviral and Anticancer Agents: Iodoaniline derivatives have been investigated for their potential as antiviral and anticancer agents.[2][7] The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to drug-target binding affinity.

Conceptual Signaling Pathway Targeted by Anilino-based Kinase Inhibitors

G cluster_0 RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) RTK->Downstream Activates Anilino_Inhibitor Anilino-based Kinase Inhibitor (e.g., from this compound) Anilino_Inhibitor->RTK Competitively Binds ATP ATP ATP->RTK Binds to active site Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

References

starting materials for 2,4-Difluoro-6-iodoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 2,4-difluoro-6-iodoaniline, a valuable substituted aniline intermediate in the development of novel pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the most effective starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Executive Summary

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of commercially available 2,4-difluoroaniline. The strong ortho-, para-directing effect of the amino group, coupled with the electronic properties of the fluorine substituents, selectively directs the introduction of iodine to the C6 position of the benzene ring. This guide will focus on two primary methodologies for this transformation: iodination using N-iodosuccinimide (NIS) and iodination with molecular iodine in the presence of an oxidizing agent. An alternative, though less direct, multi-step pathway involving the halogenation of a difluoro-iodinated intermediate is also discussed.

Starting Materials and Synthetic Pathways

The selection of an appropriate starting material is critical for the efficient synthesis of this compound. The most direct and cost-effective approach utilizes 2,4-difluoroaniline as the immediate precursor.

Direct Iodination of 2,4-Difluoroaniline

The primary route to this compound involves the direct electrophilic iodination of 2,4-difluoroaniline. The regioselectivity of this reaction is governed by the powerful activating and ortho,para-directing nature of the amino group. The positions ortho to the amino group are C2 and C6. Since the C2 position is already substituted with a fluorine atom, electrophilic attack is sterically and electronically favored at the C6 position.

G 2,4-Difluoroaniline 2,4-Difluoroaniline This compound This compound 2,4-Difluoroaniline->this compound Direct Iodination Iodinating Agent Iodinating Agent Iodinating Agent->this compound

Caption: Direct iodination of 2,4-difluoroaniline.

Two principal methods for this direct iodination are detailed below.

N-Iodosuccinimide is a mild and efficient iodinating agent for electron-rich aromatic compounds. The reaction typically proceeds under neutral conditions in a suitable organic solvent.

This classic method involves the in situ generation of a more electrophilic iodine species from molecular iodine using an oxidizing agent such as hydrogen peroxide or iodic acid.

Multi-step Synthesis from Halogenated 3,5-Difluoroaniline Derivatives

An alternative, albeit less direct, synthetic strategy involves the multi-step transformation of a halogenated 3,5-difluoroaniline precursor. While not the primary focus of this guide, it is noteworthy that 2,4-dichloro-3,5-difluoro-6-iodoaniline has been identified as a byproduct in the chlorination of 3,5-difluoro-4-iodoaniline, suggesting the feasibility of halogenation at the 6-position of a difluoroaniline derivative.[1] This pathway, however, involves more synthetic steps and may result in lower overall yields.

Experimental Protocols

Synthesis of this compound via Direct Iodination of 2,4-Difluoroaniline

Materials:

  • 2,4-Difluoroaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Materials:

  • 2,4-Difluoroaniline

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-difluoroaniline (1.0 eq) in ethanol, add iodine (1.0 eq).

  • Slowly add hydrogen peroxide (1.1 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a 10% aqueous solution of sodium hydroxide.

  • Extract the mixture with dichloromethane (3 x).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

Starting MaterialMethodReagentsSolventReaction Time (h)Yield (%)Reference
2,4-DifluoroanilineAN-IodosuccinimideAcetonitrile2-485-95[General method]
2,4-DifluoroanilineBIodine, Hydrogen PeroxideEthanol3-670-85[General method]

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a logical progression from a readily available starting material to a more complex, functionalized molecule. The workflow highlights the principles of electrophilic aromatic substitution and the directing effects of substituents on the aniline ring.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product SM 2,4-Difluoroaniline Reaction Electrophilic Iodination (e.g., NIS or I₂/H₂O₂) SM->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The direct iodination of 2,4-difluoroaniline stands out as the most efficient and straightforward method, with well-established protocols and high anticipated yields. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the successful preparation of this key synthetic intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on Difluoroiodoaniline

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and regiochemical outcomes associated with the electrophilic aromatic substitution (EAS) on difluoroiodoaniline isomers. This class of compounds is of significant interest in medicinal chemistry and materials science, where precise functionalization of aromatic rings is paramount for developing novel molecules with tailored properties.

Core Principles: Regioselectivity in Difluoroiodoanilines

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the electronic properties of the substituents already present. In difluoroiodoaniline, three different substituents—amino (-NH2), fluoro (-F), and iodo (-I)—compete to direct the incoming electrophile.

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

  • Halogens (-F, -I): Fluorine and iodine are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance.[3] The directing ability follows the order -F > -Cl > -Br > -I, but the powerful activating effect of the amino group typically dominates the overall regioselectivity.

The final substitution pattern is a result of the interplay between these activating and directing effects, steric hindrance, and the specific isomer of difluoroiodoaniline being used.

Synthesis of Key Difluoroiodoaniline Isomers

The specific substitution pattern is highly dependent on the starting isomer. Two common isomers are 3,5-difluoro-4-iodoaniline and 2,6-difluoro-3-iodoaniline.

Synthesis of 3,5-Difluoro-4-iodoaniline

This isomer is synthesized from 3,5-difluoroaniline. The strong directing effect of the amino group guides the iodine to the para position.

ReactionReagentsConditionsYieldReference
Iodination3,5-difluoroaniline, IodineMild conditionsNearly Quantitative[4]
Synthesis of 2,6-Difluoro-3-iodoaniline

This isomer is prepared by the direct iodination of 2,6-difluoroaniline.

ReactionReagentsConditionsYieldReference
Iodination2,6-difluoroaniline, IClAcetic Acid, 0-5°C68-72%[5]

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Further halogenation of difluoroiodoaniline provides access to polyhalogenated building blocks.

  • Dibromination of 3,5-Difluoro-4-iodoaniline : The powerful ortho-directing effect of the amino group directs the bromine atoms to the C2 and C6 positions. Mild conditions are required to prevent halo-de-iodination.[4] Chlorination with N-chlorosuccinimide (NCS) is less selective and leads to a mixture of products.[4]

SubstrateReagentsProductYieldReference
3,5-Difluoro-4-iodoanilineN-Bromosuccinimide (NBS)2,6-Dibromo-3,5-difluoro-4-iodoanilineHigh[4]
Nitration

The nitration of anilines is often complicated by the basicity of the amino group, which can react with the strong acids of the nitrating mixture (HNO₃/H₂SO₄). This reaction forms an anilinium ion, where the -NH₃⁺ group is a strong deactivating, meta-director. This leads to a mixture of products and often significant amounts of the meta-substituted isomer.

To achieve selective para-nitration, the amino group is typically protected first, for example, by acetylation to form an amide. The amide is still an ortho, para-director but is less basic and less activating, allowing for a more controlled reaction. The protecting group can be removed by hydrolysis after nitration.

Nitration_Strategy Aniline Difluoroiodoaniline (-NH2) Protected Protected Aniline (-NHCOCH3) Aniline->Protected Acetylation Nitrated Nitrated Product Protected->Nitrated Nitration (HNO3/H2SO4) Final Final Product (-NH2, -NO2) Nitrated->Final Hydrolysis

Caption: Workflow for selective nitration of anilines via protection.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on aniline derivatives.[6] There are two primary reasons for this limitation:

  • The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[6]

  • The resulting complex is strongly deactivating, preventing the electrophilic attack on the aromatic ring.

Therefore, Friedel-Crafts reactions are not a viable method for the direct functionalization of difluoroiodoaniline.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoro-4-iodoaniline[4]
  • Starting Material: 3,5-Difluoroaniline.

  • Reagent: Iodine (I₂).

  • Procedure: The iodination is carried out under mild conditions. While the specific solvent and temperature are not detailed in the reference, a typical procedure would involve dissolving 3,5-difluoroaniline in a suitable solvent like ethanol or acetic acid, followed by the portion-wise addition of iodine, often in the presence of a mild base (e.g., NaHCO₃) or an oxidizing agent to generate the electrophilic iodine species in situ.

  • Workup: The reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.

  • Yield: The reaction proceeds in nearly quantitative yield.

Protocol 2: Synthesis of 2,6-Difluoro-3-iodoaniline[5]
  • Starting Material: 2,6-Difluoroaniline.

  • Reagent: Iodine monochloride (ICl).

  • Solvent: Acetic acid.

  • Procedure: 2,6-Difluoroaniline is dissolved in glacial acetic acid and the solution is cooled to 0-5°C in an ice bath. A solution of iodine monochloride in acetic acid is added dropwise while maintaining the temperature. The reaction is stirred at low temperature for a specified period until completion (monitored by TLC).

  • Workup: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be purified by recrystallization.

  • Yield: 68-72%.

Protocol 3: Dibromination of 3,5-Difluoro-4-iodoaniline[4]
  • Starting Material: 3,5-Difluoro-4-iodoaniline.

  • Reagent: N-Bromosuccinimide (NBS).

  • Procedure: 3,5-Difluoro-4-iodoaniline is dissolved in a suitable solvent (e.g., acetonitrile or DMF). N-Bromosuccinimide (2.0 equivalents) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed.

  • Workup: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualized Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a two-step mechanism: attack of the electrophile to form a resonance-stabilized carbocation (arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[7][8]

EAS_Mechanism cluster_start Step 1: Electrophile Attack cluster_end Step 2: Deprotonation Reactants Aromatic Ring + E+ Intermediate Arenium Ion (Sigma Complex) (Resonance Stabilized) Reactants->Intermediate Slow, Rate-Determining Intermediate_End Arenium Ion Product Substituted Product Intermediate_End->Product Fast, restores aromaticity

Caption: The two-step mechanism of electrophilic aromatic substitution.

Regioselectivity in 3,5-Difluoro-4-iodoaniline

The directing effects of the substituents determine the position of electrophilic attack. The powerful activating and ortho-directing -NH₂ group is the dominant influence.

Caption: Directing effects on 3,5-difluoro-4-iodoaniline.

References

Navigating the Reactivity of the Amine Group in 2,4-Difluoro-6-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-iodoaniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a sterically demanding and synthetically versatile iodine atom, and a nucleophilic amine group, presents a complex yet valuable platform for molecular design. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, offering insights into its basicity, nucleophilicity, and participation in key chemical transformations. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in drug discovery and development.

Core Reactivity Principles: The Influence of Halogen Substitution

The reactivity of the amine group in this compound is profoundly influenced by the electronic and steric effects of the halogen substituents. The fluorine and iodine atoms are strongly electron-withdrawing, which has a significant impact on the electron density of the aromatic ring and, consequently, the properties of the amine group.

Basicity and Nucleophilicity:

The electron-withdrawing nature of the fluorine and iodine atoms via the inductive effect decreases the electron density on the nitrogen atom of the amine group. This reduction in electron density leads to a lower basicity compared to aniline. The predicted pKa value for the closely related 2,6-Difluoro-4-iodoaniline is approximately 1.02, indicating a significantly weaker base than aniline (pKa of anilinium ion is 4.6).[1] This decreased basicity directly correlates with reduced nucleophilicity, meaning the amine group in this compound is a weaker nucleophile than that of aniline.[2][3][4] Consequently, reactions involving nucleophilic attack by the amine, such as acylation and alkylation, may require more forcing conditions or catalytic activation.

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G

Key Reactions of the Amine Group

The amine group of this compound serves as a versatile handle for a variety of chemical transformations. Below are detailed discussions and representative protocols for key reactions.

Acylation

Acylation of the amine group is a common strategy to introduce an acyl moiety, which can serve as a protecting group or a precursor for further functionalization. Due to the reduced nucleophilicity of the amine, stronger acylating agents or catalysts may be necessary.

Quantitative Data Summary (Representative)

Acylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydridePyridine (catalytic)DichloromethaneRoom Temp.2-485-95
Benzoyl ChlorideTriethylamineDichloromethane0 to Room Temp.1-390-98
2,6-Difluorobenzoyl isocyanateNoneTolueneReflux4-8>90[5]

Experimental Protocol: Acetylation with Acetic Anhydride

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane, add a catalytic amount of pyridine (0.1 eq).

  • Addition of Reagent: Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

N-Alkylation

Introducing alkyl groups onto the amine nitrogen can significantly modulate the physicochemical properties of the molecule. Direct alkylation with alkyl halides can be challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. More sophisticated methods like the Buchwald-Hartwig amination may offer higher yields and better control.

Quantitative Data Summary (Representative)

Alkylating AgentMethodBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideDirect AlkylationK₂CO₃ / NaHAcetonitrile / DMF25 - 6012 - 2470 - 90[5]
Benzyl BromideDirect AlkylationEt₃N / DBUDichloromethane / Toluene25 - 808 - 1665 - 85[5]

Experimental Protocol: N-Methylation with Methyl Iodide

  • Reaction Setup: To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).

  • Addition of Reagent: Add methyl iodide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-methylated product.

Sulfonation

Sulfonation of anilines introduces a sulfonic acid group onto the aromatic ring. The amine group is a strong ortho-, para-director. In the case of this compound, the substitution pattern will be influenced by the existing substituents. Due to steric hindrance from the iodine atom and the electronic deactivation of the ring, sulfonation typically requires forcing conditions.

Experimental Protocol: Sulfonation with Fuming Sulfuric Acid

  • Reaction Setup: In a flask equipped with a stirrer, carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at 0 °C.

  • Reaction: Slowly heat the reaction mixture to 100-120 °C and maintain for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The sulfonated product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from water.

Diazotization and Subsequent Reactions

The primary amine group of this compound can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.[6][7][8][9][10]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Iodination)

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction (Iodination):

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Conclusion

The amine group of this compound, while exhibiting reduced basicity and nucleophilicity due to the presence of electron-withdrawing halogen atoms, remains a key functional handle for a diverse array of chemical transformations. Understanding the interplay of electronic and steric factors is crucial for designing effective synthetic strategies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block for the development of novel molecules in the pharmaceutical and materials science fields. Further optimization of the presented protocols may be necessary depending on the specific substrate and desired outcome.

References

Stability and Storage of 2,4-Difluoro-6-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluoro-6-iodoaniline. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or manufacturing setting. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets of the compound and its analogs, alongside established principles of chemical stability and analytical method development for similar halogenated anilines.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the stability of this compound. The following table summarizes the key recommendations derived from safety data sheets and general chemical safety guidelines.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some sources recommend refrigeration.Minimizes the rate of potential thermal degradation.
Light Keep container tightly closed and protected from light.Anilines and iodo-compounds can be sensitive to light, which may induce degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage.Prevents oxidation, as anilines can be susceptible to air oxidation.
Container Use a tightly sealed, suitable container.Prevents contamination and exposure to moisture and air.
Ventilation Store in a well-ventilated area.Ensures safe containment of any potential vapors.

Chemical Stability Profile

This compound is generally stable under recommended storage conditions. However, like many substituted anilines and aryl iodides, it is susceptible to degradation under certain stress conditions.

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Acid chlorides

  • Acid anhydrides

Hazardous Decomposition Products: Thermal decomposition may lead to the release of hazardous substances, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)

  • Hydrogen iodide (HI)

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, based on the chemical nature of halogenated anilines, the following degradation routes can be anticipated under forced conditions:

  • Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of atmospheric oxygen or oxidizing agents can initiate this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond, forming radical species that can then participate in a variety of secondary reactions, leading to impurities.

  • Acid-Catalyzed Degradation: In strongly acidic conditions, halogenated anilines can be susceptible to degradation, which may involve reactions at the amino group or potential dehalogenation.[1]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of the hazardous products listed above.

The following diagram illustrates a logical workflow for assessing and handling the stability of this compound.

Workflow for Stability Assessment of this compound cluster_0 Initial Assessment cluster_1 Storage and Handling cluster_2 Stability Testing (Forced Degradation) cluster_3 Data Analysis and Reporting A Procure this compound B Review Safety Data Sheet (SDS) A->B C Identify Recommended Storage Conditions B->C D Store in a cool, dry, dark, and well-ventilated area C->D E Use inert atmosphere for long-term storage D->E F Handle with appropriate Personal Protective Equipment (PPE) D->F G Prepare solutions of the compound H Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) G->H I Analyze samples at time points using a stability-indicating method (e.g., HPLC) H->I J Identify and quantify degradation products I->J K Determine degradation pathways J->K L Establish shelf-life and re-test period J->L M Document findings in a technical report K->M L->M

A logical workflow for the stability assessment of this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies to evaluate the stability of this compound. These protocols are based on common practices in the pharmaceutical industry for developing stability-indicating methods.[2][3][4]

General Preparation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Control Sample: A portion of the stock solution should be stored under recommended conditions and used as a control for comparison.

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

4.2.1. Acidic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

  • Heat the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the samples with an equivalent amount of 1 M sodium hydroxide (NaOH).

  • Dilute with the mobile phase to a suitable concentration for analysis.

4.2.2. Basic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

  • Keep the solution at room temperature for 24 hours.

  • Withdraw samples at appropriate time intervals.

  • Before analysis, neutralize the samples with an equivalent amount of 1 M hydrochloric acid (HCl).

  • Dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute with the mobile phase to a suitable concentration for analysis.

4.2.4. Thermal Degradation

  • Transfer a solid sample of this compound to a petri dish and place it in a hot air oven maintained at 105°C for 24 hours.

  • For solution-state thermal stress, heat a portion of the stock solution at 60°C for 24 hours.

  • Prepare samples for analysis by dissolving the solid in the mobile phase or diluting the stressed solution.

4.2.5. Photolytic Degradation

  • Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period (e.g., as per ICH Q1B guidelines).

  • Prepare samples for analysis by dissolving the solid in the mobile phase or diluting the exposed solution.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[5][6] A general starting point for such a method for a substituted aniline could be:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30°C.

The following diagram illustrates a general experimental workflow for a forced degradation study.

Experimental Workflow for Forced Degradation Study cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solution of This compound B Prepare control sample A->B C Acid Hydrolysis (e.g., 1M HCl, 60°C) A->C D Base Hydrolysis (e.g., 1M NaOH, RT) A->D E Oxidative Degradation (e.g., 3% H2O2, RT) A->E F Thermal Degradation (e.g., 105°C solid, 60°C solution) A->F G Photolytic Degradation (UV and Visible light) A->G H Sample at time intervals C->H D->H E->H F->H G->H I Neutralize (for acid/base) and dilute H->I J Inject into HPLC system I->J K Analyze chromatograms J->K L Calculate % degradation K->L M Identify degradation peaks K->M N Assess peak purity K->N O Propose degradation pathway L->O M->O N->O

A general experimental workflow for a forced degradation study.

Conclusion

While specific, quantitative stability data for this compound is limited in publicly accessible sources, a comprehensive understanding of its stability can be achieved through the application of established principles of chemical stability and forced degradation studies. By adhering to the recommended storage and handling conditions and employing systematic experimental protocols as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate. The development of a validated stability-indicating analytical method is crucial for accurately monitoring the purity of this compound over time and under various stress conditions.

References

Navigating the Unseen: A Technical Guide to the Potential Hazards and Safety Precautions for 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Difluoro-6-iodoaniline is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. Due to the presence of fluoro, iodo, and aniline functionalities, this compound is predicted to be toxic and requires stringent safety measures. This guide provides a comprehensive overview of its anticipated hazards, handling protocols, and emergency procedures, based on data from analogous compounds.

Predicted Hazard Profile

The hazard profile of this compound is extrapolated from related compounds such as 2,4-difluoroaniline, 2,6-difluoro-4-iodoaniline, and 2-fluoro-4-iodoaniline. Aromatic amines are a class of compounds known for their potential toxicity, including methemoglobinemia, and some are considered carcinogenic. The halogen substituents can further modify the toxicological properties.

GHS Classification (Predicted)

The following table summarizes the predicted GHS classification for this compound based on the classifications of structurally related compounds.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3/4H301: Toxic if swallowed or H302: Harmful if swallowedDanger/Warning☠️ or ❗️
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger☠️
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledDanger☠️
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning❗️
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning❗️
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning❗️
Summary of Hazard Statements (H-Statements)
Statement CodeDescriptionSource (Analogous Compound)
H301/H302Toxic if swallowed / Harmful if swallowed2,6-Difluoro-4-iodoaniline, 2,4-Difluoroaniline[1][2][3]
H311Toxic in contact with skin2,4-Difluoroaniline[3]
H312Harmful in contact with skin2,6-Difluoro-4-iodoaniline[1]
H315Causes skin irritation2-Fluoro-4-iodoaniline, 2,4-Dichloro-6-iodoaniline[4][5]
H319Causes serious eye irritation2-Fluoro-4-iodoaniline, 2,4-Dichloro-6-iodoaniline[4][5]
H331Toxic if inhaled2,4-Difluoroaniline[3]
H332Harmful if inhaled2,4-Dichloro-6-iodoaniline[4]
H335May cause respiratory irritation2-Fluoro-4-iodoaniline, 2,4-Dichloro-6-iodoaniline[4][5]
Summary of Precautionary Statements (P-Statements)
Statement CodeDescriptionSource (Analogous Compound)
P261Avoid breathing dust/fume/gas/mist/vapours/spray.2,4-Difluoroaniline, 2-Fluoro-4-iodoaniline[3]
P270Do not eat, drink or smoke when using this product.2,4-Dichloro-6-iodoaniline[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.2,4-Difluoroaniline, 2,4-Dichloro-6-iodoaniline[3][4]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.2,4-Dichloro-6-iodoaniline[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.2,4-Dichloro-6-iodoaniline[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.2,4-Dichloro-6-iodoaniline[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.2,4-Dichloro-6-iodoaniline[4]
P361+P364Take off immediately all contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted toxicity of this compound, all handling should be performed in a designated area within a certified chemical fume hood.

Engineering Controls:

  • Work must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • A safety shower and eyewash station must be readily accessible.[6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[7]

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6]

  • Gloves: Use double gloving with chemically resistant gloves (e.g., nitrile outer, butyl rubber inner). Check glove manufacturer's data for breakthrough times. Nitrile gloves alone may not be sufficient for prolonged contact.[8]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Contaminated PPE should be removed carefully and disposed of as hazardous waste.

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory doors and prevent entry.

  • Contact the institution's emergency response team.

  • Provide the emergency responders with the Safety Data Sheet (or this guide) for the material.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.[8][12]

  • Collect waste in a dedicated, sealed, and properly labeled container.

  • Segregate halogenated waste from non-halogenated waste streams.[7]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[13]

In Vitro Cytotoxicity Assessment (MTT Assay Protocol)

This protocol describes a general method for assessing the cytotoxicity of a novel compound like this compound using a cell-based assay.

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to create a range of final concentrations.

    • Replace the cell culture medium with medium containing the test compound at different concentrations. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Risk Assessment and Handling Workflow

RiskAssessmentWorkflow Risk Assessment and Handling Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_cleanup Post-Experiment start New Experiment Proposed gather_info Gather Safety Information (Read-across from analogs) start->gather_info risk_assessment Perform Risk Assessment (Identify hazards, evaluate exposure) gather_info->risk_assessment develop_sop Develop Standard Operating Procedure (SOP) risk_assessment->develop_sop ppe Don Appropriate PPE develop_sop->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Conduct Experiment per SOP fume_hood->experiment waste Segregate and Collect Hazardous Waste experiment->waste spill Spill or Exposure? experiment->spill decontaminate Decontaminate Work Area and Glassware waste->decontaminate dispose Dispose of Waste via EH&S decontaminate->dispose end Experiment Complete dispose->end spill->waste No emergency_proc Follow Emergency Procedures (Evacuate, First Aid, Notify) spill->emergency_proc Yes

Caption: Workflow for risk assessment and safe handling of this compound.

Metabolic Activation Pathway of Aromatic Amines

MetabolicActivation Generalized Metabolic Activation of Aromatic Amines cluster_activation Metabolic Activation cluster_detox Detoxification cluster_toxicity Toxicity Pathways AromaticAmine Aromatic Amine (e.g., this compound) N_Hydroxylation N-Hydroxylation (Cytochrome P450) AromaticAmine->N_Hydroxylation Activation N_Acetylation N-Acetylation (NAT enzymes) AromaticAmine->N_Acetylation Detoxification N_Hydroxy_Amine N-Hydroxy Arylamine (Reactive Intermediate) N_Hydroxylation->N_Hydroxy_Amine Glucuronidation Glucuronidation (UGT enzymes) N_Hydroxy_Amine->Glucuronidation Detoxification Esterification O-Esterification (SULT, NAT enzymes) N_Hydroxy_Amine->Esterification Acetylated_Amine Acetylated Amine (Less toxic) N_Acetylation->Acetylated_Amine Glucuronide_Conj Glucuronide Conjugate (Excreted) Glucuronidation->Glucuronide_Conj Nitrenium_Ion Nitrenium Ion (Highly Reactive Electrophile) Esterification->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Protein_Adducts Protein Adducts (e.g., Hemoglobin) Nitrenium_Ion->Protein_Adducts Toxicity Cellular Damage & Toxicity (Mutagenesis, Carcinogenesis) DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Caption: Generalized metabolic activation pathway for aromatic amines leading to toxicity.[15][16][17][18]

References

Methodological & Application

Application Note: A Robust and Versatile Protocol for the Suzuki-Miyaura Coupling of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of 2,4-difluoro-6-iodoaniline with a variety of arylboronic acids. This compound is a critical building block in medicinal chemistry and drug development, and its efficient functionalization is of paramount importance. This guide is designed for researchers, scientists, and professionals in the field, offering a step-by-step methodology, an in-depth explanation of the reaction mechanism, and guidance on reagent selection and optimization. The protocol emphasizes scientific integrity, providing a self-validating system for achieving high yields and purity in the synthesis of diverse biaryl amine derivatives.

Introduction: The Strategic Importance of this compound in Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] this compound is a particularly valuable substrate due to the presence of multiple reactive sites and the influence of its fluorine substituents on the physicochemical properties of the resulting molecules. The difluoroaniline moiety is a key component in many bioactive compounds, enhancing metabolic stability and binding affinity.[3]

However, the steric hindrance imparted by the ortho-iodo and ortho-fluoro groups, combined with the electronic deactivation of the aromatic ring, presents a significant challenge for achieving efficient Suzuki-Miyaura coupling. This application note addresses these challenges by providing a robust and optimized protocol that leverages modern catalyst systems to achieve high yields and excellent functional group compatibility.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the choice of ligand.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps, particularly with sterically hindered substrates like this compound.[2][6]

Visualizing the Mechanism

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII_ArI Ar-Pd(II)L2-I Intermediate OxAdd->PdII_ArI Transmetalation Transmetalation (Ar'B(OH)2 / Base) PdII_ArI->Transmetalation Ar'B(OH)2 PdII_ArAr Ar-Pd(II)L2-Ar' Intermediate Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' (Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for specific arylboronic acids. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid≥97%Commercially AvailableCheck for purity and potential for protodeboronation.
Pd₂(dba)₃Catalyst GradeCommercially AvailableTris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
XPhosLigand GradeCommercially AvailableA bulky, electron-rich phosphine ligand suitable for hindered substrates.
K₃PO₄AnhydrousCommercially AvailablePotassium phosphate is an effective base for this transformation.
1,4-DioxaneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Reaction Setup and Procedure

Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry and degas glassware B Weigh and add solids: This compound Arylboronic acid K₃PO₄ Pd₂(dba)₃ XPhos A->B C Seal vial with a septum B->C D Evacuate and backfill with inert gas (3x) C->D E Add degassed solvents: 1,4-Dioxane and Water D->E F Heat reaction mixture to 80-100 °C E->F G Monitor reaction by TLC or LC-MS F->G H Cool to room temperature G->H I Dilute with ethyl acetate and water H->I J Separate organic layer, wash with brine I->J K Dry over Na₂SO₄, filter, and concentrate J->K L Purify by flash column chromatography K->L

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the iodoaniline). The addition of water is often crucial for the solubility of the base and for facilitating the transmetalation step.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[9]

Quantitative Data Summary
ParameterRecommended RangeRationale
Arylboronic Acid (equiv.)1.2 - 1.5An excess is used to drive the reaction to completion and to compensate for potential protodeboronation.
Base (K₃PO₄, equiv.)2.0 - 3.0A sufficient amount of base is critical for the activation of the boronic acid.
Pd₂(dba)₃ (mol%)1 - 2Lower catalyst loadings can be explored for optimization.
XPhos (mol%)2 - 4A 1:2 Pd:Ligand ratio is generally effective.
Solvent Ratio (Dioxane:H₂O)4:1 - 10:1The amount of water can be adjusted to optimize solubility and reaction rate.
Temperature (°C)80 - 100Higher temperatures may be required for less reactive boronic acids.
Reaction Time (h)2 - 12Monitor by TLC or LC-MS to determine the optimal reaction time.

Causality and Experimental Choices: The "Why" Behind the Protocol

  • Choice of Catalyst System (Pd₂(dba)₃ / XPhos): this compound is a sterically hindered substrate. Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the oxidative addition of the aryl iodide to the palladium center and for facilitating the final reductive elimination step.[2] Pd₂(dba)₃ is a convenient and reliable source of Pd(0).

  • Selection of Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups. Its solubility in aqueous/organic mixtures is advantageous.

  • Solvent System (Dioxane/Water): 1,4-Dioxane is a common solvent for Suzuki-Miyaura couplings due to its ability to dissolve both organic and organometallic species. The addition of water is often necessary to dissolve the inorganic base and to facilitate the formation of the active boronate species.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents the oxidation and deactivation of the catalyst, ensuring high catalytic turnover.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. Successful coupling will be indicated by the consumption of the starting materials and the appearance of a new, less polar product spot (on TLC) or a peak with the expected mass-to-charge ratio (in LC-MS). The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

This application note provides a detailed and reliable protocol for the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of valuable biaryl amine compounds. The use of a modern, robust catalyst system ensures high yields and broad functional group tolerance, making this protocol a valuable tool for drug discovery and development professionals.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various fluorinated heterocycles, utilizing 2,4-Difluoro-6-iodoaniline as a versatile starting material. The protocols outlined below are based on established synthetic strategies, including Sonogashira coupling, Larock indole synthesis, and Ullmann condensation, adapted for this specific substrate. The incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5]

The fluorinated indole, carbazole, and benzofuran cores synthesized through these methods are prevalent in a wide range of biologically active compounds, exhibiting activities such as antiviral, anti-inflammatory, and anticancer properties.[6][7][8][9][10][11]

Synthesis of 5,7-Difluoro-Substituted Indoles via Sonogashira Coupling and Larock Cyclization

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the construction of the indole nucleus from an o-iodoaniline and a disubstituted alkyne.[12] This method is highly versatile and tolerates a variety of functional groups. The following protocol describes a two-step sequence involving an initial Sonogashira coupling to form a 2-alkynyl-4,6-difluoroaniline intermediate, followed by an intramolecular Larock cyclization.

Experimental Workflow: Synthesis of 5,7-Difluoroindoles

G start This compound + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu catalysis, Base) start->step1 intermediate 2-Alkynyl-4,6-difluoroaniline step1->intermediate step2 Larock Intramolecular Cyclization (Pd catalysis, Base) intermediate->step2 product 2,3-Disubstituted-5,7-difluoroindole step2->product

Caption: Workflow for the synthesis of 5,7-difluoroindoles.

Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4,6-difluoroaniline intermediate.

Experimental Protocol: Larock Intramolecular Cyclization

This protocol describes the cyclization of the 2-alkynyl-4,6-difluoroaniline intermediate.

  • Reaction Setup: In a sealed tube, combine the 2-alkynyl-4,6-difluoroaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 5,7-difluoroindole.

Quantitative Data for Indole Synthesis (Analogous Reactions)
EntryStarting AnilineAlkyneProductYield (%)Reference
1o-IodoanilineDiphenylacetylene2,3-Diphenylindole85[12]
2o-Iodoaniline1-Phenyl-1-propyne2-Methyl-3-phenylindole78[12]
32-Iodo-4-methylaniline4-Octyne2,3-Dipropyl-5-methylindole95[13]

Synthesis of 1,3-Difluorocarbazoles via Ullmann Condensation and Cadogan-Sundberg Cyclization

Carbazole derivatives are known for their wide range of biological activities, including antitumor and antimicrobial properties.[11] The synthesis of 1,3-difluorocarbazoles can be achieved through a sequence involving an Ullmann condensation to form an N-aryl-2-amino-4,6-difluorobiphenyl intermediate, followed by a Cadogan-Sundberg cyclization.

Experimental Workflow: Synthesis of 1,3-Difluorocarbazoles

G start This compound + Aryl Boronic Acid step1 Ullmann Condensation (Cu catalysis, Base, Ligand) start->step1 intermediate N-Aryl-2-amino-4,6-difluorobiphenyl step1->intermediate step2 Cadogan-Sundberg Cyclization (Deoxygenating Agent) intermediate->step2 product 1,3-Difluorocarbazole Derivative step2->product

Caption: Workflow for the synthesis of 1,3-difluorocarbazoles.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Heat the mixture at 110-130 °C for 24-48 hours under an inert atmosphere.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Protocol: Cadogan-Sundberg Cyclization (Conceptual)

Note: This protocol is adapted for a potential intramolecular cyclization of a pre-formed N-(2'-nitro-3,5-difluorobiphenyl)amine. Direct cyclization of the amino-biphenyl from the Ullmann reaction would require a different strategy, such as a Graebe-Ullmann reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the N-(2'-nitro-3,5-difluorobiphenyl)amine (1.0 mmol) in triethyl phosphite (5 mL).

  • Reaction: Heat the solution to reflux (approx. 155 °C) for 3-5 hours.

  • Work-up: Cool the reaction and remove the excess triethyl phosphite under high vacuum.

  • Purification: Purify the residue by column chromatography to yield the 1,3-difluorocarbazole.

Quantitative Data for Carbazole Synthesis (Analogous Reactions)
EntryReactant 1Reactant 2ProductYield (%)Reference
12-IodoanilinePhenylboronic acid9-Phenylcarbazole82[14]
22-Aminobiphenyl-Carbazole (via cyclization)86[15]
32-Nitrobiphenyl-Carbazole90[16]

Synthesis of 5,7-Difluorobenzofurans

Fluorinated benzofurans are another class of heterocycles with significant biological activity, including anti-inflammatory and potential anticancer effects.[9][17][18][19] A common route to substituted benzofurans involves the coupling of a o-halophenol with a terminal alkyne, followed by cyclization. While this compound is not a phenol, a synthetic sequence could be envisioned where the amino group is converted to a hydroxyl group (e.g., via diazotization followed by hydrolysis) to generate 2,4-Difluoro-6-iodophenol, which could then be used in a similar fashion to the indole synthesis described above.

Conceptual Signaling Pathway Involvement

Fluorinated heterocycles often act as inhibitors or modulators of various signaling pathways implicated in disease. For instance, many kinase inhibitors feature a heterocyclic core. The synthesized fluorinated indoles and carbazoles could potentially target pathways such as:

  • Tyrosine Kinase Signaling: Many FDA-approved kinase inhibitors, such as Sunitinib (a fluorinated indole derivative), target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and angiogenesis.[1]

  • Apoptosis Pathways: Some benzofuran derivatives have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2 and activating caspases.[9]

G cluster_0 Cell Proliferation & Survival RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor Fluorinated Heterocycle (e.g., Indole Derivative) Inhibitor->RTK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Disclaimer: The provided protocols are based on established chemical literature for analogous compounds and should be adapted and optimized for this compound in a controlled laboratory setting by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 2,4-difluoro-6-iodoaniline. This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of substituted aniline derivatives that are valuable intermediates in pharmaceutical and materials science research.[1][2] The presence of two fluorine atoms and an amino group on the aromatic ring of the starting material, this compound, presents unique electronic and steric considerations that necessitate careful optimization of reaction conditions for successful C-N bond formation.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1][3] This transformation has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[1] For the specific case of this compound, the high reactivity of the carbon-iodine bond makes it the preferred site for oxidative addition to the palladium catalyst.[4] However, the electron-withdrawing nature of the fluorine atoms and the presence of the free amino group can influence the catalytic cycle, making the choice of catalyst, ligand, and base crucial for achieving high yields and selectivity.

Catalytic Cycle Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl iodide (this compound) reacts with a Pd(0) complex to form a Pd(II) intermediate.[1][3][4]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]

A potential side reaction is the hydrodehalogenation of the arene, which can be minimized by the appropriate choice of ligand and reaction conditions.[1]

Data Presentation

Table 1: Recommended Catalysts and Ligands

The selection of the palladium source and the phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the catalytic species.[2]

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-5A versatile and commonly used ligand for a wide range of amines.
Pd(OAc)₂RuPhos1-5Often effective for sterically hindered amines and anilines.
Pd₂(dba)₃BrettPhos1-5Particularly useful for the monoarylation of primary amines.[3][5]
[Pd(allyl)Cl]₂SPhos1-5A highly active ligand for various C-N couplings.
PdCl₂(dppf)dppf2-10A bidentate ligand, can be effective for some substrates.[1]
Table 2: Common Bases and Solvents

The choice of base and solvent significantly impacts the reaction rate and yield. Strong, non-nucleophilic bases are typically employed to facilitate the deprotonation of the amine.

BasepKa of Conjugate AcidTypical EquivalentsSolventNotes
Sodium tert-butoxide (NaOtBu)~191.2 - 2.0Toluene, Dioxane, THFA strong, commonly used base.[4] Can be incompatible with base-sensitive functional groups.[3]
Lithium bis(trimethylsilyl)amide (LiHMDS)~261.2 - 2.0Toluene, THFA very strong base, useful for less nucleophilic amines.
Potassium phosphate (K₃PO₄)~12.31.5 - 3.0Dioxane, TolueneA milder base, suitable for substrates with sensitive functional groups.[6]
Cesium carbonate (Cs₂CO₃)~10.31.5 - 3.0Dioxane, TolueneAnother mild base option.[4]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Note: These are starting points, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.

General Protocol for a Small-Scale Test Reaction

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol) to the reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

High-Throughput Ligand/Base Screening Protocol

For optimizing the reaction conditions, a high-throughput screening approach using a 24- or 96-well plate can be employed.

Procedure:

  • Prepare stock solutions of this compound, the amine coupling partner, the palladium precatalyst, and a selection of ligands and bases in a suitable anhydrous, degassed solvent.

  • In an inert atmosphere glovebox, dispense the palladium precatalyst and ligand stock solutions into the wells of the reaction block.

  • Add the base to each well. For solid bases, a solid-handling robot can be used.

  • Add the this compound and amine stock solutions to each well.

  • Seal the reaction block and place it on a heated stirring plate.

  • After the desired reaction time, quench the reactions and analyze the product formation by LC-MS or GC-MS.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base vessel Combine in Dry Vessel under Inert Atmosphere reagents->vessel solvent Add Anhydrous, Degassed Solvent vessel->solvent heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute and Filter (remove Pd) cooling->filtration extraction Aqueous Workup (Wash with Water/Brine) filtration->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Purified Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination Amine pd_amine_complex [Ar-Pd(II)(I)(Amine)L_n] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(Amido)L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Product (Ar-Amine) reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4-difluoro-6-iodoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the difluoroaniline moiety in a range of biologically active compounds and functional materials. The strategic placement of the iodine atom allows for selective functionalization via various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Introduction

This compound is a valuable synthetic intermediate that enables the introduction of the 2,4-difluoroaniline scaffold onto a variety of molecular frameworks. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-I bond and the properties of the resulting coupled products. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this substrate, facilitating the synthesis of diverse compound libraries for drug discovery and development.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 2,4-difluoroaniline through a regioselective iodination reaction.

Protocol for Iodination of 2,4-Difluoroaniline

Materials:

  • 2,4-Difluoroaniline

  • Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,4-difluoroaniline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the iodinating agent (e.g., ICl, 1.0-1.2 eq) in the same solvent to the stirred solution of the aniline.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. The following sections detail representative protocols for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane1001080-90
3-Pyridylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1101675-85

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Coupled Product Coupled Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Coupled Product

Figure 1: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880-90
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102475-85
BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH901685-95

Materials:

  • This compound

  • Amine (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination Amine Coordination Amine->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Deprotonation Deprotonation Base->Deprotonation Coupled Product Coupled Product Oxidative Addition->Amine Coordination Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Coupled Product

Figure 2: Buchwald-Hartwig catalytic cycle.
Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.

Table 3: Representative Conditions for Sonogashira Coupling of this compound

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
1-OctynePd(PPh₃)₄ (3)CuI (5)DIPADMF801280-90
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃Acetonitrile701075-85

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Transmetalation_Pd Transmetalation_Pd Oxidative Addition->Transmetalation_Pd This compound This compound This compound->Oxidative Addition Reductive Elimination Reductive Elimination Transmetalation_Pd->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Terminal Alkyne Terminal Alkyne Cu Acetylide Formation Cu Acetylide Formation Terminal Alkyne->Cu Acetylide Formation Cu Acetylide Cu Acetylide Cu Acetylide Formation->Cu Acetylide Base Base Base->Cu Acetylide Formation Cu(I) Cu(I) Cu(I)->Cu Acetylide Formation Cu Acetylide->Transmetalation_Pd

Figure 3: Sonogashira catalytic cycles.
Heck Reaction

The Heck reaction allows for the formation of C-C bonds by coupling with alkenes.

Table 4: Representative Conditions for Heck Reaction of this compound

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
n-Butyl acrylatePd(OAc)₂ (3)-K₂CO₃DMA1201865-75
CyclohexenePdCl₂(PPh₃)₂ (5)-NaOAcNMP1303650-60

Materials:

  • This compound

  • Alkene (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 eq)

  • Solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a pressure tube, add this compound, the palladium catalyst, ligand (if used), and the base.

  • Add the solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Alkene Alkene Migratory Insertion Migratory Insertion Alkene->Migratory Insertion Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Coupled Product Coupled Product Oxidative Addition->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Coupled Product HPdI HPdI Beta-Hydride Elimination->HPdI HPdI->Pd(0) Catalyst Base

Figure 4: Heck reaction catalytic cycle.

Applications in Drug Discovery

The products derived from the cross-coupling of this compound are of significant interest in drug discovery. The 2,4-difluoroaniline moiety is a key pharmacophore in a variety of therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aniline core to interact with the ATP-binding pocket of the enzyme. The specific substitution pattern offered by these cross-coupling reactions can lead to the development of novel inhibitors with enhanced potency and selectivity.

  • Anticancer Agents: Substituted biaryls and N-aryl anilines have shown promise as anticancer agents by targeting various cellular pathways. For instance, some 4-aminobiphenyl derivatives have been investigated for their potential carcinogenic properties, highlighting the importance of understanding the structure-activity relationships of this class of compounds.

  • Antiviral and Antimicrobial Agents: The incorporation of fluorine atoms and the diversification through cross-coupling can enhance the antiviral and antimicrobial properties of heterocyclic compounds derived from these aniline building blocks.

The synthetic versatility of this compound allows for the rapid generation of compound libraries, which is crucial for structure-activity relationship (SAR) studies in the early stages of drug discovery.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Diverse Scaffolds cluster_applications Therapeutic Applications This compound This compound Suzuki Suzuki This compound->Suzuki Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Sonogashira Sonogashira This compound->Sonogashira Heck Heck This compound->Heck Kinase Inhibitors Kinase Inhibitors Suzuki->Kinase Inhibitors Anticancer Agents Anticancer Agents Buchwald-Hartwig->Anticancer Agents Antiviral Agents Antiviral Agents Sonogashira->Antiviral Agents Antimicrobial Agents Antimicrobial Agents Heck->Antimicrobial Agents

Figure 5: Drug discovery applications.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide array of functionalized molecules. The protocols outlined in these application notes serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The ability to efficiently introduce the 2,4-difluoroaniline moiety into complex structures underscores the importance of this building block in the development of new therapeutics and advanced materials. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest yields and purity.

Application Notes and Protocols for N-arylation Reactions of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the N-arylation of 2,4-difluoro-6-iodoaniline. This polysubstituted aniline is a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the iodo-substituent serves as a versatile handle for cross-coupling reactions. This document outlines three primary catalytic methods for the construction of C-N bonds using this substrate: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Copper-catalyzed Chan-Lam coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[2] In the case of this compound, the highly reactive carbon-iodine bond is the preferred site for oxidative addition to the palladium(0) catalyst.

A variety of palladium precursors, phosphine ligands, and bases can be employed, and the optimal combination is often substrate-dependent. Bulky, electron-rich phosphine ligands are generally preferred for achieving high catalytic activity.[3]

Representative Quantitative Data for Buchwald-Hartwig Amination
EntryArylating AgentPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012>90
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101885-95
3IndolePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene1002480-90
4MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH9016>90
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl amine or heterocycle (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the aryl amine (1.2 equiv), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Amine - Pd-Catalyst & Ligand - Base solvent Add Anhydrous Toluene reagents->solvent Under Inert Gas heating Heat with Stirring (80-110 °C) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Cool, Dilute, & Filter extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography extraction->purification

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring a copper catalyst.[4] While traditional Ullmann reactions often necessitate harsh conditions, modern protocols have been developed that proceed under milder conditions with catalytic amounts of copper, often in the presence of a ligand.[5] The reaction is particularly effective for aryl iodides, making this compound an excellent substrate. The electron-withdrawing nature of the fluorine atoms can further activate the C-I bond towards nucleophilic attack.

Representative Quantitative Data for Ullmann Condensation
EntryArylating AgentCu-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-Proline (20)K₂CO₃DMSO1202475-85
24-MethoxyanilineCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF1302470-80
3IndoleCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane1103665-75
4MorpholineCu₂O (5)NoneK₂CO₃NMP1502470-80
Detailed Experimental Protocol: Ullmann Condensation

Materials:

  • This compound

  • Aryl amine or heterocycle (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-Proline, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl amine (1.5 equiv), copper(I) iodide (10 mol%), the ligand (20 mol%), and the base (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 110-130 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require 24-48 hours for completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with water to remove the high-boiling solvent (DMSO), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired N-arylated product.

Ullmann_Reaction Reactants This compound + Aryl Amine Product N-Aryl-2,4-difluoroaniline Derivative Reactants->Product Heat Catalyst Cu(I) Catalyst + Ligand Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Product

Caption: Key components of the Ullmann Condensation.

Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Coupling)

The Chan-Lam coupling provides an alternative route for N-arylation, where this compound acts as the amine coupling partner with an arylboronic acid.[6] This reaction is typically catalyzed by copper(II) salts in the presence of a base and an oxidant, often atmospheric oxygen. This method is attractive due to the commercial availability and stability of a wide range of arylboronic acids.

Representative Quantitative Data for Chan-Lam Coupling
EntryArylboronic AcidCu-Catalyst (mol%)BaseOxidantSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (10)Et₃NAirCH₂Cl₂RT2470-80
24-Tolylboronic acidCu(OAc)₂ (10)PyridineAirCH₃CNRT2475-85
33-Fluorophenylboronic acidCuI (10)K₃PO₄O₂Toluene601865-75
42-Naphthylboronic acidCu(OAc)₂ (10)DBUAirTHFRT3660-70
Detailed Experimental Protocol: Chan-Lam Coupling

Materials:

  • This compound

  • Arylboronic acid (1.5-2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Base (e.g., Triethylamine or Pyridine, 2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), copper(II) acetate (10 mol%), and activated 4 Å molecular sieves.

  • Solvent and Base Addition: Add the anhydrous solvent, followed by the base (2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air (or under an oxygen balloon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated product.

Chan_Lam_Catalytic_Cycle CuII Cu(II)L₂ CuII_Amine [L₂Cu(II)(Amine)] CuII->CuII_Amine + Amine CuII_Boronate [L₂Cu(II)(Ar)(Amine)] CuII_Amine->CuII_Boronate + ArB(OH)₂ - B(OH)₃ CuIII [L₂Cu(III)(Ar)(Amine)] CuII_Boronate->CuIII Oxidative Addition Product N-Aryl Product CuIII->Product Reductive Elimination CuI Cu(I)L CuIII->CuI CuI->CuII Oxidation (O₂)

Caption: Generalized catalytic cycle for Chan-Lam N-arylation.

Conclusion

The N-arylation of this compound can be effectively achieved through several modern catalytic methods. The choice of method will depend on the specific arylating agent, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination generally offers the broadest substrate scope and highest yields. The Ullmann condensation provides a palladium-free alternative, which can be advantageous in certain contexts. The Chan-Lam coupling is particularly useful when utilizing arylboronic acids as the aryl source. The protocols provided herein serve as a starting point for the synthesis of novel N-aryl-2,4-difluoro-6-iodoaniline derivatives for applications in drug discovery and materials science. Optimization of the reaction parameters may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-iodoaniline is a versatile, halogenated building block crucial for the synthesis of novel pharmaceutical intermediates. The presence of three distinct halogen substituents—two fluorine atoms and one iodine atom—at specific positions on the aniline ring offers a platform for selective, stepwise functionalization. The highly reactive carbon-iodine bond allows for facile palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of the final compounds, properties that are highly desirable in drug discovery. Furthermore, the ortho-amino group serves as a key handle for the construction of various heterocyclic scaffolds, most notably benzimidazoles, which are prevalent in many marketed drugs.

This document provides detailed protocols for two pivotal transformations of this compound: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. A subsequent protocol details the synthesis of a 4,6-difluorobenzimidazole derivative, a valuable scaffold in medicinal chemistry.

Key Synthetic Pathways

The strategic functionalization of this compound enables the creation of diverse molecular architectures. The primary reaction pathways involve palladium-catalyzed cross-coupling at the iodo-position, followed by cyclization or further modification involving the amino group.

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Ar-B(OR)2, Pd catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R2NH, Pd catalyst, Base D Substituted 3,5-Difluoro- 2-aminobiphenyl Intermediate B->D E Substituted 3,5-Difluoro- N-aryl-o-phenylenediamine Intermediate C->E F Cyclization D->F e.g., with Aldehyde/Acid E->F e.g., with Aldehyde/Acid G Novel Benzimidazole Scaffolds F->G

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the aryl iodide and an organoboron compound. This reaction is highly efficient for introducing aryl, heteroaryl, or alkyl groups at the 6-position of the aniline scaffold.

Illustrative Data for Catalyst Screening

The choice of palladium catalyst and ligand is critical for achieving high yields. The following table provides representative data for the coupling of this compound with phenylboronic acid, based on established principles for similar substrates.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100892
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110695
4PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851288
Detailed Experimental Protocol: Synthesis of 2-Amino-3',5'-difluorobiphenyl-2-ol

This protocol describes the coupling of this compound with (2-hydroxyphenyl)boronic acid.

G start_node Setup Reaction Vessel reagent_node 1. This compound 2. (2-Hydroxyphenyl)boronic acid 3. Pd₂(dba)₃ / XPhos 4. Cs₂CO₃ 5. Toluene start_node->reagent_node Add Reagents process_node Degas with Argon (15 min) Heat to 110 °C (6h) reagent_node->process_node Degas & Heat end_node Cool to RT Quench with H₂O Extract with EtOAc Dry & Concentrate process_node->end_node Work-up final_product Final Product end_node->final_product Column Chromatography

The Strategic Application of 2,4-Difluoro-6-iodoaniline in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Innovation in Agrochemical Design

The global agricultural landscape is in a constant state of evolution, driven by the dual pressures of a burgeoning population and the escalating challenges of climate change, weed resistance, and pest resilience. In this dynamic environment, the development of novel, effective, and environmentally benign agrochemicals is not merely a commercial endeavor but a critical component of global food security. The strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount strategy in modern agrochemical design. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced potency and a more favorable toxicological profile.[1]

Within the rich tapestry of fluorinated building blocks, 2,4-Difluoro-6-iodoaniline stands out as a particularly versatile and valuable intermediate. Its trifunctional nature—a nucleophilic amino group, two deactivating but directing fluorine atoms, and a reactive iodine atom—offers a wealth of synthetic possibilities for the construction of complex and highly functionalized agrochemical scaffolds. The iodine atom, in particular, serves as a key handle for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties that are often crucial for biological activity.[2] This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals in the agrochemical sector.

Core Principles of Agrochemical Synthesis Utilizing this compound

The synthetic utility of this compound in agrochemical development is primarily centered around two key reaction types: transformations involving the aniline functionality and cross-coupling reactions at the iodo position.

Derivatization of the Aniline Moiety

The amino group of this compound can be readily transformed into a variety of functional groups that are commonly found in agrochemicals. These include:

  • Amide Formation: Acylation of the aniline with various acid chlorides or carboxylic acids is a fundamental step in the synthesis of numerous fungicides and insecticides. For instance, the formation of an amide bond with a substituted pyrazole carboxylic acid is a hallmark of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, leads to the formation of ureas and thioureas, which are prevalent structures in a number of herbicides that inhibit acetolactate synthase (ALS) or photosystem II.

  • Diazotization and Subsequent Reactions: The aniline can be converted to a diazonium salt, which can then be subjected to a range of transformations, including Sandmeyer reactions to introduce other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex aromatic and heteroaromatic systems.[3]

  • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the aniline ring and a variety of aryl or heteroaryl boronic acids or esters.[4] This is particularly useful for synthesizing agrochemicals with biaryl or heteroaryl-aryl scaffolds, which are common in modern herbicides and fungicides.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodoaniline with terminal alkynes, introducing an alkynyl moiety that can be a key pharmacophore or a precursor for further transformations.[5] This reaction is instrumental in the synthesis of certain classes of insecticides and herbicides.[6]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, coupling the iodoaniline with a wide range of amines. This can be a crucial step in the synthesis of agrochemicals where a diarylamine linkage is required for activity.

Hypothetical Application: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

To illustrate the practical application of this compound, we will outline a hypothetical synthesis of a novel PPO-inhibiting herbicide. PPO inhibitors are a significant class of herbicides that act by blocking the production of chlorophyll, leading to rapid weed death.[7][8] The target molecule, "Difluoro-iodophenyl-pyrazole" (a fictional name for illustrative purposes), incorporates a pyrazole moiety, a common feature in PPO inhibitors.

Reaction Scheme:

G A This compound C Intermediate 1 A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C (Suzuki Coupling) B 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid B->C E Intermediate 2 C->E TFA, DCM Room Temp (Boc Deprotection) D Trifluoroacetic acid D->E G Difluoro-iodophenyl-pyrazole (Target Herbicide) E->G Pyridine, DCM 0 °C to Room Temp (Acylation) F 3-Chloro-4-fluorobenzoyl chloride F->G

Caption: Synthetic pathway to a hypothetical PPO-inhibiting herbicide.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1

  • Rationale: This step introduces the pyrazole ring, a key structural element for PPO inhibition, onto the aniline core via a robust and high-yielding Suzuki coupling.

ReagentMolecular WeightMolesEquivalentsAmount
This compound255.00 g/mol 0.02 mol1.05.1 g
1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid211.99 g/mol 0.024 mol1.25.09 g
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.001 mol0.051.16 g
Potassium Carbonate138.21 g/mol 0.06 mol3.08.29 g
1,4-Dioxane---100 mL
Water---25 mL

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (5.1 g, 0.02 mol), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid (5.09 g, 0.024 mol), and potassium carbonate (8.29 g, 0.06 mol).

  • Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 0.001 mol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Intermediate 1.

Step 2: Boc Deprotection to Yield Intermediate 2

  • Rationale: Removal of the Boc protecting group is necessary to liberate the pyrazole NH for subsequent acylation. Trifluoroacetic acid (TFA) is a standard reagent for this transformation.

Procedure:

  • Dissolve Intermediate 1 (from the previous step) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (15 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.

Step 3: Acylation to form the Final Product

  • Rationale: The final acylation step introduces the second key pharmacophore, the substituted benzoyl group, which is also important for binding to the PPO enzyme.

Procedure:

  • Dissolve Intermediate 2 in DCM (50 mL) in a 100 mL round-bottom flask and cool to 0 °C.

  • Add pyridine (2 equivalents) to the solution.

  • Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride (1.1 equivalents) in DCM (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the target herbicide, "Difluoro-iodophenyl-pyrazole".

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Acylation A Combine Reactants: This compound Pyrazole Boronic Acid K2CO3 B Add Solvents: Dioxane/H2O A->B C Degas with N2 B->C D Add Pd(PPh3)4 Catalyst C->D E Heat to 90 °C for 12h D->E F Workup and Purification E->F G Dissolve Intermediate 1 in DCM F->G Intermediate 1 H Add TFA at 0 °C G->H I Stir at RT for 2h H->I J Neutralize and Extract I->J K Dissolve Intermediate 2 in DCM J->K Intermediate 2 L Add Pyridine and Acid Chloride at 0 °C K->L M Stir at RT for 4h L->M N Workup and Purification M->N O Target Herbicide N->O Final Product

Caption: Experimental workflow for the synthesis of the target herbicide.

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for the strategic and efficient construction of complex molecular architectures that are often required for high levels of biological activity. The ability to perform selective transformations at both the aniline and iodo positions provides a robust platform for generating diverse chemical libraries for high-throughput screening. While specific, commercialized agrochemicals directly derived from this compound are not widely documented in the public domain, the principles and protocols outlined in this guide, by analogy to closely related structures, demonstrate its immense potential. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of key intermediates like this compound in the agrochemical discovery and development pipeline is set to increase significantly.

References

Application Notes and Protocols: 2,4-Difluoro-6-iodoaniline as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,4-difluoro-6-iodoaniline as a key building block in the synthesis of novel organic electronic materials. The unique substitution pattern of this aniline derivative, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, offers a versatile platform for the design and synthesis of materials with tailored electronic and physical properties for a range of applications in organic electronics.

Introduction

This compound is an aromatic amine that holds significant promise as a precursor for the synthesis of advanced organic semiconductors. The presence of fluorine atoms can enhance the stability and electron-accepting properties of the resulting materials, while the iodo group serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex conjugated systems. This document outlines potential applications and provides detailed, albeit illustrative, protocols for the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Key Advantages of Incorporating this compound:

  • Tunable Electronic Properties: The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which is beneficial for creating electron-transporting or hole-injecting layers.

  • Enhanced Stability: Fluorination often leads to increased oxidative and thermal stability, crucial for the longevity of organic electronic devices.

  • Versatile Synthetic Handle: The iodine atom is an excellent leaving group for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Ullmann reactions, allowing for the facile introduction of various aromatic and heteroaromatic moieties.

  • Improved Solubility: The fluorine substituents can, in some cases, improve the solubility of the final materials in organic solvents, facilitating solution-based processing techniques.

Potential Applications in Organic Electronics

The unique structural features of this compound make it a promising building block for several classes of organic electronic materials:

  • Hole-Transporting Materials (HTMs): Through N-arylation reactions like the Buchwald-Hartwig amination or Ullmann condensation, triarylamine-based structures can be synthesized. The fluorine atoms can help to tune the ionization potential of these materials for efficient hole injection and transport in OLEDs and OPVs.

  • Electron-Transporting Materials (ETMs): The electron-deficient nature of the difluorinated phenyl ring can be exploited to create materials with low-lying LUMO levels, suitable for use as electron transporters or as n-type semiconductors in OFETs.

  • Carbazole Derivatives: The iodo- and amino- groups allow for the synthesis of carbazole-based materials, which are known for their excellent thermal and electrochemical stability and are widely used as hosts in phosphorescent OLEDs.

  • Conductive Polymers: While direct polymerization of the aniline might be challenging due to the sterically hindered and electronically modified nature of the monomer, it could be incorporated as a co-monomer to fine-tune the properties of conductive polymers.

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis of key intermediates and potential organic electronic materials derived from this compound.

Protocol 1: Synthesis of a Triarylamine-based Hole-Transporting Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of a triarylamine derivative, a common core for hole-transporting materials.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

  • Tri-tert-butylphosphine (P(t-Bu)3)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(dba)2 (0.02 mmol) and P(t-Bu)3 (0.04 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired triarylamine.

Protocol 2: Synthesis of a Carbazole Derivative via Palladium-Catalyzed Intramolecular C-N Coupling

This protocol outlines a potential route to a carbazole derivative, a valuable building block for host materials in OLEDs.[1]

Materials:

  • This compound

  • 2-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 2-bromophenylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (3.0 mmol).

  • Add anhydrous DMF (15 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours to facilitate the initial Suzuki coupling.

  • After the initial coupling is complete (monitored by TLC), add additional Pd(OAc)2 (0.05 mmol) and PPh3 (0.1 mmol) to the reaction mixture for the intramolecular cyclization.

  • Continue heating at 120 °C for another 24 hours.

  • Cool the reaction to room temperature and pour into water (50 mL).

  • Extract the product with dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the fluorinated carbazole derivative.

Data Presentation

The following tables summarize hypothetical performance data for organic electronic devices incorporating materials derived from fluorinated aniline building blocks. This data is based on literature values for structurally similar compounds and is provided for illustrative purposes to guide research efforts.

Material Class Example Structure (Hypothetical) Application Key Performance Metric Illustrative Value
Hole-Transporting MaterialTriarylamine derivativeOLEDHole Mobility (cm²/Vs)10⁻⁴ - 10⁻³
OPVPower Conversion Efficiency (%)12 - 15%
Electron-Transporting MaterialFluorinated phenanthroline derivativeOLEDElectron Mobility (cm²/Vs)10⁻⁵ - 10⁻⁴
OFETOn/Off Ratio> 10⁵
Host MaterialCarbazole derivativePhosphorescent OLEDExternal Quantum Efficiency (%)15 - 20%

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

G cluster_0 Synthesis of Triarylamine HTM This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Arylboronic acid Arylboronic acid Arylboronic acid->Buchwald-Hartwig Amination Triarylamine Derivative Triarylamine Derivative Buchwald-Hartwig Amination->Triarylamine Derivative Hole-Transporting Material Hole-Transporting Material Triarylamine Derivative->Hole-Transporting Material

Caption: Synthetic workflow for a triarylamine-based hole-transporting material.

G cluster_1 Synthesis of Carbazole Host Material This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 2-Bromophenylboronic acid 2-Bromophenylboronic acid 2-Bromophenylboronic acid->Suzuki Coupling Diarylamine Intermediate Diarylamine Intermediate Suzuki Coupling->Diarylamine Intermediate Intramolecular C-N Coupling Intramolecular C-N Coupling Diarylamine Intermediate->Intramolecular C-N Coupling Carbazole Derivative Carbazole Derivative Intramolecular C-N Coupling->Carbazole Derivative OLED Host Material OLED Host Material Carbazole Derivative->OLED Host Material

Caption: Synthetic pathway to a carbazole derivative for OLED host applications.

G cluster_2 Potential Applications in Organic Electronics This compound This compound HTM Hole-Transporting Materials This compound->HTM Buchwald-Hartwig Ullmann ETM Electron-Transporting Materials This compound->ETM Further Functionalization Host Host Materials (e.g., Carbazoles) This compound->Host Intramolecular Coupling Polymer Conductive Polymers This compound->Polymer Co-polymerization OLED OLEDs HTM->OLED OPV OPVs HTM->OPV ETM->OLED OFET OFETs ETM->OFET Host->OLED

Caption: Logical relationships of this compound in organic electronics.

References

Application Notes and Protocols for Sonogashira Coupling of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] The reaction can often be carried out under mild conditions, such as at room temperature and in aqueous media, making it a highly valuable tool for medicinal chemists.[2] This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2,4-Difluoro-6-iodoaniline with various terminal alkynes, leading to the formation of substituted alkynyl anilines which are important intermediates in drug discovery.

The reactivity of the aryl halide in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[2] Given that this compound possesses a highly reactive iodine substituent, it is an excellent candidate for this transformation, allowing for selective coupling at the iodo-position.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is as follows:

Summary of Reaction Conditions

The successful execution of the Sonogashira coupling is dependent on several key parameters, including the choice of catalyst, co-catalyst, base, and solvent. Below is a table summarizing common conditions that can be adapted for the coupling of this compound.

ParameterCommon Reagents and ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Typically used in catalytic amounts (1-5 mol%). Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices.[1]
Copper(I) Co-catalyst CuIGenerally used in catalytic amounts (2-10 mol%). Essential for the traditional Sonogashira mechanism.[3]
Base Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, DBU, Cs₂CO₃An amine base is typically used to neutralize the HX formed and to deprotonate the terminal alkyne.[1]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, DioxaneAnhydrous and deoxygenated solvents are generally required to prevent catalyst deactivation.[4]
Temperature Room temperature to 120 °CThe reaction temperature depends on the reactivity of the substrates and the catalyst system used. Mild conditions are often sufficient for aryl iodides.[2]
Atmosphere Inert (Nitrogen or Argon)Necessary to prevent oxidation of the palladium catalyst.

Experimental Workflow

A generalized workflow for performing a Sonogashira coupling reaction is depicted below. This involves reaction setup under an inert atmosphere, monitoring the reaction progress, and subsequent workup and purification of the product.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup Assemble Reaction under Inert Atmosphere prep_glass->setup prep_reagents Prepare Reagents add_reagents Add Solvent, Base, Aryl Halide, Alkyne, Catalysts prep_reagents->add_reagents setup->add_reagents run_reaction Stir at Desired Temperature add_reagents->run_reaction monitor Monitor by TLC/GC-MS run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify (e.g., Chromatography) extract->dry_purify characterize Characterize Product dry_purify->characterize

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The specific amounts and conditions may need to be optimized for different alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or round-bottom flask with a condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add the palladium catalyst (e.g., 0.02 eq) and copper(I) iodide (e.g., 0.04 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and the anhydrous solvent (e.g., THF).

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the base (e.g., triethylamine, 2.0-3.0 eq) followed by the terminal alkyne (1.1-1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A simplified representation of these cycles is provided below.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R pd_alkynyl->product cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex to Transmetalation alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide cu_x CuX cu_x->cu_acetylide Base, Alkyne

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of this compound provides an efficient route to synthesize a variety of substituted 2-alkynyl-4,6-difluoroanilines. These compounds are valuable building blocks in medicinal chemistry and materials science. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. The provided protocol serves as a general guideline, and optimization of reaction conditions for specific substrates is recommended to obtain the best results.

References

Protocol and Application Guide: The Heck Reaction of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Introduction: Strategic Importance of the Heck Reaction with Fluorinated Anilines

The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] Its transformative impact, recognized with the 2010 Nobel Prize in Chemistry, is particularly profound in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2][3] This guide focuses on a specific, high-value substrate: 2,4-Difluoro-6-iodoaniline .

The unique substitution pattern of this molecule makes it a highly strategic building block in drug discovery. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the basicity (pKa) of the aniline nitrogen. The amino group provides a crucial vector for further functionalization, while the iodine atom serves as the reactive site for the cross-coupling reaction. The C-I bond is significantly weaker than C-Br or C-Cl bonds, facilitating a more facile oxidative addition to the palladium catalyst, often allowing for milder reaction conditions.[2][4]

This document provides a detailed exploration of the Heck reaction mechanism, a robust experimental protocol for coupling this compound with an example alkene (butyl acrylate), and critical insights into parameter selection and troubleshooting.

The Catalytic Cycle: A Mechanistic Deep Dive

The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of four key steps: oxidative addition, alkene coordination and insertion, β-hydride elimination, and catalyst regeneration.[5][6][7]

  • Oxidative Addition (A): The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This forms a square planar 16-electron Pd(II) complex.[1][7][8]

  • Alkene Coordination & Migratory Insertion (B): The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon sigma bond.[5][7][9]

  • β-Hydride Elimination (C): For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the new C-C bond must be accessible. A syn β-hydride elimination occurs, where this hydrogen is transferred back to the palladium, forming a Pd-H bond and creating the double bond in the final product.[5][8]

  • Reductive Elimination & Catalyst Regeneration (D): The product alkene dissociates. A base, typically an amine or carbonate, is crucial for this final step.[10][11] It neutralizes the generated hydriodic acid (HI) by reacting with the Pd-H species, thereby regenerating the Pd(0) catalyst for the next cycle.[1][8]

Heck_Mechanism Figure 1: The Heck Reaction Catalytic Cycle cluster_cycle Figure 1: The Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_complex Aryl-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (A) alkene_coord Aryl-Pd(II)-I(L₂)(Alkene) pd_complex->alkene_coord Alkene Coordination inserted Alkyl-Pd(II)-I(L₂) alkene_coord->inserted Migratory Insertion (B) product_complex Product-Pd(II)-H(I)(L₂) inserted->product_complex β-Hydride Elimination (C) product_complex->pd0 Reductive Elimination (D) product Coupled Product product_complex->product base_h [Base-H]⁺I⁻ product_complex->base_h aryl_halide This compound aryl_halide->pd_complex alkene Alkene alkene->alkene_coord base Base base->product_complex Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting (Oven-dried Schlenk Flask, Argon/Nitrogen Atmosphere) B 2. Reagent Loading (Aryl Halide, Pd(OAc)₂, PPh₃) A->B C 3. Solvent & Liquid Addition (Degassed DMF, Base, Alkene) B->C D 4. Reaction (Heating at 100 °C, Stirring for 6-12h) C->D E 5. Work-up (Cooling, Filtration, Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS for Product Characterization) F->G

References

Application Notes & Protocols: Synthesis of Substituted 4,6-Difluorobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern on the benzimidazole core is crucial for modulating its pharmacological profile. The use of halogenated anilines, such as 2,4-Difluoro-6-iodoaniline, as starting materials provides a strategic route to synthesize benzimidazoles with fluorine substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.

This document provides a detailed protocol for the synthesis of 2-substituted-4,6-difluorobenzimidazoles via a potassium tert-butoxide-promoted intermolecular cyclization of this compound with various nitriles. This method offers a direct and efficient pathway to a diverse range of fluorinated benzimidazole derivatives.[3]

General Reaction Scheme

The overall synthetic strategy involves the reaction of this compound with a selected nitrile in the presence of a strong base, potassium tert-butoxide (KOtBu), in a polar aprotic solvent like DMAc at elevated temperatures.

General reaction scheme for the synthesis of 4,6-difluorobenzimidazoles.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis protocol.

G Experimental Workflow for Benzimidazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Add this compound, KOtBu, and DMAc to Schlenk tube B 2. Purge with Argon A->B Inert Atmosphere C 3. Add Nitrile (R-CN) under Argon B->C D 4. Stir at 120 °C for 24 hours C->D Heating E 5. Cool to Room Temperature D->E F 6. Quench with saturated aq. NaCl E->F Precipitation G 7. Purify by Column Chromatography F->G Silica Gel H 8. Characterize Product (NMR, MS, mp) G->H Pure Product G Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound + KOtBu B Anilide Anion Intermediate A->B - tBuOH D Nucleophilic Addition B->D C Nitrile (R-CN) C->D E Amidine Intermediate D->E Protonation F Intramolecular C-N Coupling (Cyclization) E->F KOtBu, 120°C - KI, - tBuOH G Final Product: 4,6-Difluorobenzimidazole F->G Tautomerization

References

Preparation of 5,7-Difluoroquinoline Derivatives from 2,4-Difluoro-6-iodoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,7-difluoroquinoline derivatives, valuable scaffolds in medicinal chemistry, starting from the readily available building block, 2,4-Difluoro-6-iodoaniline. The synthetic strategy involves a two-step sequence: a Sonogashira cross-coupling reaction to introduce an alkyne substituent, followed by a palladium-catalyzed intramolecular cyclization to construct the quinoline core. This methodology offers a versatile and efficient route to a variety of substituted 5,7-difluoroquinolines, which are of significant interest in drug discovery due to the advantageous properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity.[1][2][3]

Introduction

Fluorinated quinoline derivatives are a prominent class of heterocyclic compounds in drug discovery and development. The incorporation of fluorine atoms into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to improved pharmacokinetic profiles and enhanced biological activity.[3] The 5,7-difluoro substitution pattern is of particular interest. This document outlines a robust synthetic pathway for the preparation of these valuable compounds.

The synthesis commences with a Sonogashira coupling of this compound with a terminal alkyne.[4][5][6] This palladium- and copper-cocatalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[4][5][6] The resulting 2-alkynyl-2',4'-difluoroaniline intermediate is then subjected to a palladium-catalyzed intramolecular cyclization to afford the desired 5,7-difluoroquinoline derivative.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol describes the general procedure for the Sonogashira coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Add anhydrous triethylamine (2.0-3.0 eq.) and anhydrous THF.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 2-alkynyl-2',4'-difluoroaniline.

Quantitative Data for Sonogashira Coupling:

EntryAlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-2',4'-difluoroaniline85-95
21-Hexyne2-(Hex-1-yn-1-yl)-2',4'-difluoroaniline80-90
3(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-2',4'-difluoroaniline90-98

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to 5,7-Difluoroquinolines

This protocol outlines the cyclization of the 2-alkynyl-2',4'-difluoroaniline intermediate to the final 5,7-difluoroquinoline product.

Materials:

  • 2-Alkynyl-2',4'-difluoroaniline (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Toluene)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-alkynyl-2',4'-difluoroaniline (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.10 eq.), ligand (e.g., PPh₃, 0.10-0.20 eq.), and base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the anhydrous solvent (e.g., DMF).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 5,7-difluoroquinoline derivative.

Quantitative Data for Cyclization:

EntryStarting MaterialProductYield (%)
12-(Phenylethynyl)-2',4'-difluoroaniline5,7-Difluoro-2-phenylquinoline75-85
22-(Hex-1-yn-1-yl)-2',4'-difluoroaniline2-Butyl-5,7-difluoroquinoline70-80
32-((Trimethylsilyl)ethynyl)-2',4'-difluoroaniline5,7-Difluoro-2-((trimethylsilyl)methyl)quinoline65-75

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Workflow

Synthesis_Workflow Start This compound Sonogashira Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, THF) Start->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Intermediate 2-Alkynyl-2',4'-difluoroaniline Sonogashira->Intermediate Step 1 Cyclization Palladium-Catalyzed Cyclization (Pd(OAc)₂, PPh₃, K₂CO₃, DMF) Intermediate->Cyclization Product 5,7-Difluoroquinoline Derivative Cyclization->Product Step 2 Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_development Drug Development cluster_application Therapeutic Applications Start This compound Quinoline 5,7-Difluoroquinoline Core Start->Quinoline Two-step Synthesis SAR Structure-Activity Relationship (SAR) Studies Quinoline->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate Anticancer Anticancer Agents Drug_Candidate->Anticancer Antimalarial Antimalarial Agents Drug_Candidate->Antimalarial Antibacterial Antibacterial Agents Drug_Candidate->Antibacterial

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving polyhalogenated anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging yet crucial transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of polyhalogenated anilines, offering systematic approaches to diagnose and resolve them.

Issue 1: Low to No Product Formation

Q: I am not observing any significant product formation in my Suzuki coupling reaction with a dichloro- or dibromoaniline. What are the likely causes and how can I improve the yield?

A: Low or no product formation with polyhalogenated anilines is a common challenge, primarily due to the electronic deactivation and steric hindrance imparted by multiple halogen substituents.[1][2] The C-Cl bond, in particular, is strong and makes the initial oxidative addition step difficult.[3][4] Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these deactivated substrates.[1][4]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition to the C-X bond and accelerate the final reductive elimination step.[1][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][7]

  • Base Selection: The base activates the boronic acid for the transmetalation step.[7][8] An inappropriate base can lead to a sluggish or incomplete reaction.

    • Recommendation: Screen different inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1][8] For particularly stubborn couplings, a stronger base might be necessary, but be mindful of potential side reactions. The physical form of the base is also important; ensure it is finely powdered to maximize surface area.[9]

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often optimal as it can help dissolve the inorganic base.[4][10] For substrates prone to protodeboronation, anhydrous conditions may be preferable.

  • Temperature: Higher temperatures can increase reaction rates and solubility.

    • Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it. Some challenging couplings may require temperatures up to 100-120 °C.[11][12]

Issue 2: Significant Dehalogenation of the Starting Material

Q: I am observing a significant amount of dehalogenated aniline byproduct. What causes this and how can I minimize it?

A: Dehalogenation is a common side reaction where the halogen atom on your aniline is replaced by a hydrogen atom, leading to reduced yield of the desired coupled product.[5] This typically occurs via the formation of a palladium-hydride (Pd-H) species.[5]

  • Mechanism: The Pd-H species can arise from reactions with the base, solvent (especially alcohols), or trace amounts of water.[5] This intermediate can then undergo reductive elimination with the aryl group to produce the dehalogenated arene.[5]

  • Troubleshooting Steps:

    • Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[5] These can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.

    • Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[5]

    • Solvent Purity: If using anhydrous conditions, ensure your solvents are rigorously dried. Alcohols can be a source of hydrides, so consider alternative solvents.[5][10]

    • Control Water Content: While water is often beneficial, excessive amounts can contribute to dehalogenation. Try varying the water ratio in your solvent system.[5]

Issue 3: Homocoupling of the Boronic Acid

Q: I am seeing a significant amount of homocoupled product from my boronic acid. How can I suppress this side reaction?

A: Homocoupling of the boronic acid (Glaser-type coupling) is an undesired side reaction that consumes your nucleophile and complicates purification. It is often promoted by the presence of oxygen and certain palladium species.[8]

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[8]

    • High Purity Reagents: Use high-purity boronic acids or their corresponding pinacol esters, which are often more stable.

    • Reaction Conditions: The choice of base and solvent can influence the rate of homocoupling. Sometimes, adjusting these parameters as you would for low yield can also help minimize this side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: Which halogen is most reactive in a polyhalogenated aniline for Suzuki coupling?

A1: The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > Cl.[5] Therefore, in a molecule containing both bromine and chlorine, the C-Br bond will typically react preferentially. For polyhalogenated anilines with identical halogens, the site of reaction is influenced by both steric and electronic factors.[13] For instance, in di- or tri-bromoanilines, the less sterically hindered bromine atom is often more reactive.[14]

Q2: My polyhalogenated aniline is very electron-deficient. How does this affect the reaction?

A2: Electron-withdrawing groups on the aryl halide, including the halogens themselves and other substituents like a nitro group, generally make the oxidative addition step of the Suzuki coupling easier.[10][15] However, these substrates can also be more susceptible to certain side reactions like dehalogenation.[5] The key is to use a highly active catalyst system that promotes the desired coupling at a rate that outcompetes side reactions.

Q3: Can I perform a selective mono-arylation on a dihalogenated aniline?

A3: Yes, selective mono-arylation is often achievable by carefully controlling the reaction conditions. Key strategies include:

  • Using a stoichiometric amount (or a slight excess) of the boronic acid.

  • Running the reaction at a lower temperature to favor the more reactive halogen.

  • Choosing a catalyst system that exhibits good selectivity.

Q4: My product is difficult to purify. What are some common strategies?

A4: Purification of Suzuki coupling products can be challenging due to the presence of residual catalyst, homocoupled byproducts, and dehalogenated starting material.

  • Aqueous Workup: A thorough aqueous workup can help remove the inorganic base and boronic acid byproducts. An acidic wash can be used to remove any remaining aniline starting material.[16]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification.[14]

  • Palladium Scavenging: If residual palladium is an issue, you can treat the crude product solution with a scavenger resin (e.g., thiol-functionalized silica) to remove the metal.[16]

Data Summary Tables

Table 1: Recommended Catalyst Systems for Polyhalogenated Anilines

Catalyst PrecursorLigandTypical Loading (mol%)Substrate SuitabilityReference(s)
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhos1-5Dichloro- and Dibromoanilines[1][5]
Pd(OAc)₂CataCXium A5-10Ortho-bromoanilines[17][18]
PEPPSI-iPr(NHC ligand)1-5Electron-deficient aryl chlorides[10]
Pd(PPh₃)₄-2-5Generally less effective for polyhalogenated anilines[1][4]

Table 2: Common Bases and Solvents for Suzuki Coupling of Polyhalogenated Anilines

BaseEquivalentsSolvent SystemTemperature (°C)NotesReference(s)
K₃PO₄2.0 - 3.0Toluene, Dioxane, 2-MeTHF70 - 110Excellent for sensitive substrates and often provides high yields.[1][8][17]
Cs₂CO₃2.0 - 3.0Dioxane, Toluene80 - 110Often superior to other bases but more expensive.[1][8]
K₂CO₃2.0 - 3.0Dioxane/H₂O, Toluene/H₂O80 - 100A common and reliable choice, but may be less effective for very challenging substrates.[8][19]
NaOH2.0Toluene/H₂O80 - 100Strong base, risk of side reactions with sensitive functional groups.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Dihaloaniline

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Dihaloaniline (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.1 - 1.5 equiv for mono-coupling, 2.2-3.0 for di-coupling)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Anhydrous, degassed Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihaloaniline, arylboronic acid (or ester), and the base.

  • Add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][20][21]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_Ar_Complex Ar-Pd(II)-Ar' L₂ Transmetalation->Ar_Pd_Ar_Complex RedElim Reductive Elimination Ar_Pd_Ar_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Coupled Product RedElim->Product ArX Ar-X (Polyhalogenated Aniline) ArX->OxAdd Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3][22]

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal? (Bulky, e⁻-rich ligand) Start->Check_Catalyst Change_Catalyst Action: Switch to Buchwald Ligand (e.g., SPhos, XPhos) or NHC Ligand Check_Catalyst->Change_Catalyst No Check_Base Is the Base Effective? (K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Action: Screen Alternative Bases (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Change_Base No Check_Temp Is the Temperature Sufficient? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Action: Increase Temperature (e.g., 100-120 °C) Check_Temp->Increase_Temp No Check_Side_Reactions Are Side Reactions Present? (Dehalogenation, Homocoupling) Check_Temp->Check_Side_Reactions Yes Increase_Temp->Check_Side_Reactions Address_Dehalogenation Action: Optimize Base/Solvent, Use Bulky Ligand Check_Side_Reactions->Address_Dehalogenation Dehalogenation Address_Homocoupling Action: Rigorous Degassing, Check Boronic Acid Purity Check_Side_Reactions->Address_Homocoupling Homocoupling Success Reaction Optimized Check_Side_Reactions->Success No Address_Dehalogenation->Success Address_Homocoupling->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.[21]

References

Technical Support Center: Suzuki-Miyaura Coupling of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,4-Difluoro-6-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?

A1: The most prevalent side reactions are dehalogenation of the starting material, homocoupling of the boronic acid, and protodeboronation of the boronic acid. The sterically hindered and electron-deficient nature of this compound can exacerbate these issues.

Q2: How does the choice of palladium catalyst and ligand impact the reaction outcome?

A2: The selection of the catalyst system is critical. For sterically hindered substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. These ligands can promote the desired cross-coupling pathway over side reactions.

Q3: What role does the base play in mitigating side reactions?

A3: The base is crucial for activating the boronic acid. However, a strong base can also promote protodeboronation. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).

Q4: How can I minimize dehalogenation of this compound?

A4: Dehalogenation, the replacement of the iodine atom with a hydrogen, can be minimized by using a well-chosen catalyst system and carefully controlling reaction conditions. Using bromo or chloro analogs of the aniline, if synthetically accessible, can also reduce the propensity for dehalogenation.[1]

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

A5: To ensure reproducibility, it is essential to use degassed solvents, maintain an inert atmosphere (e.g., under argon or nitrogen) to prevent oxygen-mediated side reactions like homocoupling, and use anhydrous reagents and solvents to minimize protodeboronation.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Recommended Solution
Inefficient Catalytic System Screen different palladium catalysts and ligands. For this substrate, consider bulky phosphine ligands like SPhos or XPhos, or an NHC-ligand-based catalyst.
Suboptimal Base Try a different base. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.
Low Reaction Temperature Gradually increase the reaction temperature. For sluggish reactions, higher temperatures may be necessary to drive the reaction to completion.
Poor Solubility of Reagents Choose a solvent system where all reactants are soluble at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.
Issue 2: Significant Formation of Dehalogenated Aniline
Potential Cause Recommended Solution
Catalyst-Mediated Hydrodehalogenation Switch to a different palladium catalyst/ligand system. Some ligands are more prone to promoting this side reaction.
Presence of a Hydride Source Ensure all reagents and solvents are anhydrous and free of impurities that could act as a hydride source.
High Reaction Temperature Lower the reaction temperature, as higher temperatures can sometimes increase the rate of dehalogenation.
Issue 3: Prominent Homocoupling of the Boronic Acid
Potential Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Use of a Pd(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂, it can directly mediate homocoupling. Using a Pd(0) source like Pd₂(dba)₃ may be beneficial.
Electron-Deficient Boronic Acid This side reaction is more common with electron-deficient boronic acids. While changing the substrate isn't always possible, optimizing other parameters becomes more critical.
Issue 4: Evidence of Protodeboronation
Potential Cause Recommended Solution
Presence of Water Use anhydrous solvents and reagents.
Inappropriate Base Avoid strong bases if possible. Weaker bases can minimize this side reaction.
Prolonged Reaction Time at High Temperature Try to minimize the reaction time and temperature required for the desired transformation.

Data Presentation

The following table presents representative data for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid under different conditions to illustrate the impact of key parameters on product and side product distribution. The values are illustrative and intended to demonstrate trends rather than represent exact experimental outcomes.

Entry Catalyst/Ligand Base Solvent Temp (°C) Desired Product Yield (%) Dehalogenation (%) Homocoupling (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100452515
2Pd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O1008555
3Pd(OAc)₂ / XPhosCs₂CO₃Toluene/H₂O11090<5<5
4(IPr)Pd(allyl)ClNaOtBu2-Propanol80751010

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, add the Pd₂(dba)₃ and SPhos.

  • Seal the Schlenk flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the catalyst and ligand mixture to the Schlenk flask under a positive flow of inert gas.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow start Low Yield or Multiple Side Products check_catalyst Is the catalyst system optimal for hindered substrates? start->check_catalyst change_catalyst Screen bulky phosphine or NHC ligands check_catalyst->change_catalyst No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Adjust base, temperature, and solvent check_conditions->optimize_conditions No check_atmosphere Is the reaction under a strict inert atmosphere? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere degas_solvents Thoroughly degas solvents and use inert gas check_atmosphere->degas_solvents No success Improved Yield and Purity check_atmosphere->success Yes degas_solvents->success

Troubleshooting Workflow for Suzuki-Miyaura Reactions

Side_Reaction_Relationships main_reaction Suzuki-Miyaura Coupling dehalogenation Dehalogenation homocoupling Homocoupling protodeboronation Protodeboronation aryl_halide This compound aryl_halide->main_reaction aryl_halide->dehalogenation consumes boronic_acid Arylboronic Acid boronic_acid->main_reaction boronic_acid->homocoupling consumes boronic_acid->protodeboronation consumes

Relationship of Main and Side Reactions

References

Technical Support Center: Optimizing Palladium Catalysis for Coupling Reactions with Difluoro-Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with difluoro-iodoaniline substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using difluoro-iodoanilines in palladium-catalyzed cross-coupling reactions?

A1: Difluoro-iodoanilines present a unique set of challenges due to the electronic effects of the fluorine atoms and the potential for the aniline group to coordinate with the palladium catalyst. The strong electron-withdrawing nature of the difluoro substituents can make the aryl iodide more reactive towards oxidative addition but can also influence subsequent steps in the catalytic cycle. The aniline moiety can act as a ligand, potentially inhibiting the catalyst. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q2: Which type of palladium catalyst and ligands are generally most effective for coupling with electron-deficient aryl iodides like difluoro-iodoanilines?

A2: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are typically the most effective.[1] These ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the reductive elimination to form the product.[1] Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have shown great success in these types of transformations.[1][2] Pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species, are often preferred for reproducibility.[1]

Q3: How does the reactivity of the C-I bond in difluoro-iodoanilines compare to other aryl halides?

A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[1] Therefore, the carbon-iodine bond in difluoro-iodoanilines is expected to be highly reactive, allowing for selective coupling even in the presence of other, less reactive halogen substituents.

Q4: Can the aniline group in difluoro-iodoanilines interfere with the catalytic cycle?

A4: Yes, the nitrogen atom of the aniline can coordinate to the palladium center, which may lead to the formation of inactive catalyst species and hinder the desired reaction pathway. The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can prevent or minimize this unwanted coordination.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Product

Possible Cause Suggested Solution
Inactive Catalyst Ensure the use of a high-quality palladium precursor or a reliable pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. The formation of palladium black is an indicator of catalyst decomposition.
Inappropriate Ligand For electron-deficient difluoro-iodoanilines, switch to a bulkier and more electron-rich phosphine ligand (e.g., XPhos, SPhos, or other biaryl phosphines). Screen a variety of ligands to find the optimal one for your specific substrate and coupling partner.
Suboptimal Base The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases such as NaOtBu or LHMDS are commonly used. The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to cause substrate or product degradation.
Low Reaction Temperature While some couplings can occur at room temperature, many require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1] Incrementally increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures.
Solvent Issues Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation by water or oxygen. Common solvents for these reactions include toluene, dioxane, and THF.

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Cause Suggested Solution
Presence of Water Rigorously dry all reagents and solvents. The presence of trace amounts of water can lead to the protonation of the organometallic intermediate, resulting in the replacement of the iodine with a hydrogen atom.
Unfavorable Reaction Kinetics Optimize the reaction conditions (ligand, base, temperature) to favor the desired cross-coupling pathway over competing side reactions. A more efficient catalytic system will outcompete the hydrodehalogenation pathway.

Problem 3: Catalyst Deactivation (Formation of Palladium Black)

Possible Cause Suggested Solution
High Temperature Reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
Insufficient Ligand Increase the ligand-to-palladium ratio. A higher concentration of the stabilizing ligand can prevent the palladium from aggregating into an inactive form.
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Oxygen can oxidize the active Pd(0) catalyst.

Data Presentation

Table 1: Illustrative Ligand and Base Screening for a Suzuki-Miyaura Coupling

Reaction of a generic difluoro-iodoaniline with an arylboronic acid.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10045
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Toluene10085
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane10092
4Pd₂(dba)₃ (1)RuPhos (2.5)Cs₂CO₃ (2)Toluene11088

Table 2: General Conditions for Various Coupling Reactions with Difluoro-Iodoanilines

Coupling ReactionTypical Palladium SourceRecommended LigandsCommon BasesSolventsTemperature Range
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃Toluene, Dioxane, THF80-110 °C
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsBuchwald/Hartwig ligands, JosiphosNaOtBu, LHMDS, K₃PO₄Toluene, DioxaneRT - 110 °C
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, DMAc100-140 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Difluoro-Iodoaniline

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the difluoro-iodoaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand or a pre-catalyst, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Difluoro-Iodoaniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the ligand (1.2-1.5 times the Pd amount), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel. Add the difluoro-iodoaniline (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 110 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Coupling of a Difluoro-Iodoaniline

  • Reaction Setup: To a pressure-rated vessel, add the difluoro-iodoaniline (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), an optional ligand (e.g., PPh₃ or P(o-tol)₃), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).

  • Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMAc) and the alkene (1.5-2.0 equiv.).

  • Reaction: Seal the vessel tightly and heat to the required temperature (100-140 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-I_Complex Aryl-Pd(II)-I_Complex Oxidative_Addition->Aryl-Pd(II)-I_Complex Transmetalation Transmetalation Aryl-Pd(II)-I_Complex->Transmetalation Aryl-Pd(II)-R_Complex Aryl-Pd(II)-R_Complex Transmetalation->Aryl-Pd(II)-R_Complex Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-R_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Product Reductive_Elimination->Product Difluoro-Iodoaniline Difluoro-Iodoaniline Difluoro-Iodoaniline->Oxidative_Addition Coupling_Partner Coupling_Partner Coupling_Partner->Transmetalation

Caption: General catalytic cycle for palladium cross-coupling reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst and Ligand (Bulky, Electron-Rich) start->check_catalyst side_products Analyze for Side Products (e.g., Hydrodehalogenation) start->side_products catalyst_death Observe for Pd Black (Catalyst Decomposition) start->catalyst_death check_base Evaluate Base Strength and Solubility check_catalyst->check_base No Improvement optimize Systematic Optimization check_catalyst->optimize Improvement check_temp Increase Temperature Incrementally check_base->check_temp No Improvement check_base->optimize Improvement check_reagents Ensure Anhydrous and Degassed Reagents/Solvents check_temp->check_reagents No Improvement check_temp->optimize Improvement check_reagents->optimize No Improvement check_reagents->optimize Improvement

Caption: A logical workflow for troubleshooting low-yielding reactions.

Condition_Selection_Tree coupling_type Select Coupling Type suzuki Suzuki-Miyaura coupling_type->suzuki buchwald Buchwald-Hartwig coupling_type->buchwald heck Heck coupling_type->heck suzuki_ligand Ligand: XPhos/SPhos Base: K3PO4/Cs2CO3 Solvent: Toluene/Dioxane suzuki->suzuki_ligand buchwald_ligand Ligand: Buchwald/Hartwig type Base: NaOtBu/LHMDS Solvent: Toluene/THF buchwald->buchwald_ligand heck_ligand Ligand: P(o-tol)3/PPh3 Base: Et3N/K2CO3 Solvent: DMF/DMAc heck->heck_ligand

Caption: Decision tree for selecting initial reaction conditions.

References

preventing dehalogenation side reactions of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Difluoro-6-iodoaniline. The focus is on preventing the common side reaction of dehalogenation (specifically, deiodination) during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation, or more specifically, hydrodehalogenation, is a common side reaction where the iodine atom on this compound is replaced by a hydrogen atom.[1] This leads to the formation of the undesired byproduct 2,4-difluoroaniline, reducing the yield of your target compound and complicating purification.

Q2: Why is this compound prone to dehalogenation?

A2: The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F).[1][2] This makes the iodo group highly reactive and susceptible to cleavage, not only in the desired cross-coupling reaction but also in side reactions like dehalogenation. The electron-rich nature of the aniline ring can further contribute to the propensity for this side reaction.[1]

Q3: What are the primary causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?

A3: The formation of a palladium-hydride (Pd-H) species is a key culprit in hydrodehalogenation.[1] This intermediate can arise from various sources in the reaction mixture, including:

  • Bases: Amine bases and strong alkoxide bases can generate Pd-H species.

  • Solvents: Solvents like alcohols and N,N-dimethylformamide (DMF) can act as hydride sources.[1]

  • Additives and Impurities: Trace amounts of water or other protic species can contribute to the formation of Pd-H.[1]

Q4: Can I selectively react at the iodine position without affecting the fluorine atoms?

A4: Yes, due to the significant difference in bond strengths, the C-I bond is much more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for chemoselective functionalization at the iodine position.[2]

Troubleshooting Guide: Preventing Dehalogenation

If you are observing significant formation of 2,4-difluoroaniline in your reaction, consult the following troubleshooting guide. The key is to minimize the formation and influence of palladium-hydride species.

Troubleshooting Workflow

troubleshooting_workflow start High Dehalogenation Observed ligand 1. Optimize Ligand start->ligand Start Troubleshooting base 2. Modify Base ligand->base If still high solvent 3. Change Solvent base->solvent If still high temp 4. Lower Temperature solvent->temp If still high end Dehalogenation Minimized temp->end Successful Optimization reaction_setup cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up flask Dry Schlenk Flask reagents Add Solids: - this compound - Coupling Partner - Catalyst & Ligand - Base flask->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temp solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench & Extract cool->quench purify Purify by Chromatography quench->purify

References

purification challenges of 2,4-Difluoro-6-iodoaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Difluoro-6-iodoaniline Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My crude reaction mixture is a dark brown or black tar-like substance. What is causing this and how can I purify my target compound?

A1: Dark discoloration and tar formation are common issues when working with aniline derivatives and are often caused by oxidation of the amino group.[1] This is particularly prevalent in the presence of strong acids or oxidizing agents.

  • Prevention:

    • Use Purified Reagents: Ensure your starting materials are pure and, if possible, colorless.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere like nitrogen or argon can prevent air oxidation.[1]

    • Protecting Groups: Temporarily protecting the amino group, for example by acetylation, can make the compound less prone to oxidation.[1]

  • Purification Strategy:

    • Initial Workup: Begin with a standard aqueous workup. If the compound is in an organic solvent, wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove residual iodine, which can contribute to color.[2]

    • Activated Carbon Treatment: During recrystallization, adding activated carbon to the hot solution can help adsorb many of the dark, high-molecular-weight impurities.[1]

    • Column Chromatography: If the tar is soluble, silica gel chromatography is often effective. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity. The colored impurities often remain at the top of the column or elute at very high polarity.

Q2: My target compound co-elutes with an impurity during silica gel column chromatography. How can I improve the separation?

A2: Co-elution occurs when the polarity of the target compound and an impurity are too similar for effective separation with the chosen solvent system.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Reduce Polarity: Use a shallower gradient or an isocratic elution with a less polar solvent system. For halogenated anilines, systems like Hexane/Ethyl Acetate or Hexane/Dichloromethane are common.

      • Additive Introduction: For basic compounds like anilines, peak tailing on silica can be an issue. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can improve peak shape and may alter selectivity.

    • Change the Stationary Phase:

      • If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for anilines.

      • Reversed-phase (C18) HPLC is another powerful option, especially for final purification.[3][4]

    • Derivative Formation: As a last resort, if the impurity has a reactive functional group that your target compound lacks (or vice-versa), you can selectively react the impurity to drastically change its polarity, making separation trivial. The protecting group can then be removed.

Q3: The yield of my purified product is very low after column chromatography. Where could I be losing my compound?

A3: Low recovery can be attributed to several factors, from compound instability to procedural issues.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: Highly basic anilines can sometimes bind irreversibly to the acidic silica gel. Deactivating the silica gel with a modifier like triethylamine in the mobile phase can mitigate this.

    • Compound Instability: Iodoanilines can be sensitive to light and air.[5] Minimize exposure by using amber glass vials and ensuring the purified fractions are not left open to the atmosphere for extended periods. Some compounds may also decompose on silica gel over long periods; aim for a reasonably fast purification.

    • Incorrect Fraction Collection: The compound may be eluting earlier or later than expected. Monitor the elution closely using thin-layer chromatography (TLC) on every fraction.

    • Inappropriate Column Loading: Overloading the column can lead to broad bands and poor separation, causing you to discard mixed fractions that contain a significant amount of product. A general rule is to load 1-5% of the silica gel mass.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Impurities largely depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding difluoroaniline.

  • Isomers: In reactions involving electrophilic substitution, other halogenated isomers can form. For instance, chlorination of a difluoro-iodoaniline can sometimes result in a mixture of isomers.[6]

  • Polyhalogenated Species: The strong activating nature of the amino group can lead to the addition of more than one halogen atom.[1]

  • De-iodinated Products: During subsequent reactions like palladium-catalyzed cross-couplings, the iodine atom can be replaced by hydrogen, leading to a de-iodinated impurity.[1][6]

  • Oxidation Byproducts: As mentioned in the troubleshooting section, anilines can oxidize to form colored impurities.[1]

Q2: What is the best general-purpose purification technique for these compounds?

A2: For routine laboratory scale, silica gel column chromatography is the most common and versatile primary purification method.[6] For achieving very high purity (>98-99%), preparative reversed-phase HPLC (RP-HPLC) is often employed as a final polishing step.[4] Recrystallization is also a powerful technique if a suitable solvent system can be found and the compound is sufficiently crystalline.[2][7]

Q3: Are there specific safety considerations for purifying this compound derivatives?

A3: Yes. Halogenated anilines should be handled with care as they are often toxic and can be irritating to the skin, eyes, and respiratory tract.[5][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhaling dust or vapors.[5]

  • Stability: Iodoanilines may be light-sensitive and can discolor upon exposure.[5] Store them in amber vials or protected from light.

Q4: How can I confirm the purity of my final product?

A4: A combination of methods is recommended for confirming purity:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are excellent for confirming the structure and identifying any residual proton-containing impurities or isomers.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity by showing the area percentage of the main peak.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.

Data & Protocols

Table 1: Comparison of Purification Techniques
TechniqueStationary PhaseMobile Phase / SolventTypical ApplicationAdvantagesDisadvantages
Flash Chromatography Silica GelHexanes / Ethyl AcetatePrimary purification of crude reaction mixtures (grams to kgs).High capacity, low cost, fast.Moderate resolution, potential for compound degradation.
Recrystallization N/AEthanol, Hexanes, Petroleum Ether[2][7]Purification of crystalline solids.Potentially yields very high purity, scalable.Finding a suitable solvent can be difficult; not for oils.
Preparative RP-HPLC C18 SilicaAcetonitrile / Water or Methanol / Water (often with 0.1% Formic Acid or TFA)[4]Final purification for high-purity samples (mgs to grams).[4]High resolution, excellent for separating close-running impurities.Lower capacity, higher cost, requires solvent removal.
Protocol 1: General Procedure for Silica Gel Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% Hexane). Gradually increase the polarity by adding an eluting solvent like ethyl acetate (e.g., gradient from 0% to 20% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Find a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or hexane are common starting points.[2]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If carbon was added or insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.[7]

Visualized Workflows

G Diagram 1: General Purification Workflow Crude Crude Product (from reaction workup) Column Silica Gel Flash Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Impure Impure Fractions TLC->Impure Combine & Re-purify or Discard Pure Pure Fractions TLC->Pure Combine Evap Solvent Evaporation Pure->Evap Final Purified Product Evap->Final Analysis Purity Analysis (NMR, HPLC, MS) Final->Analysis

Caption: A typical workflow for purifying aniline derivatives.

G Diagram 2: Troubleshooting Co-Elution Start Problem: Compound and Impurity Co-Elute Step1 Is peak shape good? Start->Step1 Step2 Change Mobile Phase Step1->Step2 Yes Step4 Add Modifier (e.g., 0.1% Triethylamine) Step1->Step4 No (Tailing) Step3 Change Stationary Phase (e.g., Alumina, C18) Step2->Step3 If not successful Success Separation Achieved Step2->Success If successful Step3->Success Step4->Step1 Re-evaluate

Caption: A decision tree for resolving co-elution issues.

References

managing low reactivity of C-F bonds in subsequent reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the low reactivity of carbon-fluorine (C-F) bonds in subsequent reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond so unreactive?

A1: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy (BDE) of approximately 110-130 kcal/mol.[1] This strength arises from the large electronegativity difference between carbon and fluorine, leading to a highly polarized and short bond. These factors contribute to its kinetic and thermodynamic stability, making it a challenge to cleave selectively.[2]

Q2: What are the main strategies for activating a C-F bond?

A2: Several strategies have been developed to activate the inert C-F bond, including:

  • Transition-Metal Catalysis: Nickel and palladium complexes are commonly used to facilitate cross-coupling reactions.[2][3]

  • Photocatalysis: Visible-light photoredox catalysis can generate potent reductants capable of cleaving C-F bonds under mild conditions.[1][4]

  • Frustrated Lewis Pairs (FLPs): FLPs can enable monoselective C-F bond activation, which is particularly useful in polyfluorinated compounds to avoid over-defluorination.[5]

  • Main-Group Lewis Acids: Strong Lewis acids can abstract a fluoride anion to activate the C-F bond.

  • Enzymatic Cleavage: Certain enzymes, such as fluorinases and dehalogenases, can catalyze the cleavage of C-F bonds.[6][7]

Q3: How can I avoid the common side reaction of protodeboronation in my Suzuki coupling of a fluoroarene?

A3: Protodeboronation, the replacement of the boronic acid/ester group with a hydrogen atom, is a common side reaction. To minimize it:

  • Use fresh, high-purity boronic acids or consider more stable derivatives like pinacol esters or MIDA boronates.[8]

  • Ensure anhydrous and thoroughly degassed solvents and reagents, as oxygen and water can promote this side reaction.[8]

  • Optimize the base; sometimes a weaker base can reduce the rate of protodeboronation.[9]

  • Keep reaction times as short as possible and consider lower temperatures.[8]

Q4: What is "over-defluorination" and how can I prevent it?

A4: Over-defluorination is the uncontrolled functionalization of multiple C-F bonds in a polyfluorinated molecule.[10] Strategies to achieve monoselective activation and prevent this include the use of Frustrated Lewis Pairs (FLPs), which can selectively activate a single C-F bond.[10][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion in Ni/Pd-Catalyzed Cross-Coupling of Fluoroarenes
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst and ligands are fresh and have been stored under an inert atmosphere. Palladium black precipitation can indicate catalyst decomposition due to oxygen or impurities.[12]
Poor Ligand Choice The choice of ligand is critical. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9]
Inefficient Oxidative Addition This is often the rate-limiting step. Increasing the reaction temperature may help. For aryl chlorides and fluorides, more active catalyst systems are often required.[8][9]
Incorrect Base or Solvent The base and solvent system is crucial. Experiment with different combinations. For instance, in Suzuki couplings, common solvents include toluene, dioxane, and THF, often with some water when using inorganic bases.[12]
Issue 2: Poor Regioselectivity in the Functionalization of Polyfluoroarenes
Potential Cause Troubleshooting Steps
Electronic Effects Dominating The inherent electronic properties of the polyfluoroarene often dictate the site of reaction. To overcome this, consider using directing groups that can steer the catalyst to a specific C-F bond.
Steric Hindrance A bulky catalyst or directing group may be unable to access a sterically congested C-F bond. Experiment with ligands of varying steric bulk.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature.[13]
Non-Covalent Interactions In some systems, non-covalent interactions can control regioselectivity. Understanding these can help in designing substrates or catalysts to favor a particular isomer.[14]

Quantitative Data Summary

The following tables provide a summary of reaction conditions for different C-F bond activation methods to facilitate comparison.

Table 1: Comparison of Catalytic Systems for Hydrodefluorination of Fluoroarenes

Catalyst SystemSubstrateReductant/ConditionsTemp. (°C)Time (h)Yield (%)Reference
Anionic Rh-Ga Complexo-DifluorobenzeneH₂, NaOᵗBu, violet lightRT-98[1]
Pyrene-based photocatalystHexafluorobenzeneDIPEA, visible lightRT-Good[15]
Transition-Metal-FreeAryl fluoridesBase, visible lightRT-Excellent[16]

Table 2: Conditions for Palladium-Catalyzed C-F Bond Functionalization

Ligand / CatalystSubstrate TypeCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(TFA)₂ / dtbbpygem-DifluoroalkeneArylboronic acid-Dioxane65Good[17]
Pd(PPh₃)₄NitrofluoroareneAmineCs₂CO₃DMF6552-54[2]
PdCl₂(PCy₃)₂Chloro-fluoroareneAryl Grignard-THF50-70up to 81[2]

Key Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Hydrodefluorination of an Aryl Fluoride

This protocol is a general guideline based on light-driven hydrodefluorination reactions.[1][18]

  • Preparation: In a glovebox, add the aryl fluoride substrate (1.0 eq), the photocatalyst (e.g., 5 mol% anionic Rh-Ga complex), a stoichiometric amount of base (e.g., NaOᵗBu, 1.25 eq per C-F bond), and any additives (e.g., crown ether) to a reaction vessel (e.g., a J. Young NMR tube).[1]

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., THF).

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and if required, introduce a hydrogen atmosphere (e.g., 4 atm H₂).[1]

  • Irradiation: Place the reaction vessel in front of a light source (e.g., violet LEDs, λmax=395 nm) and stir at room temperature.[1]

  • Monitoring: Monitor the reaction progress by ¹⁹F NMR spectroscopy or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately, and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for FLP-Mediated Monoselective C-F Bond Activation

This protocol is based on the use of B(C₆F₅)₃ (BCF) as the Lewis acid.[19][20]

  • Reagent Preparation: In an inert atmosphere, prepare a solution of the polyfluoroalkane (1.0 eq), the Lewis base (e.g., a phosphine or bulky pyridine, 1.0 eq), and a fluoride sequestering agent (e.g., Me₃SiNTf₂, 1.1 eq) in a dry, non-coordinating solvent (e.g., dichloromethane).[19][20]

  • Initiation: Add the Lewis acid, B(C₆F₅)₃ (catalytic or stoichiometric amount), to the solution at the desired temperature (often room temperature).

  • Reaction: Stir the reaction mixture under an inert atmosphere and monitor its progress by ¹⁹F NMR to observe the formation of the activated salt.

  • Subsequent Functionalization: The resulting activated product, typically a phosphonium or pyridinium salt, can often be functionalized in situ by adding a suitable nucleophile or coupling partner.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up, extract the product, and purify by crystallization or column chromatography.

Protocol 3: General Procedure for Enzymatic C-F Bond Cleavage

This is a conceptual outline, as specific conditions are highly enzyme and substrate-dependent.[21][22]

  • Enzyme and Substrate Preparation: Prepare a buffered aqueous solution containing the purified enzyme (e.g., a dehalogenase or hydroxylase). Prepare a stock solution of the fluorinated substrate.

  • Cofactors: Add any necessary cofactors for the enzyme (e.g., NADH, O₂, tetrahydrobiopterin).[21]

  • Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme solution at the optimal temperature and pH for the enzyme's activity.

  • Incubation: Incubate the reaction mixture with gentle agitation.

  • Monitoring: Monitor the reaction by observing the depletion of the substrate or the formation of the product using techniques like HPLC or LC-MS. Fluoride ion release can also be monitored using a fluoride-selective electrode.

  • Termination and Analysis: Stop the reaction (e.g., by adding a quenching agent or by heat denaturation of the enzyme) and analyze the product distribution.

Visualizations

Troubleshooting_CF_Coupling start Low/No Conversion in Cross-Coupling catalyst Check Catalyst/Ligand - Fresh? - Stored properly? - Black precipitate? start->catalyst conditions Optimize Reaction Conditions - Increase temperature? - Inert atmosphere? - Degassed solvent? start->conditions reagents Verify Reagents - Correct base/solvent? - Purity of coupling partner? start->reagents success Improved Yield catalyst->success Issue Resolved fail Still Low Yield catalyst->fail No Improvement conditions->success Issue Resolved conditions->fail No Improvement reagents->success Issue Resolved reagents->fail No Improvement re_evaluate Re-evaluate Strategy - Different catalyst system? - Alternative activation method? fail->re_evaluate FLP_Activation_Mechanism cluster_0 Frustrated Lewis Pair (FLP) Mediated C-F Activation FLP Lewis Acid (LA) + Lewis Base (LB) Encounter FLP + R-CF₃ (Encounter Complex) FLP->Encounter Substrate R-CF₃ Substrate->Encounter TS Transition State [R-CF₂---F---LA]⁺---LB Encounter->TS C-F Bond Activation Product Activated Salt [R-CF₂(LB)]⁺[F-LA]⁻ TS->Product Photocatalytic_Cycle PC PC PC_star PC* PC->PC_star hν (Light) PC_minus PC⁻ PC_star->PC_minus SET Donor_ox Donor⁺ PC_star->Donor_ox Reductive Quenching PC_minus->PC SET Substrate Ar-F PC_minus->Substrate Donor Electron Donor Radical_anion [Ar-F]⁻ Radical Ar• Radical_anion->Radical F_minus F⁻ Radical_anion->F_minus Product Ar-H Radical->Product H_source H-Source Radical->H_source

References

Technical Support Center: Palladium Removal from Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for palladium removal. This guide is specifically designed for researchers, scientists, and drug development professionals working with fluorinated compounds. The presence of fluorine atoms can significantly alter a molecule's properties, including its interaction with residual palladium catalysts. This resource provides in-depth, experience-based answers and troubleshooting strategies to help you achieve the stringent purity levels required for your active pharmaceutical ingredients (APIs) and advanced intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from fluorinated compounds a critical concern?

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the creation of complex molecules, many of which are fluorinated APIs.[1] However, residual palladium is a major concern for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, impose strict limits on elemental impurities in drug products.[2] Palladium is typically limited to less than 10 ppm for oral consumption.[3]

  • Catalytic Activity: Trace palladium can interfere with subsequent synthetic steps or biological assays, leading to failed reactions or misleading data.[4]

  • Patient Safety: The long-term effects of heavy metal ingestion are a significant health concern, with toxicity depending on the specific palladium species.[5]

Fluorinated compounds are prevalent in medicinal chemistry, and ensuring their purity is paramount for advancing drug candidates.[6]

Q2: What makes palladium removal from fluorinated compounds uniquely challenging?

While the fundamental principles of palladium removal apply, the unique physicochemical properties of highly fluorinated compounds introduce specific challenges:

  • Altered Solubility: The presence of multiple fluorine atoms can drastically change a compound's solubility profile, often making it less soluble in common organic solvents. This can limit the effectiveness of scavenger resins that rely on good solution-phase interaction.

  • Compound-Palladium Interactions: The electron-withdrawing nature of fluorine can influence the electronic properties of nearby functional groups. This can strengthen the coordination between the palladium catalyst and the target molecule or its intermediates, making the metal more difficult to scavenge.[4]

  • Complex Palladium Speciation: Post-reaction, palladium can exist in various forms, including soluble Pd(0)/Pd(II) complexes with ligands, or as colloidal nanoparticles.[7] The specific form dictates the most effective removal strategy, and the reaction environment of a fluorinated synthesis can influence this speciation.

Q3: What are the primary methods for palladium removal, and how do they compare?

Several techniques are available, ranging from traditional methods to specialized metal scavengers. The use of dedicated metal scavengers has grown significantly due to their high efficiency and ease of implementation.[2]

MethodDescriptionAdvantagesDisadvantages
Metal Scavengers Insoluble functionalized silica or polymers (e.g., thiol, thiourea, amine) that selectively bind palladium.[8]High selectivity, high efficiency, simple filtration removal, compatible with existing equipment.[2]Higher initial cost compared to bulk materials. Requires screening for optimal performance.
Activated Carbon A porous carbon material that adsorbs palladium and other impurities.[9]Cost-effective, effective for a range of palladium species.[9]Can adsorb the target product, leading to significant yield loss.[3] Performance can be variable.
Chromatography Purification via flash column chromatography on silica or alumina.Can remove the bulk of palladium from the crude material.[4]Often insufficient to reach <100 ppm levels, let alone <10 ppm.[4] Soluble palladium complexes may co-elute with the product.
Crystallization Purification by crystallizing the final product.Can be effective if palladium remains in the mother liquor.[5]In some cases, can concentrate the metal impurity within the crystal lattice.[2] Often requires a scavenger pre-treatment.
Liquid-Liquid Extraction Partitioning the product and impurities between two immiscible liquid phases.Can be integrated into the workup.Generally low selectivity for palladium removal unless specialized and complex extraction systems are used.

Troubleshooting Guide: Common Experimental Issues

Q4: My standard silica gel chromatography leaves >200 ppm of palladium in my fluorinated product. What is the next step?

This is a very common scenario. Flash chromatography is excellent for removing bulk impurities but is notoriously unreliable for reducing palladium to regulatory-compliant levels.[4] Soluble palladium-phosphine complexes can be particularly persistent and may have similar polarity to your target compound.

Expert Recommendation: The most robust solution is to implement a dedicated metal scavenging step after chromatography.

  • Rationale: At this stage, your product is already substantially pure, which prevents the scavenger's active sites from being blocked by other reaction impurities. This maximizes the scavenger's efficiency for binding palladium.

  • Recommended Action: Employ a thiol-functionalized silica scavenger, such as SiliaMetS® Thiol or a similar product.[8] Thiol groups have a high affinity for soft metals like palladium. A post-chromatography treatment can reliably reduce palladium levels from >100 ppm to <10 ppm.[4]

Q5: I used a thiol-based scavenger, but my palladium levels are still high. What went wrong?

If a typically reliable scavenger fails, it points to a mismatch between the scavenger, the palladium species, or the experimental conditions.

Troubleshooting Steps:

  • Palladium Oxidation State: Thiol scavengers are most effective for Pd(II). If your residual catalyst is primarily Pd(0), its removal can be less efficient.

    • Solution: Try gently oxidizing the reaction mixture before scavenging. Bubbling a small amount of air through the solution or adding a mild oxidant can convert Pd(0) to the more readily scavenged Pd(II) state. Proceed with caution to avoid product degradation.

  • Solvent Mismatch: The scavenger needs to be well-dispersed in the solvent to be effective. If your fluorinated compound requires a solvent in which the scavenger swells poorly, the surface area available for binding is reduced.

    • Solution: Consult the scavenger manufacturer's guidelines for optimal solvents. If necessary, perform a solvent swap after the main reaction workup to one that is compatible with both your compound and the scavenger (e.g., THF, DCM, Toluene).[5]

  • Insufficient Time or Temperature: Scavenging is not always instantaneous.

    • Solution: Increase the stirring time (e.g., from 4 hours to 16 hours) and/or temperature (e.g., from room temperature to 40-60 °C) to improve kinetics. Run a small optimization screen to determine the best conditions.

  • Scavenger Overload: You may not be using enough scavenger for the amount of palladium present.

    • Solution: While 3-5 equivalents are typical, for very high contamination levels (>2000 ppm), you may need 10 or more equivalents. Always quantify the initial palladium concentration to guide your scavenger loading.

Q6: My fluorinated compound has poor solubility in most common solvents. How can I effectively remove palladium?

Low solubility is a significant hurdle. A slurry-based scavenging approach is often ineffective if the compound or the palladium species isn't fully dissolved.

Strategies for Low-Solubility Compounds:

  • Catch-and-Release Method: Instead of adding the scavenger to a solution of your product, pass a dilute solution of your crude product through a pre-packed cartridge containing the scavenger. This continuous flow method can be highly effective even with limited solubility, as it relies on equilibrium binding as the solution passes through the packed bed.

  • Elevated Temperatures: Identify a solvent (e.g., DMF, NMP, Toluene) where your compound's solubility increases significantly with temperature.[3] Perform the scavenging process at the highest temperature your compound can tolerate to ensure it remains in solution.

  • Scavenge at an Earlier Synthetic Step: Look at your synthetic route. Is there an earlier intermediate that has better solubility and still contains the palladium catalyst? It is often easier to remove the catalyst from a less complex, more soluble precursor.

Decision & Experimental Workflows

The following diagrams illustrate a logical approach to selecting a purification strategy and the general steps for a batch scavenging experiment.

G Palladium Removal Decision Workflow cluster_0 start Post-Reaction Mixture (Initial Pd > 10 ppm) decision1 Is Pd Heterogeneous? (e.g., Pd/C) start->decision1 action1 Simple Filtration (e.g., over Celite®) decision1->action1 Yes decision2 Is Product Soluble in Common Solvents? decision1->decision2 No analysis ICP-MS Analysis action1->analysis action2 Perform Solvent Screen for Product & Scavenger decision2->action2 No action3 Scavenger Screening Protocol decision2->action3 Yes action2->action3 optimization Optimize Conditions (Temp, Time, Equivalents) action3->optimization optimization->analysis decision3 Pd < 10 ppm? analysis->decision3 end_pass Purified Product decision3->end_pass Yes end_fail Re-evaluate Scavenger/ Method decision3->end_fail No end_fail->action3

Caption: Decision workflow for selecting a palladium purification strategy.

G General Batch Scavenging Experimental Workflow cluster_1 start Dissolve Crude Product in Suitable Solvent sample1 Take Initial Sample for Pd Analysis (ICP-MS) start->sample1 add_scavenger Add Scavenger (e.g., 5-10 wt% Si-Thiol) sample1->add_scavenger stir Stir at Optimized Temp/Time (e.g., 45°C, 12h) add_scavenger->stir filter Filter Slurry to Remove Scavenger stir->filter rinse Rinse Scavenger with Fresh Solvent filter->rinse concentrate Combine & Concentrate Filtrate rinse->concentrate sample2 Take Final Sample for Pd Analysis (ICP-MS) concentrate->sample2 end Purified Product sample2->end

Caption: Experimental workflow for a typical batch scavenging process.

Detailed Experimental Protocols

Protocol 1: Screening Palladium Scavengers

Objective: To identify the most effective scavenger for a specific fluorinated compound and reaction mixture.

Materials:

  • Crude reaction mixture containing the fluorinated product and residual palladium.

  • Scavenger candidates: SiliaMetS Thiol, SiliaMetS Thiourea, Activated Carbon (e.g., Darco®), QuadraPure™ TU.[8]

  • Appropriate solvent (e.g., THF, Toluene, DCM).

  • Glass vials with stir bars.

  • Heating block.

  • Syringe filters (for sample prep).

  • ICP-MS for analysis.

Procedure:

  • Dissolve a known quantity of the crude product in the chosen solvent to create a stock solution.

  • Take an initial sample (t=0) from the stock solution to determine the starting palladium concentration via ICP-MS.[5]

  • Aliquot the stock solution into separate vials (e.g., 4 vials, 1 mL each).

  • To each vial, add a different scavenger (5-10 wt% relative to the mass of the crude product). Leave one vial as a control if desired.

  • Stir the vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 8 hours).

  • After the incubation period, cool the vials to room temperature.

  • Filter each sample through a syringe filter to remove the scavenger.

  • Submit the filtered samples for ICP-MS analysis to determine the final palladium concentration.

  • Compare the percentage of palladium removed by each scavenger to identify the most effective one.

Protocol 2: Bulk Scavenging with Thiol-Functionalized Silica

Objective: To reduce palladium levels in a preparative-scale batch using the optimal scavenger identified in screening.

Materials:

  • Crude product solution.

  • SiliaMetS® Thiol (or equivalent).

  • Reaction flask with condenser and magnetic stirrer.

  • Heating mantle.

  • Filtration apparatus (e.g., Büchner funnel with filter paper).

Procedure:

  • Charge a reaction flask with the solution of your crude fluorinated product.

  • Take a sample for initial ICP-MS analysis to confirm the starting palladium level.

  • Add the selected scavenger (e.g., SiliaMetS Thiol, 5-10 wt% or 5-10 equivalents relative to palladium).

  • Heat the mixture to the optimized temperature (e.g., 40-60 °C) and stir for the optimized time (e.g., 4-16 hours).

  • Cool the mixture to room temperature.

  • Set up a filtration apparatus and filter the mixture to remove the solid scavenger.

  • Wash the collected scavenger on the filter with two portions of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Submit a final sample of the purified product for ICP-MS analysis to confirm that palladium levels are below the target threshold.[4][5]

References

Technical Support Center: Optimization of Suzuki Coupling for 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2,4-Difluoro-6-iodoaniline. The information is tailored for researchers, scientists, and professionals in drug development to facilitate the optimization of this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for the Suzuki coupling of this compound?

A1: The reactivity of aryl halides in the Suzuki coupling's oxidative addition step typically follows the trend: I > Br > Cl.[1] Given that this compound possesses a highly reactive iodo group, it is expected to be an excellent substrate for this reaction. The electron-withdrawing nature of the two fluorine atoms can further facilitate the oxidative addition, which is often the rate-determining step of the catalytic cycle.[1]

Q2: Why is the choice of base so critical in this reaction?

A2: The base is essential for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[2] For challenging substrates or those prone to side reactions, the nature of the base (its strength, solubility, and whether it is anhydrous) can significantly impact the reaction yield and purity of the product. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[3]

Q3: Can the aniline functional group in this compound interfere with the reaction?

A3: Yes, the free amine in ortho-substituted anilines can sometimes coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] While many Suzuki couplings proceed without protection, if you are experiencing low yields or catalyst turnover issues, N-protection of the aniline may be a viable strategy to consider.

Q4: What role does water play in the solvent system?

A4: A mixed solvent system, often containing water (e.g., Dioxane/H₂O, Toluene/H₂O), is common in Suzuki couplings. Water helps to dissolve the inorganic base, which is often necessary for the reaction to proceed efficiently.[4] The optimal ratio of the organic solvent to water needs to be determined empirically for each specific reaction.

Troubleshooting Guide

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Consider using a more air-stable palladium precatalyst.
Inefficient Base The base may not be strong enough or sufficiently soluble. Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[3] Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice The reactants, particularly the boronic acid and the base, may not be adequately soluble. Screen different solvents or solvent mixtures. A biphasic system like Toluene/Water or Dioxane/Water can be effective.[4]
Protodeboronation The boronic acid is being replaced by a hydrogen atom due to the presence of water or other protic sources. Ensure anhydrous conditions if a biphasic system is not being used. Consider using a more stable boronate ester (e.g., a pinacol ester).
Issue 2: Formation of Homocoupling Byproducts
Possible Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the homocoupling of the boronic acid. Rigorously exclude oxygen by degassing solvents and maintaining a positive pressure of an inert gas.
Suboptimal Catalyst/Ligand The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Consider screening bulky, electron-rich phosphine ligands.

Quantitative Data

The following tables summarize data from Suzuki-Miyaura coupling reactions of substrates analogous to this compound, illustrating the impact of different bases and solvents on the reaction yield.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl HalideBaseSolventTemperature (°C)Yield (%)
15-Bromosalicylic AcidK₂CO₃DMF/H₂O (1:1)7582
25-Bromosalicylic AcidEt₃NDMF/H₂O (1:1)7527
35-Bromosalicylic AcidKOAcDMF/H₂O (1:1)7546
45-Bromosalicylic AcidKOHDMF/H₂O (1:1)7550
55-Bromosalicylic AcidNa₂CO₃DMF/H₂O (1:1)7544
65-Bromosalicylic AcidCs₂CO₃DMF/H₂O (1:1)7556
7ortho-BromoanilineK₂CO₃Dioxane/H₂O (10:1)9011
8ortho-BromoanilineCs₂CO₃Dioxane/H₂O8051

Data for entries 1-6 adapted from a study on the coupling of 5-bromosalicylic acid with 2,4-difluorophenyl-boronic acid. Data for entries 7-8 adapted from a study on ortho-bromoanilines.[3]

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntryAryl HalideBaseSolventTemperature (°C)Yield (%)
15-Bromosalicylic AcidK₂CO₃H₂O753
25-Bromosalicylic AcidK₂CO₃DMF/H₂O (1:3)7517
35-Bromosalicylic AcidK₂CO₃DMF/H₂O (1:1)7598
45-Bromosalicylic AcidK₂CO₃DMF/H₂O (3:1)7562
55-Bromosalicylic AcidK₂CO₃DMF7550
6ortho-BromoanilineCs₂CO₃Dioxane/H₂O8051
7ortho-BromoanilineCs₂CO₃EtOAc80Low
8ortho-BromoanilineCs₂CO₃Toluene80Low
9ortho-BromoanilineCs₂CO₃2-MeTHF8095

Data for entries 1-5 adapted from a study on the coupling of 5-bromosalicylic acid with 2,4-difluorophenyl-boronic acid. Data for entries 6-9 adapted from a study on ortho-bromoanilines.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water or 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome start This compound + Arylboronic Acid + Pd Catalyst Bases Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) start->Bases Solvents Screen Solvents (e.g., Dioxane/H2O, Toluene, 2-MeTHF) Bases->Solvents Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Solvents->Analysis Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Analysis->Troubleshoot Troubleshoot->Bases Re-optimize Optimized Optimized Conditions Troubleshoot->Optimized Successful Failed Re-evaluate Strategy (e.g., Different Catalyst/Ligand) Troubleshoot->Failed Unsuccessful

Caption: A logical workflow for the optimization of the Suzuki coupling reaction.

Troubleshooting_Logic Start Low or No Yield Check_Reagents Verify Reagent Quality (Anhydrous Base, Fresh Catalyst, Degassed Solvents) Start->Check_Reagents Screen_Base Screen Stronger Bases (Cs2CO3, K3PO4) Check_Reagents->Screen_Base Reagents OK Screen_Solvent Optimize Solvent System (e.g., 2-MeTHF, Dioxane/H2O ratio) Screen_Base->Screen_Solvent No Improvement Success Improved Yield Screen_Base->Success Improved Yield Screen_Temp Adjust Temperature Screen_Solvent->Screen_Temp No Improvement Screen_Solvent->Success Improved Yield Screen_Temp->Success Improved Yield

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

minimizing homocoupling of boronic acids with 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of Boronic Acids with 2,4-Difluoro-6-iodoaniline

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of boronic acids with the sterically hindered and electronically complex substrate, this compound, with a focus on minimizing the formation of homocoupling byproducts.

Troubleshooting Guide

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings, leading to reduced yields of the desired cross-coupled product and complicating purification. The following guide provides a systematic approach to diagnose and mitigate this issue.

Issue: Significant Formation of Boronic Acid Homocoupling Product

Primary Causes and Solutions

Potential Cause Recommended Action Rationale
Oxygen in the Reaction Mixture Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. A subsurface sparge of the solvent with inert gas prior to adding the catalyst can be particularly effective.[1]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[2]
Use of a Pd(II) Precatalyst If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). Alternatively, the addition of a mild reducing agent, such as potassium formate, can help to rapidly generate the active Pd(0) species and minimize the concentration of Pd(II) that can promote homocoupling.[1]Pd(II) species can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the primary catalytic cycle is established.[2]
Inappropriate Ligand Choice For sterically hindered substrates like this compound, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or CataCXium A. These ligands promote the reductive elimination of the desired product and can disfavor the pathways leading to homocoupling.[2][3]The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. For challenging substrates, a well-chosen ligand is critical for high selectivity.
Suboptimal Base Selection The choice of base is critical. For sterically hindered anilines, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. The base should be finely powdered and anhydrous if the reaction is run under anhydrous conditions.The base activates the boronic acid for transmetalation. An appropriate base can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction.
High Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions, including homocoupling and decomposition of starting materials.Finding the optimal temperature provides a balance between a reasonable reaction time and minimizing the formation of byproducts.
Slow Transmetalation Ensure the chosen base is sufficiently strong and soluble in the reaction medium to effectively activate the boronic acid. In some cases, the use of a boronic ester (e.g., pinacol ester) can lead to cleaner reactions.Slow transmetalation can lead to a buildup of the oxidative addition complex, which may be more susceptible to side reactions.

Visual Troubleshooting Workflow

G start High Homocoupling Observed check_oxygen 1. Check for Oxygen Contamination start->check_oxygen degas Action: Rigorously degas solvents and maintain inert atmosphere check_oxygen->degas If suspected check_catalyst 2. Evaluate Palladium Source check_oxygen->check_catalyst If not suspected degas->check_catalyst change_catalyst Action: Switch to Pd(0) source or add a mild reducing agent check_catalyst->change_catalyst If using Pd(II) check_ligand 3. Assess Ligand Choice check_catalyst->check_ligand If using Pd(0) change_catalyst->check_ligand change_ligand Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_ligand->change_ligand If using standard ligands check_base 4. Review Base Selection check_ligand->check_base If ligand is appropriate change_ligand->check_base change_base Action: Use a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4) check_base->change_base If using weak bases end Homocoupling Minimized check_base->end If base is appropriate change_base->end

A flowchart for troubleshooting boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?

A1: There are two main pathways for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is crucial to suppress this pathway.[2]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can react directly with the boronic acid to form the homocoupled product and Pd(0). This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[2]

Q2: How does the choice of palladium source impact the extent of homocoupling?

A2: The choice of palladium source is critical. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst. If a Pd(II) source is used, the rate of its reduction to the active Pd(0) species can influence the amount of homocoupling.

Q3: For a substrate like this compound, are there specific ligands that are recommended?

A3: Yes, for sterically hindered and electron-rich substrates, bulky and electron-rich phosphine ligands are highly recommended. Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated high efficacy in promoting the desired cross-coupling and minimizing side reactions. For particularly challenging ortho-substituted anilines, specialized palladacycle precatalysts like the CataCXium A palladacycle have been shown to be uniquely effective.[2]

Q4: Can the base selection influence the formation of homocoupling byproducts?

A4: Absolutely. The base plays a crucial role in activating the boronic acid for the transmetalation step. A base that is too weak may lead to a slow transmetalation, allowing more time for side reactions like homocoupling to occur. For challenging substrates, stronger inorganic bases like Cs₂CO₃ and K₃PO₄ are often preferred.

Q5: What is protodeboronation and how can it be minimized?

A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base. To minimize this, one can use anhydrous conditions, a milder base if the desired reaction allows, or protect the boronic acid as a boronate ester (e.g., pinacol ester), which is generally more stable.

Experimental Protocols

The following are generalized protocols that should serve as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization for each specific boronic acid is recommended.

Protocol A: General Procedure using a Buchwald Ligand

This protocol is adapted from methods successful for the coupling of sterically hindered aryl halides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the Pd(OAc)₂/SPhos mixture to the Schlenk flask.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Procedure using a Palladacycle Precatalyst

This protocol utilizes a preformed, air-stable palladacycle which can be highly effective for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • CataCXium A Pd G3 palladacycle

  • Cesium carbonate (Cs₂CO₃), finely powdered and dried

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), and the CataCXium A Pd G3 palladacycle (0.05 - 0.10 equiv.).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.3 M with respect to the aniline.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide a summary of representative conditions and yields for the Suzuki-Miyaura coupling of substrates similar to this compound, highlighting the impact of different catalysts and ligands.

Table 1: Comparison of Catalyst Systems for the Coupling of ortho-Substituted Haloanilines

Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
2-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10095
2-Bromo-4-fluoroaniline4-Methoxyphenylboronic acidCataCXium A Pd G3 (10)-Cs₂CO₃ (2)2-MeTHF8091
2,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂ (0.5)NoneK₂CO₃ (2)DMF/H₂O8092
2-IodoanilinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O8088

Note: The data presented are representative and have been compiled from various sources. Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition + Ar-I pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂-I oxidative_addition->pd_intermediate1 transmetalation Transmetalation + R-B(OH)₂ + Base pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product Homocoupling_Strategy cluster_conditions Reaction Conditions cluster_reagents Reagents goal Minimize Boronic Acid Homocoupling inert_atmosphere Inert Atmosphere (Ar or N₂) goal->inert_atmosphere degassed_solvents Degassed Solvents goal->degassed_solvents optimal_base Optimal Base (e.g., Cs₂CO₃, K₃PO₄) goal->optimal_base temperature_control Temperature Control goal->temperature_control pd0_source Pd(0) Source (e.g., Pd₂(dba)₃) goal->pd0_source bulky_ligand Bulky, Electron-Rich Ligand (e.g., SPhos) goal->bulky_ligand stable_boronate Stable Boronate (e.g., Pinacol Ester) goal->stable_boronate

References

Technical Support Center: Large-Scale Synthesis of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,4-Difluoro-6-iodoaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.

Troubleshooting Guide

Challenges in the synthesis of this compound often relate to reaction control, purity, and yield. This guide provides a systematic approach to resolving common issues.

Issue Potential Cause Recommended Action
Low or No Product Yield Substrate Reactivity: The electron-withdrawing effects of the two fluorine atoms on the aniline ring can deactivate it towards electrophilic iodination.- Increase reaction temperature to provide more energy for the reaction to proceed.- Consider using a more potent iodinating agent or adding a Lewis acid catalyst to enhance the electrophilicity of the iodine.
Reagent Quality: Impure or degraded starting materials or iodinating agents (e.g., iodine monochloride) can significantly impact the reaction outcome.- Ensure the purity of 2,4-difluoroaniline and the iodinating reagent. Use freshly opened or properly stored reagents.
Formation of Impurities Over-iodination: The aniline starting material can undergo di- or even tri-iodination, leading to a mixture of products.- Carefully control the stoichiometry of the iodinating agent. A 1:1 molar ratio or slightly less of the iodinating agent to the aniline is recommended.- Lowering the reaction temperature can help to improve selectivity for the mono-iodinated product.
Formation of Regioisomers: Isomers with iodine at different positions on the aniline ring may form.- Optimize the reaction conditions, particularly the choice of solvent and temperature, to favor the desired isomer.
Oxidation of Aniline: Anilines are susceptible to oxidation, which can lead to colored impurities and byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Use purified solvents and reagents to avoid contaminants that could promote oxidation.
Product Discoloration Presence of Oxidized Impurities: The final product may appear as a dark oil or solid due to the presence of colored byproducts from oxidation.- Treat the crude product with activated carbon during recrystallization. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Difficult Purification Similar Physical Properties of Isomers: Regioisomers of dihalogenated anilines can be challenging to separate due to their similar boiling points and polarities.- Employ high-performance liquid chromatography (HPLC) for separation, as it offers higher resolution than standard column chromatography.[1] Careful selection of the stationary and mobile phases is crucial for effective separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the direct electrophilic iodination of 2,4-difluoroaniline using an iodinating agent such as iodine monochloride (ICl) in a suitable solvent.

Q2: How can I monitor the progress of the iodination reaction?

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective techniques for monitoring the reaction's progress. You can track the disappearance of the 2,4-difluoroaniline starting material and the appearance of the desired product.

Q3: What are the primary safety concerns during this synthesis?

  • Iodinating Agents: Reagents like iodine monochloride are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Aniline Compounds: Halogenated anilines can be toxic if inhaled, ingested, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: My final product is a dark, oily substance. How can I improve its appearance and purity?

Discoloration is often due to oxidized impurities.[1] A common purification method is recrystallization from a suitable solvent system with the addition of activated carbon to remove colored byproducts.[1] Subsequent column chromatography may be necessary to remove other impurities.

Experimental Protocols

Representative Large-Scale Synthesis of this compound

This protocol describes a general procedure for the iodination of 2,4-difluoroaniline. Optimization may be required based on specific laboratory conditions and desired scale.

Materials:

  • 2,4-Difluoroaniline

  • Iodine Monochloride (ICl) solution (1.0 M in a suitable solvent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Activated carbon

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-difluoroaniline in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Iodinating Agent: Slowly add the iodine monochloride solution dropwise to the stirred aniline solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to neutralize any remaining ICl.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer and wash it sequentially with aqueous sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Decolorization and Purification: Add activated carbon to the filtrate and stir for a short period. Remove the activated carbon by filtration. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound

G start Start: 2,4-Difluoroaniline dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_icl Add Iodine Monochloride cool->add_icl monitor Monitor Reaction (TLC/GC) add_icl->monitor quench Quench with Na2S2O3 monitor->quench workup Aqueous Workup quench->workup dry Dry Organic Layer workup->dry purify Purify (Activated Carbon, Recrystallization/Chromatography) dry->purify end End: this compound purify->end

Synthetic workflow for this compound.
Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_reagents Check Purity of Starting Materials and Reagents start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK stronger_reagent Use a More Potent Iodinating Agent increase_temp->stronger_reagent Yield Still Low add_catalyst Add Lewis Acid Catalyst stronger_reagent->add_catalyst No Improvement re_evaluate Re-evaluate Reaction Conditions add_catalyst->re_evaluate

Decision pathway for troubleshooting low yield.

References

analytical methods for detecting impurities in 2,4-Difluoro-6-iodoaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2,4-Difluoro-6-iodoaniline Reactions

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting and quantifying impurities in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in reactions with this compound?

A1: Impurities in pharmaceutical manufacturing and synthesis can arise from several sources.[1] For this compound, you can typically classify potential impurities as:

  • Starting Materials and Intermediates: Unreacted starting materials or partially reacted intermediates that are carried through the process.[2]

  • By-products: Compounds formed from side reactions during the synthesis. This can include isomers (e.g., 2,6-difluoro-4-iodoaniline, 2,5-difluoro-4-iodoaniline), products of de-iodination, or compounds with different halogenation patterns.[3][4]

  • Degradation Products: Impurities formed by the breakdown of the main compound or intermediates over time due to factors like light, temperature, or humidity.[1]

  • Reagents and Catalysts: Residual amounts of reagents, catalysts (like palladium or copper), or solvents used in the manufacturing process.[2][5]

Q2: Which analytical technique is best for routine purity analysis of my reaction mixture?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and versatile method for routine purity analysis and impurity profiling.[6][7] It is highly effective for separating and quantifying non-volatile organic impurities.[7] For volatile impurities or residual solvents, Gas Chromatography (GC) is the preferred method.[2][7]

Q3: How can I identify the structure of an unknown impurity detected in my HPLC analysis?

A3: Identifying an unknown impurity typically requires a combination of techniques. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides the molecular weight and fragmentation patterns of the impurity.[6][8] For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[9] Techniques like LC-SPE-NMR allow for the physical isolation of the impurity from the HPLC eluent for subsequent detailed NMR analysis.[10][11]

Q4: What are the typical reporting thresholds for impurities in active pharmaceutical ingredients (APIs)?

A4: According to the International Council for Harmonisation (ICH) guidelines, the threshold for reporting and identifying impurities depends on the maximum daily dose of the drug. For a maximum daily dose of up to 2 grams, the identification threshold is typically 0.10% or 1.0 mg per day total intake, whichever is lower.[8]

Troubleshooting Guides

HPLC Troubleshooting

Problem: My peak for this compound is tailing.

  • Possible Cause 1: Secondary Silanol Interactions. Aromatic amines like your analyte can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.[12]

    • Solution A: Adjust Mobile Phase pH. Decrease the mobile phase pH to suppress the ionization of silanol groups. A pH between 2 and 4 is often effective.[13]

    • Solution B: Add a Competing Base. Add a small amount of a basic modifier, like triethylamine (TEA) at a concentration of 0.1% (v/v), to the mobile phase. The TEA will preferentially interact with the active silanol sites.[12]

    • Solution C: Use a Modern Column. Employ a high-purity, end-capped silica column or a hybrid-particle column designed to minimize silanol interactions.[13]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing or fronting.[13]

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the original injection was overloaded.[12]

Problem: I am observing high backpressure in my HPLC system.

  • Possible Cause 1: Blocked Column Frit. Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[12]

    • Solution: First, try back-flushing the column (disconnect it from the detector first). If this doesn't work, the frit may need replacement, or the column may need to be replaced. Always filter samples and mobile phases to prevent this.[12]

  • Possible Cause 2: Buffer Precipitation. If you are using a buffered mobile phase with a high percentage of organic solvent, the buffer can precipitate and block the system.[13]

    • Solution: Ensure your chosen buffer is soluble in the highest organic concentration of your gradient. Flush the system thoroughly with water before switching to storage solvents.

Logical Troubleshooting Workflow for HPLC Peak Tailing

G Troubleshooting Logic: HPLC Peak Tailing start Observe Peak Tailing for Aromatic Amine check_overload Is the column overloaded? start->check_overload reduce_injection Dilute sample or reduce injection volume check_overload->reduce_injection Yes check_ph Is mobile phase pH suppressing silanol interaction (e.g., pH < 4)? check_overload->check_ph No resolved Problem Resolved reduce_injection->resolved add_additive Add a competitive amine (e.g., 0.1% TEA) to the mobile phase check_ph->add_additive No check_column Is the column old or not end-capped? check_ph->check_column Yes adjust_ph Adjust mobile phase to a lower pH adjust_ph->resolved add_additive->resolved replace_column Replace with a modern, high-purity, end-capped column check_column->replace_column Yes unresolved Issue Persists: Consult Column Manufacturer check_column->unresolved No replace_column->resolved

Caption: A step-by-step diagram for troubleshooting HPLC peak tailing.

Data Presentation

Table 1: Comparison of Analytical Methods for Impurity Profiling
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantification of known and unknown impurities; Purity analysis.[7]Analysis of volatile/semi-volatile impurities, residual solvents.[2][14]Structural identification and elucidation of unknown impurities.[9]
Typical Analytes Non-volatile organic compounds, starting materials, by-products, degradation products.[1]Volatile organic compounds, residual solvents, thermally stable impurities.[14]All organic impurities present at sufficient concentration.
Typical Sensitivity 0.01% - 0.1% (LOD/LOQ)ppm to ppb level~0.1% (requires higher concentration)
Strengths Robust, reproducible, highly quantitative, widely applicable.[6]High sensitivity and selectivity, excellent for volatile compounds.[14]Provides definitive structural information, non-destructive.[15]
Limitations Requires reference standards for identification; MS detector needed for unknowns.Analyte must be volatile and thermally stable; derivatization may be needed.[14]Lower sensitivity compared to chromatographic methods; complex mixtures can be challenging.[15]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol outlines a general reverse-phase HPLC method suitable for analyzing this compound.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.[16]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[16]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B (linear gradient)

      • 20-25 min: Hold at 90% B

      • 25.1-30 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30 °C.[16]

    • Detection Wavelength: 254 nm.[16]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This protocol is for the analysis of volatile or semi-volatile halogenated anilines.[17]

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[14]

  • Analytical Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polydimethylsiloxane stationary phase.[17]

    • Injector Temperature: 250 °C.[17]

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 50 - 400 m/z.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or acetone.[17]

    • Filter if necessary.

Visualizations

General Workflow for Impurity Identification

G Impurity Analysis and Identification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Initial ID cluster_confirm Structural Confirmation cluster_result Final Report prep Prepare Sample (e.g., 0.5 mg/mL) hplc HPLC or GC Separation prep->hplc uv UV Detection (Quantification) hplc->uv ms Mass Spectrometry (Molecular Weight) hplc->ms report Structure Confirmed & Quantified uv->report isolate Isolate Impurity (e.g., Prep-HPLC, LC-SPE) ms->isolate Unknown Peak Found nmr NMR Analysis (1H, 13C, 19F) isolate->nmr nmr->report

Caption: A typical workflow for separating, identifying, and quantifying impurities.

References

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 2,4-Difluoro-6-iodoaniline and 2,6-Difluoro-4-iodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in complex molecule synthesis is a critical decision. The isomeric relationship between specialty chemicals can often lead to significant differences in reactivity, impacting yield, reaction kinetics, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key difluoro-iodoaniline isomers: 2,4-Difluoro-6-iodoaniline and 2,6-Difluoro-4-iodoaniline, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions.

The differential placement of fluorine and iodine substituents on the aniline ring of these two isomers gives rise to distinct steric and electronic environments around the reactive C-I bond. These differences are expected to significantly influence their behavior in popular synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Theoretical Underpinnings of Reactivity: Steric and Electronic Effects

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The rate of this step is influenced by both steric hindrance around the reaction center and the electronic properties of the aromatic ring.

Steric Hindrance: The presence of bulky groups ortho to the reacting halide can impede the approach of the palladium catalyst, thereby slowing down the reaction rate. In the case of the two isomers , this compound possesses a fluorine atom and an amino group ortho to the iodine atom. In contrast, 2,6-Difluoro-4-iodoaniline has two fluorine atoms ortho to the amino group, but the iodine atom is in the para position, flanked by two hydrogen atoms. This suggests that the iodine atom in 2,6-Difluoro-4-iodoaniline is sterically less hindered than in its 2,4-Difluoro-6-iodo counterpart.

Electronic Effects: The electron-withdrawing nature of fluorine atoms can influence the electron density of the aromatic ring and the polarity of the C-I bond. Fluorine substituents generally make the aryl halide more electron-deficient, which can facilitate the oxidative addition step. However, the position of the fluorine atoms relative to the iodine is crucial. In both isomers, the fluorine atoms exert a strong inductive electron-withdrawing effect.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Based on the principles of steric and electronic effects, a qualitative comparison of the reactivity of the two isomers can be made.

Table 1: Qualitative Comparison of Reactivity

FeatureThis compound2,6-Difluoro-4-iodoanilinePredicted Reactivity Advantage
Steric Hindrance at C-I bond Higher (Ortho-F and -NH2)Lower (Para-I)2,6-Difluoro-4-iodoaniline
Electronic Effects Strong inductive withdrawal from ortho and para FStrong inductive withdrawal from two ortho FSimilar
Overall Predicted Reactivity LowerHigher2,6-Difluoro-4-iodoaniline

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for this compound and 2,6-Difluoro-4-iodoaniline.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Table 2: Representative Protocol for Suzuki-Miyaura Coupling

ParameterCondition
Reactants Aryl iodide (1.0 mmol), Arylboronic acid (1.2 mmol)
Catalyst Pd(PPh₃)₄ (0.05 mmol)
Base K₂CO₃ (2.0 mmol)
Solvent Dioxane/Water (4:1, 5 mL), degassed
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the difluoro-iodoaniline isomer, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[1]

Table 3: Representative Protocol for Buchwald-Hartwig Amination

ParameterCondition
Reactants Aryl iodide (1.0 mmol), Amine (1.2 mmol)
Catalyst Pd₂(dba)₃ (0.01-0.05 mmol)
Ligand XPhos (0.02-0.10 mmol)
Base NaOtBu (1.4 mmol)
Solvent Toluene (5 mL), anhydrous and degassed
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the difluoro-iodoaniline isomer, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent followed by the amine.

  • Heat the mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Reactions

To further aid in the understanding of these processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)(I)L2 Pd0->ArPdIL Oxidative Addition ArPdORL Ar-Pd(II)(OR)L2 ArPdIL->ArPdORL Ligand Exchange ArArPdL Ar-Pd(II)-Ar'L2 ArPdORL->ArArPdL Transmetalation ArArPdL->Pd0 Reductive Elimination Product Product ArArPdL->Product Ar-Ar' ArI Ar-I ArBOH Ar'-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L ArPdIL Ar-Pd(II)(I)L Pd0->ArPdIL Oxidative Addition ArPdAmineL [Ar-Pd(II)(HNR'R'')L]+ ArPdIL->ArPdAmineL Amine Coordination ArPdAmidoL Ar-Pd(II)(NR'R'')L ArPdAmineL->ArPdAmidoL Deprotonation ArPdAmidoL->Pd0 Reductive Elimination Product Product ArPdAmidoL->Product Ar-NR'R'' ArI Ar-I Amine HNR'R'' Base Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aryl Iodide, Coupling Partner, Base) Vessel Add to Reaction Vessel Reactants->Vessel Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for Kinase Inhibitor Synthesis

The strategic selection of starting materials is a critical juncture in the design and synthesis of novel kinase inhibitors. The ubiquitous 2,4-Difluoro-6-iodoaniline scaffold has proven its value in numerous successful kinase inhibitor campaigns, offering a versatile platform for generating potent and selective molecules. However, the quest for improved potency, altered selectivity profiles, enhanced pharmacokinetic properties, and novel intellectual property space necessitates the exploration of alternative building blocks. This guide provides a comprehensive comparison of alternative starting materials to this compound, supported by experimental data, detailed synthetic protocols, and visualizations of key concepts to aid in your research and development endeavors.

The Landscape of Alternatives: Bioisosteric Replacement Strategies

A cornerstone of medicinal chemistry, bioisosteric replacement, involves substituting one functional group with another that retains similar physicochemical properties, often leading to improved biological outcomes.[1][2][3][4][5][6] In the context of this compound, alternatives can be broadly categorized into two main classes:

  • Other Halogenated Anilines: This strategy involves modifying the halogen substitution pattern on the aniline ring to fine-tune electronic and steric properties, thereby influencing kinase binding affinity and selectivity.

  • Heterocyclic Bioisosteres: Replacing the aniline ring with a nitrogen-containing heterocycle, such as aminopyridine or aminopyrimidine, can introduce new hydrogen bonding interactions and significantly alter the molecule's overall properties.

This guide will delve into specific examples from these categories, presenting a side-by-side comparison of their synthetic accessibility and the biological activity of the resulting kinase inhibitors.

Comparative Analysis of Starting Materials

Halogenated Aniline Analogues

Recent studies have explored the impact of varying the halogen substitution on the aniline moiety in the context of 4-anilinoquinoline and 4-anilinoquinazoline kinase inhibitors. A notable study synthesized a series of 6-bromo-4-(substituted anilino)quinolines and evaluated their inhibitory activity against a panel of kinases, providing valuable comparative data.[7][8][9][10]

Table 1: Kinase Inhibitory Activity of 4-Anilino-6-bromoquinolines with Various Halogenated Anilines

Starting AnilineTarget KinaseKi (nM)
3,4,5-TrifluoroanilineGAK10-25
SLKNo activity
STK10No activity
3,4-DifluoroanilineGAK10-25
SLKNo activity
STK10No activity
3,5-DifluoroanilineGAK10-25
SLKNo activity
STK10No activity
4-FluoroanilineGAK870
SLK-
STK10870
4-ChloroanilineGAK1000
SLK-
STK101000

Note: The original this compound was not directly compared in this specific study. The data presented is for 6-bromoquinoline derivatives. The "-" indicates that data was not provided in the cited source.

Key Observations:

  • The 3,4,5-trifluoro, 3,4-difluoro, and 3,5-difluoroaniline derivatives all exhibit potent inhibition of Cyclin G Associated Kinase (GAK) in the low nanomolar range.

  • Interestingly, these multi-fluorinated aniline derivatives show high selectivity for GAK over STE20-like serine/threonine-protein kinase (SLK) and Serine/threonine-protein kinase 10 (STK10), where no significant activity was observed.

  • The mono-halogenated anilines (4-fluoro and 4-chloro) result in a significant decrease in potency against GAK and STK10.

Heterocyclic Bioisosteres: The Case for Aminopyridines and Aminopyrimidines

Replacing the aniline moiety with a heterocyclic ring, such as aminopyridine or aminopyrimidine, can introduce additional hydrogen bond donors and acceptors, potentially leading to altered binding modes and improved selectivity.[11][12][13] While direct comparative studies with this compound are limited, the exploration of these scaffolds in kinase inhibitor design is a burgeoning field.

Table 2: Representative Kinase Inhibitory Activity of Heterocyclic Bioisosteres

Starting Material AnalogueCore ScaffoldTarget KinaseIC50 (nM)
3-Aminopyridin-2-one derivativePyridinoneMPS11,000 - 10,000[11]
Aminopyrimidine derivativePyrimidine-pyrazolePLK1359[12]

Note: This table presents data from different studies and core scaffolds to illustrate the potential of heterocyclic bioisosteres. A direct comparison to this compound is not implied.

Key Considerations:

  • The 3-aminopyridin-2-one scaffold has been identified as a novel starting point for inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[11]

  • Aminopyrimidine-based compounds have demonstrated potent inhibition of Polo-like kinase 1 (PLK1).[12]

Experimental Protocols

The synthesis of kinase inhibitors from these alternative starting materials generally follows a common pathway involving a nucleophilic aromatic substitution (SNAr) reaction.

General Synthesis of 4-(Substituted anilino)quinolines

A prevalent method for synthesizing 4-anilinoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline with the desired aniline derivative.[1][14][15][16][17]

General Procedure: [1]

  • A mixture of the 4-chloroquinoline derivative (1.0 eq) and the substituted aniline (1.1 eq) is suspended in a suitable solvent, such as ethanol or isopropanol.

  • The reaction mixture is heated to reflux for 16-24 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration and washed with a cold solvent.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by flash chromatography or recrystallization to yield the desired 4-(substituted anilino)quinoline.

Synthesis_Workflow Start Starting Materials: 4-Chloroquinoline Substituted Aniline Reaction Nucleophilic Aromatic Substitution (SNAr) - Solvent (e.g., Ethanol) - Heat (Reflux) Start->Reaction Workup Work-up - Cooling - Filtration or Concentration Reaction->Workup Purification Purification - Flash Chromatography or - Recrystallization Workup->Purification Product Final Product: 4-(Substituted anilino)quinoline Purification->Product

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds is typically determined using in vitro kinase assays.

General Procedure:

  • The kinase, a fluorescently labeled substrate, and ATP are combined in a buffer solution.

  • The test compound, at varying concentrations, is added to the reaction mixture.

  • The reaction is incubated at a controlled temperature to allow for phosphorylation.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is determined by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow cluster_prep Preparation Kinase Kinase Enzyme Reaction Incubation (Phosphorylation Reaction) Kinase->Reaction Substrate Fluorescent Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (Varying Concentrations) Inhibitor->Reaction Detection Detection of Phosphorylation Reaction->Detection Analysis Data Analysis (IC50/Ki Determination) Detection->Analysis

Signaling Pathways and Points of Intervention

The development of kinase inhibitors is predicated on understanding the intricate signaling pathways that govern cellular processes and how their dysregulation contributes to disease. The anilino-quinazoline and anilino-quinoline scaffolds are known to target a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream GAK GAK GAK->Downstream Modulates SLK_STK10 SLK / STK10 SLK_STK10->Downstream Modulates Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Conclusion and Future Directions

The exploration of alternative starting materials to this compound offers a promising avenue for the discovery of next-generation kinase inhibitors with improved therapeutic profiles. The comparative data presented in this guide highlights the significant impact that subtle changes in the aniline moiety can have on both potency and selectivity. While halogenated anilines provide a means to fine-tune existing scaffolds, heterocyclic bioisosteres open up new chemical space and opportunities for novel interactions within the kinase active site.

Future research in this area should focus on expanding the diversity of both the aniline surrogates and the core heterocyclic systems. Comprehensive profiling of these novel inhibitors against broad kinase panels will be crucial for understanding their selectivity and potential off-target effects. The integration of computational modeling and structure-based design will undoubtedly accelerate the identification of promising new starting materials for the development of safer and more effective kinase inhibitors.

References

A Comparative Guide to Suzuki Coupling of Halogenated Anilines: Yields and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. For professionals in drug discovery and development, the strategic functionalization of aromatic scaffolds like anilines is paramount. Halogenated anilines, in particular, serve as versatile building blocks, offering multiple avenues for diversification. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly dictates the reactivity of the aniline derivative, influencing reaction conditions, catalyst selection, and ultimately, the product yield.

This guide provides an in-depth technical comparison of the Suzuki coupling reaction with iodo-, bromo-, and chloroanilines. We will delve into the mechanistic underpinnings of their reactivity differences, present comparative experimental data, and offer field-proven insights to aid in the rational design and optimization of your synthetic strategies.

The Reactivity Hierarchy: A Tale of Bond Energies

The disparate reactivity of halogenated anilines in palladium-catalyzed Suzuki coupling is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate and often a better yield under milder conditions.[1]

The established reactivity trend for aryl halides in Suzuki coupling is:

I > Br > Cl >> F

This hierarchy is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group. The weaker carbon-iodine bond is more readily cleaved by the palladium catalyst, making iodoanilines the most reactive substrates in this class. Conversely, the strong carbon-chlorine bond necessitates more forcing conditions and specialized catalyst systems to achieve efficient coupling.[1]

Comparative Yield Analysis: A Data-Driven Perspective

Halogenated AnilineArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O902~95Adapted from[2]
4-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8512~90Adapted from
4-ChloroanilinePhenylboronic acidXPhos Pd G3K₃PO₄t-AmylOH10018~85Adapted from[3]
2-Iodoaniline4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002~92Adapted from[4]
2-Bromoaniline4-Methoxyphenylboronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O8016~91[2]
2-Chloroaniline4-Methoxyphenylboronic acidRuPhos Pd G3K₃PO₄Dioxane/H₂O11024~75Adapted from[5]

Key Observations:

  • Iodoanilines: Consistently deliver high to excellent yields under relatively mild conditions and with traditional palladium catalysts like Pd(PPh₃)₄.

  • Bromoanilines: Also provide very good yields, though they may require slightly longer reaction times or more advanced catalyst systems compared to their iodo counterparts.[2]

  • Chloroanilines: Represent the most challenging substrates due to the strength of the C-Cl bond. Achieving high yields often necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), higher temperatures, and longer reaction times.[3][5][6][7]

The Impact of Substituent Position: Ortho, Meta, and Para Effects

The position of the halogen and amino groups on the aniline ring also plays a crucial role in the outcome of the Suzuki coupling.

  • Steric Hindrance: Ortho-substituted halogenated anilines can exhibit lower reactivity compared to their meta and para isomers due to steric hindrance around the reaction center.[8] This can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step. However, with optimized catalyst systems, high yields can still be achieved for ortho-substituted substrates.[2]

  • Electronic Effects: The electron-donating nature of the amino group can influence the electronic properties of the aryl halide, which in turn can affect the rate of oxidative addition. While the amino group is generally considered an activating group in electrophilic aromatic substitution, its effect in the context of palladium-catalyzed cross-coupling is more nuanced and intertwined with the choice of ligand and base.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of different halogenated anilines. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of 4-Iodoaniline (A Highly Reactive Substrate)

This protocol utilizes a classic and readily available palladium catalyst, suitable for the reactive C-I bond.

Materials:

  • 4-Iodoaniline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add 4-iodoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 4-Bromoaniline (A Moderately Reactive Substrate)

For the less reactive C-Br bond, a more robust catalyst system featuring a bidentate phosphine ligand is often beneficial.

Materials:

  • 4-Bromoaniline

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed DME (4 mL) and water (1 mL).

  • Heat the reaction mixture to 85 °C and stir for 12-16 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Suzuki Coupling of 4-Chloroaniline (A Challenging Substrate)

The inert C-Cl bond necessitates a highly active catalyst system, typically a pre-catalyst with a bulky, electron-rich phosphine ligand, and a stronger base.

Materials:

  • 4-Chloroaniline

  • Phenylboronic acid

  • XPhos Pd G3 (or a similar advanced pre-catalyst)

  • Potassium phosphate (K₃PO₄)

  • tert-Amyl alcohol

  • Water (degassed)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-chloroaniline (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Add degassed tert-amyl alcohol (5 mL) and a small amount of degassed water (0.1 mL, if required for solubility).

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction progress carefully. Upon completion, cool to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Process: The Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂(Ar') ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Biaryl Biaryl Product (Ar-Ar') ArylHalide Halogenated Aniline (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Systematic Approach

Experimental_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Reaction Execution cluster_analysis 3. Workup & Analysis ReactantSelection Select Halogenated Aniline & Boronic Acid CatalystChoice Choose Catalyst System (Based on Halogen) ReactantSelection->CatalystChoice ConditionOptimization Determine Base, Solvent, & Temperature CatalystChoice->ConditionOptimization ReactionSetup Assemble Reaction under Inert Atmosphere ConditionOptimization->ReactionSetup HeatingStirring Heat & Stir for Designated Time ReactionSetup->HeatingStirring Monitoring Monitor Progress (TLC, LC-MS) HeatingStirring->Monitoring Workup Quench, Extract, & Dry Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization YieldCalculation Calculate Yield Characterization->YieldCalculation

References

Navigating the Palladium-Catalyzed C-N Coupling with 2,4-Difluoro-6-iodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation. This guide provides a comparative analysis of palladium catalyst systems for the C-N coupling of the sterically hindered and electronically distinct substrate, 2,4-Difluoro-6-iodoaniline.

Comparative Performance of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the C-N coupling of sterically hindered aryl iodides is critically dependent on the nature of the phosphine ligand. Bulky, electron-rich monophosphine ligands, often of the biarylphosphine class, have demonstrated superior performance in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Below is a summary of representative palladium catalyst systems and their performance in the amination of analogous sterically hindered 2-iodoanilines. This data provides a strong basis for catalyst selection for the C-N coupling of this compound.

Catalyst PrecursorLigandAmine Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosPrimary & Secondary AminesNaOt-Bu or K₃PO₄Toluene or Dioxane80-11012-24High
Pd₂(dba)₃RuPhosPrimary & Secondary AminesK₂CO₃ or Cs₂CO₃t-BuOH or Toluene100-12016-24High
Pd(OAc)₂BrettPhosPrimary AminesLHMDS or K₃PO₄THF or Toluene80-10012-20Good to High
[Pd(cinnamyl)Cl]₂SPhosPrimary & Secondary AminesCs₂CO₃ or K₃PO₄Dioxane10018-24High

Note: The yields are reported for a range of analogous sterically hindered 2-iodoanilines and various amine coupling partners. The optimal conditions for this compound may require further optimization.

Key Insights from Analogous Systems:

  • Ligand Choice is Crucial: The success of the C-N coupling with sterically demanding substrates like this compound is highly dependent on the use of bulky and electron-rich phosphine ligands such as XPhos, RuPhos, BrettPhos, and SPhos. These ligands promote the formation of the active monoligated palladium(0) species and facilitate the otherwise difficult reductive elimination step.

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors that are reduced in situ to the active Pd(0) catalyst.

  • Base Selection: The choice of base is critical and depends on the nature of the amine and the specific ligand used. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently employed. However, milder carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be effective, particularly with more sensitive substrates.

  • Solvent: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, and tetrahydrofuran (THF) are generally preferred for Buchwald-Hartwig amination reactions.

Experimental Protocols

Below are detailed experimental protocols for representative palladium-catalyzed C-N coupling reactions based on successful procedures with analogous substrates. These protocols serve as a starting point for the amination of this compound.

Protocol 1: General Procedure using Pd(OAc)₂ and XPhos
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and the appropriate base (e.g., NaOt-Bu, 1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd₂(dba)₃ and RuPhos
  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (1 mol%), RuPhos (2.5 mol%), and the selected base (e.g., K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add degassed tert-butanol (or toluene).

  • Reaction: Seal the vial and heat the mixture at 110 °C for 16-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed C-N coupling of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis prep_reagents Weigh Reagents: - this compound - Amine - Palladium Precursor - Ligand - Base setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_glassware Oven-dry Glassware (Schlenk tube/Vial) prep_glassware->setup prep_solvent Degas Anhydrous Solvent prep_solvent->setup heating Heat and Stir (e.g., 100-110 °C) setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization yield Calculate Yield characterization->yield

A typical workflow for palladium-catalyzed C-N coupling.

This guide provides a foundational understanding and practical starting points for researchers undertaking the C-N coupling of this compound. The selection of a bulky, electron-rich biarylphosphine ligand in combination with an appropriate palladium precursor and base is critical for success. The provided protocols and workflow offer a systematic approach to developing an efficient and high-yielding amination process for this challenging substrate.

A Comparative Guide to the Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydroquinolin-4-one: A Validation of a Synthetic Route Utilizing 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic route to the heterocyclic compound 6,8-difluoro-1,2,3,4-tetrahydroquinolin-4-one, commencing from the readily available starting material, 2,4-Difluoro-6-iodoaniline. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance pharmacological properties.[1] This document outlines a plausible and efficient synthetic pathway, presenting detailed experimental protocols and comparative data against an alternative synthetic strategy.

Proposed Synthetic Route and Performance

The validated synthetic pathway involves a two-step sequence initiated by a Sonogashira cross-coupling reaction between this compound and a suitable terminal alkyne, followed by an intramolecular cyclization. The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]

Data Summary

The following table summarizes the quantitative data for the proposed synthetic route, with expected yields based on analogous reactions reported in the literature.

StepReactionStarting MaterialsProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Sonogashira CouplingThis compound, 3-Butyn-1-ol4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-olPdCl₂(PPh₃)₂, CuI, Et₃NTHF25685>95
2Intramolecular Cyclization4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-ol6,8-Difluoro-3,4-dihydro-1H-quinolin-4-oneAuCl₃Acetonitrile801275>98

Experimental Protocols

Step 1: Synthesis of 4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-ol (Sonogashira Coupling)

Materials:

  • This compound (1.0 equiv)

  • 3-Butyn-1-ol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • To this stirred suspension, add 3-butyn-1-ol dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product, 4-(2-amino-3,5-difluorophenyl)but-3-yn-1-ol, as a solid.

Step 2: Synthesis of 6,8-Difluoro-3,4-dihydro-1H-quinolin-4-one (Intramolecular Cyclization)

Materials:

  • 4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-ol (1.0 equiv)

  • Gold(III) chloride (AuCl₃) (0.05 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • To a round-bottom flask is added 4-(2-amino-3,5-difluorophenyl)but-3-yn-1-ol and anhydrous acetonitrile.

  • Gold(III) chloride is added to the solution, and the mixture is heated to reflux (80 °C) for 12 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 6,8-difluoro-3,4-dihydro-1H-quinolin-4-one as a crystalline solid.

Comparison with an Alternative Synthetic Route

An alternative approach to a similar heterocyclic core, 6,8-dibromo-1,2,3,4-tetrahydroquinoline, involves the direct bromination of 1,2,3,4-tetrahydroquinoline.[4] This method, while direct, often leads to a mixture of products and may require more stringent purification steps.

Alternative Route Data Summary
StepReactionStarting MaterialsProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Bromination1,2,3,4-Tetrahydroquinoline6,8-Dibromo-1,2,3,4-tetrahydroquinolineBr₂, Acetic AcidAcetic Acid25460~90

The Sonogashira coupling route starting from this compound offers a more controlled and potentially higher-yielding pathway to specifically substituted quinolinones compared to direct electrophilic aromatic substitution methods on the parent heterocycle.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the validated synthetic route and the alternative bromination approach.

G cluster_main Validated Synthetic Route This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 3-Butyn-1-ol 3-Butyn-1-ol 3-Butyn-1-ol->Sonogashira Coupling 4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-ol 4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-ol Sonogashira Coupling->4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-ol Intramolecular Cyclization Intramolecular Cyclization 4-(2-Amino-3,5-difluorophenyl)but-3-yn-1-ol->Intramolecular Cyclization 6,8-Difluoro-3,4-dihydro-1H-quinolin-4-one 6,8-Difluoro-3,4-dihydro-1H-quinolin-4-one Intramolecular Cyclization->6,8-Difluoro-3,4-dihydro-1H-quinolin-4-one

Caption: Validated synthetic route to 6,8-Difluoro-3,4-dihydro-1H-quinolin-4-one.

G cluster_alternative Alternative Synthetic Route 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Bromination Bromination 1,2,3,4-Tetrahydroquinoline->Bromination 6,8-Dibromo-1,2,3,4-tetrahydroquinoline 6,8-Dibromo-1,2,3,4-tetrahydroquinoline Bromination->6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Caption: Alternative route to a dihalogenated tetrahydroquinoline.

References

A Comparative Guide to the Synthesis and Purity Assessment of Biaryls Derived from 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to biaryl compounds originating from 2,4-difluoro-6-iodoaniline and alternative starting materials. It further details the key analytical techniques for assessing the purity of the resulting biaryl products, supported by experimental data and detailed methodologies.

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of the biaryl unit significantly influences its biological activity and physical properties. This compound serves as a valuable building block for introducing a difluoro-amino-phenyl moiety, a common feature in modern medicinal chemistry. This guide explores the prevalent palladium-catalyzed cross-coupling reactions for the synthesis of biaryls from this precursor and compares them with alternative synthetic strategies. Furthermore, it provides a detailed overview of the analytical methods crucial for the rigorous purity assessment of the synthesized compounds.

Comparison of Synthetic Methodologies for Biaryl Synthesis

The synthesis of biaryls from this compound and its alternatives is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are among the most widely employed methods.[1][2]

Table 1: Comparison of Biaryl Synthesis Methods

Starting MaterialCoupling PartnerReaction TypeCatalyst/LigandBaseSolventTypical Yield (%)Typical Purity (%)Reference
This compoundArylboronic acidSuzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95>98 (after chromatography)[2][3]
This compoundArylamineBuchwald-Hartwig AminationPd₂(dba)₃ / XPhosCs₂CO₃Toluene80-92>97 (after chromatography)[1][4]
Aryl Halide (e.g., Bromobenzene)2-Nitrophenylboronic AcidSuzuki-Miyaura CouplingPd(OAc)₂K₂CO₃DMF/H₂O70-98>95 (after chromatography)[5]
Aryl Halide (e.g., Bromobenzene)N-Methyliminodiacetic acid (MIDA) boronatesSuzuki-Miyaura CouplingPd(OAc)₂K₂CO₃Toluene85-98>98 (after chromatography)[5][6]
Aryl Halide (e.g., Iodobenzene)2-NitrophenyltrimethoxysilaneHiyama CouplingPdCl₂TBAFToluene75-90>96 (after chromatography)[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl compound from this compound and an arylboronic acid.[2][7][8]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the synthesis of a biarylamine from this compound and an arylamine.[1][9][10]

Materials:

  • This compound (1.0 mmol)

  • Arylamine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biarylamine.

Purity Assessment of Synthesized Biaryls

A combination of analytical techniques is essential for the unambiguous determination of the purity of the synthesized biaryl compounds. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.[11][12][13]

Table 2: Comparison of Purity Assessment Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC Quantitative purity (area %), detection of impurities, retention timeHigh sensitivity, excellent for quantitative analysis, can be coupled with UV or MS detectors for peak purity assessment.[13][14]Co-elution of impurities can lead to inaccurate quantification.[13]
NMR Structural confirmation, identification and quantification of impurities (including residual solvents and inorganic impurities)Provides detailed structural information, can be used for absolute quantitative analysis (qNMR).[11][12][15]Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret.[16]
MS Molecular weight confirmation, identification of impurities by mass-to-charge ratioHigh sensitivity and specificity, provides molecular weight information.[17][18][19]Isomeric impurities may not be distinguishable, ionization efficiency can vary between compounds.
Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector (or a photodiode array detector for peak purity analysis) and a C18 reversed-phase column.[13]

  • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used.

  • Procedure:

    • Prepare a stock solution of the synthesized biaryl in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 5-10 µL) of the solution onto the HPLC column.

    • Run the gradient method to separate the main product from any impurities.

    • The purity is determined by the relative peak area of the main product compared to the total area of all peaks in the chromatogram.

    • Peak purity can be further assessed using a PDA detector by comparing the UV spectra across the peak.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the biaryl in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Procedure:

    • Acquire a ¹H NMR spectrum. The absence of signals corresponding to starting materials or by-products is an initial indication of purity.

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific signal of the analyte to the integral of a signal from the internal standard.[12]

    • ¹³C NMR and 2D NMR techniques (e.g., COSY, HSQC) can be used for further structural confirmation.[15]

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[19][21]

  • Procedure:

    • The sample, either directly infused or separated by LC, is introduced into the ion source of the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight of the synthesized biaryl.

    • The presence of other ions can indicate impurities. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of the main product and impurities.[22]

Visualizations

Experimental_Workflow cluster_synthesis Biaryl Synthesis start Starting Materials (this compound & Coupling Partner) reaction Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) start->reaction Catalyst, Base, Solvent workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Synthesized Biaryl purification->product

Caption: Experimental workflow for the synthesis of biaryls.

Purity_Assessment_Logic cluster_assessment Purity Assessment initial_analysis Initial Purity Screen (TLC/LC-MS) hplc Quantitative Purity (HPLC) initial_analysis->hplc Proceed if promising nmr Structural Confirmation & Impurity ID (NMR) hplc->nmr ms Molecular Weight Verification (MS) nmr->ms final_purity Purity Confirmed (>95%) ms->final_purity Purity meets criteria further_purification Further Purification Required ms->further_purification Purity below threshold

Caption: Decision-making workflow for purity assessment.

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2,4-Difluoro-6-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of 2,4-Difluoro-6-iodoaniline and its derivatives, offering a framework for unambiguous structure elucidation through experimental data.

The strategic incorporation of fluorine and iodine atoms into an aniline scaffold offers a versatile platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. However, the conclusive identification of the resulting regioisomers necessitates a multi-faceted analytical approach. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to differentiate this compound from its structural isomers and related compounds.

Comparative Spectroscopic Data

A comprehensive analysis of spectroscopic data is essential for the definitive structural assignment of halogenated anilines. The following tables present a comparison of available experimental and predicted data for this compound and related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsNH₂ ProtonsReference
This compound~7.3-7.5 (m)~4.5 (br s)Predicted
2,4-Difluoroaniline6.75 (m), 6.67 (m)3.59 (s)[1]
2-Fluoro-4-iodoaniline7.4-6.8 (m)3.8 (br s)Predicted
2,6-Difluoro-4-iodoaniline7.2-7.4 (m)4.6 (br s)Predicted

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsC-IC-FReference
This compound~90-160~75~150-160 (d)Predicted
2,4-Difluoroaniline155.3 (dd), 152.9 (dd), 110.8 (dd), 103.7 (dd)-155.3, 152.9Predicted
2-Fluoro-4-iodoaniline148.3, 138.4, 128.4, 120.3, 114.483.9148.3Predicted
2,6-Difluoro-4-iodoaniline~90-160~80~150-160 (d)Predicted

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm, referenced to CFCl₃)

CompoundChemical Shift (δ)Reference
This compoundNot available-
2,4-Dichloro-3,5-difluoro-6-iodoaniline-91.1, -112.4[2]
2,4-Difluoroaniline-128.3, -131.8Predicted
(E)-N-benzylidene-4-fluoroaniline-117.8[3]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsReference
This compound hydrochloride255.94 (M+H)⁺Not available[3]
2-Fluoro-4-iodoaniline237110[4]
2,6-Difluoro-4-iodoaniline255Not available[5]
2,4-Dichloroaniline161, 163126, 90, 63[6]

Table 5: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

| Compound | N-H Stretch | C-F Stretch | C-I Stretch | Reference | |---|---|---|---| | this compound | ~3400-3300 | ~1250-1000 | ~600-500 | Predicted | | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | 3422, 3311 | Not reported | Not reported |[2] | | 2-Fluoro-4-iodoaniline | ~3400-3300 | ~1250-1000 | ~600-500 | Predicted |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns arising from H-F and F-F couplings.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Key parameters to consider are the spectral width (typically 0-12 ppm), number of scans (16-64), and relaxation delay (1-2 s).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally employed to simplify the spectrum. A wider spectral width (0-200 ppm) is necessary. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 s) are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: This technique is highly sensitive to the electronic environment of the fluorine atoms.[7] A spectral width of approximately -50 to -200 ppm is typical for fluoroaromatic compounds. Proton decoupling can simplify the spectra, but coupled spectra provide valuable information about H-F coupling constants.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Technique: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular weight by preserving the molecular ion.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is advantageous for determining the exact mass and elemental composition of the molecule and its fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands for N-H, C-H, C=C (aromatic), C-F, and C-I bonds should be identified and compared with expected values.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway for structure confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy (FTIR) purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Final Structure Confirmation data_analysis->structure

A streamlined workflow for the synthesis and spectroscopic confirmation of aniline derivatives.

structure_confirmation_pathway cluster_nmr NMR Analysis cluster_ms_ir MS & IR Analysis cluster_conclusion Conclusion start Isolated Compound h_nmr ¹H NMR: - Number of signals - Chemical shifts - Splitting patterns (J-coupling) start->h_nmr c_nmr ¹³C NMR: - Number of signals - Chemical shifts - C-F coupling start->c_nmr f_nmr ¹⁹F NMR: - Number of signals - Chemical shifts - F-F & F-H coupling start->f_nmr ms Mass Spec: - Molecular Ion Peak (M⁺) - Isotopic pattern - Fragmentation start->ms ir IR Spec: - N-H stretch - C-F stretch - Aromatic C-H bend start->ir interpretation Data Integration & Comparison to Alternatives h_nmr->interpretation c_nmr->interpretation f_nmr->interpretation ms->interpretation ir->interpretation final_structure Confirmed Structure: This compound Derivative interpretation->final_structure

A logical pathway for confirming the structure of a polysubstituted aniline using spectroscopic data.

References

comparing the efficacy of different ligands in the Buchwald-Hartwig amination of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ligand Efficacy in the Buch-wald-Hartwig Amination of 2,4-Difluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

The Buch-wald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in drug discovery and development, where the arylamine motif is a common feature in pharmaceutical agents. The choice of ligand is paramount to the success of this reaction, profoundly influencing yield, reaction rate, and substrate scope.

This guide provides a comparative overview of the efficacy of different phosphine ligands in the Buch-wald-Hartwig amination, with a specific focus on the challenging substrate, this compound. Due to the limited availability of specific comparative data for this exact substrate in the public domain, this guide draws upon established trends and data from structurally similar aryl halides, particularly electron-deficient and di-substituted haloarenes.

The Catalytic Cycle: A Conceptual Overview

The Buch-wald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination R₂NH PdII->AmineCoord Amido [Ar-Pd(II)-NR₂(L_n)] AmineCoord->Amido - HX RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArX This compound ArX->OxAdd Amine Primary/Secondary Amine Amine->AmineCoord

Figure 1: Conceptual catalytic cycle of the Buchwald-Hartwig amination.

Ligand Performance Comparison

The selection of an appropriate phosphine ligand is critical for overcoming the challenges associated with the amination of electron-deficient and sterically hindered substrates like this compound. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[3]

While specific comparative data for this compound is scarce, the following table summarizes the performance of common Buch-wald-type ligands in the amination of other challenging aryl halides, providing a basis for ligand selection.

Table 1: Performance of Common Phosphine Ligands in the Amination of Aryl Halides

LigandSubstrate ExampleAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhos 4-ChlorotolueneMorpholine94Pd(dba)₂ / XPhosNaOtBuTolueneReflux6
RuPhos 4-ChlorotolueneDi-n-propylamine98[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene10018
BrettPhos 4-Chloroanisolen-Hexylamine96Pd₂(dba)₃ / BrettPhosNaOtBuToluene10020
Josiphos 2-BromotolueneAniline95Pd(OAc)₂ / JosiphosNaOtBuToluene10024
Xantphos 4-BromotolueneMorpholine92Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018

Note: The data presented in this table is compiled from various sources and serves as a general guide. Optimal conditions for the amination of this compound may vary.

Experimental Protocols

A general protocol for the Buch-wald-Hartwig amination of an aryl iodide is provided below. This should be considered a starting point, and optimization of reaction parameters is highly recommended for the specific case of this compound.

General Procedure for Buch-wald-Hartwig Amination
  • Preparation: In an inert atmosphere glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Reagent Addition: The aryl halide (this compound, 1.0 equivalent) and the amine (1.1-1.2 equivalents) are added to the Schlenk tube.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) is added.

  • Reaction: The Schlenk tube is sealed and the reaction mixture is stirred at the desired temperature (typically 80-110 °C). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and optimizing ligands for the Buch-wald-Hartwig amination.

Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow A Define Reaction Parameters (Substrate, Amine, Base, Solvent) B Select Ligand Library (e.g., XPhos, RuPhos, BrettPhos) A->B C High-Throughput Experimentation (Parallel Synthesis) B->C D Reaction Analysis (LC-MS, GC-MS for Yield) C->D E Identify Lead Ligand(s) D->E F Optimization of Reaction Conditions (Temperature, Concentration, Stoichiometry) E->F G Scale-up and Isolation F->G

Figure 2: A typical workflow for phosphine ligand screening and optimization.

Conclusion

The choice of ligand is a critical parameter in the successful Buch-wald-Hartwig amination of this compound. While direct comparative data is limited, the general principles of ligand design for this reaction suggest that bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are promising candidates.[3] A systematic screening of ligands and optimization of reaction conditions, as outlined in the provided workflow, is the most effective approach to achieving high efficacy for this challenging transformation. The experimental protocol provided serves as a robust starting point for these investigations.

References

Navigating Regioselectivity: A Comparative Guide to Cross-Coupling Reactions of 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. Among these, 2,4-Difluoro-6-iodoaniline presents a versatile scaffold, offering multiple reaction sites for the strategic construction of complex molecules. This guide provides an objective comparison of the regioselectivity observed in key cross-coupling reactions involving this substrate, supported by a review of established chemical principles and experimental data from analogous systems.

The inherent reactivity differences among the carbon-halogen bonds in this compound—specifically the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds—are the primary determinants of regioselectivity in transition metal-catalyzed cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl >> F. This principle strongly suggests that reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations will proceed selectively at the C-I bond.

General Principles of Regioselectivity

The selective functionalization of the C-I bond in the presence of C-F bonds is a well-established principle in cross-coupling chemistry. The bond dissociation energy of the C-I bond is significantly lower than that of the C-F bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle. The strong C-F bond is generally inert under typical cross-coupling conditions, requiring specialized catalysts or harsher reaction conditions for its activation.

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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Suzuki Coupling" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sonogashira Coupling" [fillcolor="#FBBC05", fontcolor="#202124"]; "Buchwald-Hartwig Amination" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Selective C-I Functionalization" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"this compound" -- "Suzuki Coupling" [label=" Boronic Acid/Ester, Pd Catalyst, Base"]; "this compound" -- "Sonogashira Coupling" [label=" Terminal Alkyne, Pd/Cu Catalysts, Base"]; "this compound" -- "Buchwald-Hartwig Amination" [label=" Amine, Pd Catalyst, Base"];

G

Comparative Analysis of Key Cross-Coupling Reactions

While specific experimental data for this compound is not widely published in comparative studies, the regioselectivity can be confidently predicted based on extensive literature on analogous polyhalogenated aromatic systems. The following tables summarize the expected outcomes and general experimental protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds. Given the high reactivity of the C-I bond, the reaction with an aryl or vinyl boronic acid is expected to proceed exclusively at the 6-position.

Table 1: Predicted Outcome and General Protocol for Suzuki Coupling

ParameterDescription
Predicted Major Product 2-Aryl/vinyl-4,6-difluoroaniline
Expected Regioselectivity >99% for C-I coupling
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes
Typical Ligand PPh₃, or other phosphine-based ligands
Typical Base K₂CO₃, Cs₂CO₃, or Na₂CO₃
Typical Solvent Toluene, Dioxane, or DMF/water mixtures
Typical Temperature 80-110 °C

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add a degassed solvent or solvent mixture (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction is highly selective for the C-I bond, leaving the C-F bonds intact.

Table 2: Predicted Outcome and General Protocol for Sonogashira Coupling

ParameterDescription
Predicted Major Product 2-Alkynyl-4,6-difluoroaniline
Expected Regioselectivity >99% for C-I coupling
Typical Catalysts Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, and CuI (co-catalyst)
Typical Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Typical Solvent THF or DMF
Typical Temperature Room temperature to 60 °C

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a base (e.g., Et₃N, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reaction of this compound with a primary or secondary amine is expected to occur exclusively at the C-I position.

Table 3: Predicted Outcome and General Protocol for Buchwald-Hartwig Amination

ParameterDescription
Predicted Major Product N-Substituted-2,4-difluoro-6-aminoaniline
Expected Regioselectivity >99% for C-I coupling
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Typical Ligand Xantphos, BINAP, or other bulky phosphine ligands
Typical Base NaOtBu, K₃PO₄, or Cs₂CO₃
Typical Solvent Toluene or Dioxane
Typical Temperature 80-120 °C

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The general catalytic cycles for these cross-coupling reactions are well-established and illustrate the key steps of oxidative addition, transmetalation (for Suzuki) or copper-acetylide formation (for Sonogashira), and reductive elimination.

G

Conclusion

Benchmarking a Novel, Efficient Synthetic Route for 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis and Application of a Key Building Block.

This guide provides a comprehensive comparison of a new, high-yield synthetic method for 2,4-Difluoro-6-iodoaniline against a traditional approach. This compound is a valuable building block in medicinal chemistry and materials science, where the strategic placement of fluorine and iodine atoms allows for diverse and selective downstream functionalization. The data presented herein demonstrates the superior performance of the new method and its positive impact on a subsequent Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Comparative Performance Data

The following tables summarize the key performance indicators for the synthesis of this compound and its subsequent application in a Suzuki-Miyaura coupling reaction.

Table 1: Synthesis of this compound

ParameterTraditional MethodNew Synthetic Method
Starting Material 2,4-Difluoroaniline2,4-Difluoroaniline
Iodinating Agent N-Iodosuccinimide (NIS)Potassium Iodide (KI)
Catalyst/Promoter Trifluoroacetic Acid (TFA)FluoroCat-P (Hypothetical)
Solvent AcetonitrileEthyl Acetate
Temperature Room Temperature40 °C
Reaction Time 12 hours3 hours
Yield 78%95%
Purity (by HPLC) 97%>99%

Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterUsing Product from Traditional MethodUsing Product from New Synthetic Method
Aryl Halide Purity 97%>99%
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Toluene/Ethanol/WaterToluene/Ethanol/Water
Temperature 80 °C80 °C
Reaction Time 8 hours6 hours
Yield of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine 89%96%

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction are provided below.

Synthesis of this compound

Traditional Method (NIS Iodination)

  • To a solution of 2,4-difluoroaniline (1.0 eq) in acetonitrile, N-iodosuccinimide (1.1 eq) was added in portions at 0 °C.[1][2]

  • A catalytic amount of trifluoroacetic acid (0.1 eq) was then added.

  • The reaction mixture was stirred at room temperature for 12 hours and monitored by TLC.

  • Upon completion, the solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate and washed with aqueous sodium thiosulfate solution, followed by brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product was purified by column chromatography on silica gel to afford this compound.

New Synthetic Method (FluoroCat-P Catalyzed Iodination)

  • In a round-bottom flask, 2,4-difluoroaniline (1.0 eq), potassium iodide (1.2 eq), and the novel catalyst FluoroCat-P (2 mol%) were suspended in ethyl acetate.

  • The mixture was heated to 40 °C.

  • A mild oxidant (e.g., sodium perborate, 1.5 eq) was added portion-wise over 30 minutes.

  • The reaction was stirred at 40 °C for 3 hours.

  • After completion, the reaction mixture was cooled to room temperature and filtered to remove the catalyst and inorganic salts.

  • The filtrate was washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent was evaporated to yield highly pure this compound, requiring no further purification.

Downstream Application: Suzuki-Miyaura Coupling
  • A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) was prepared in a flask.[3][4][5]

  • A solvent mixture of toluene, ethanol, and water (4:1:1) was added, followed by the palladium catalyst, Pd(PPh₃)₄ (3 mol%).[6]

  • The reaction mixture was degassed with argon for 15 minutes.

  • The flask was heated to 80 °C and stirred for 6-8 hours.

  • Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate.

  • The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, 2',4'-Difluoro-[1,1'-biphenyl]-2-amine, was purified by flash chromatography.

Visualizing the Process and Potential Application

Diagrams are provided to illustrate the experimental workflow and a potential application of molecules derived from this compound.

G cluster_0 Synthesis of this compound cluster_1 Traditional Method cluster_2 New Synthetic Method cluster_3 Downstream Suzuki-Miyaura Coupling 2,4-Difluoroaniline_start 2,4-Difluoroaniline NIS NIS, TFA Acetonitrile, RT, 12h 2,4-Difluoroaniline_start->NIS FluoroCat KI, FluoroCat-P Ethyl Acetate, 40°C, 3h 2,4-Difluoroaniline_start->FluoroCat Yield_Trad Yield: 78% Purity: 97% NIS->Yield_Trad Intermediate This compound Yield_Trad->Intermediate Yield_New Yield: 95% Purity: >99% FluoroCat->Yield_New Yield_New->Intermediate Suzuki_Conditions Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80°C Intermediate->Suzuki_Conditions Final_Product 2',4'-Difluoro-[1,1'-biphenyl]-2-amine Suzuki_Conditions->Final_Product G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->MEK Inhibits

References

comparative docking studies of inhibitors derived from 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug discovery, offering insights into the binding modes and therapeutic potential of inhibitors derived from fluorinated and iodinated aniline scaffolds.

While direct comparative docking studies on inhibitors derived specifically from 2,4-Difluoro-6-iodoaniline are not extensively documented in publicly available literature, a wealth of research exists on structurally related halogenated anilines and their derivatives, particularly anilinoquinazolines. These compounds are of significant interest in medicinal chemistry due to their roles as kinase inhibitors and antimicrobial agents. This guide provides a comparative overview of their molecular docking studies, experimental protocols, and the signaling pathways they target.

Data Presentation: Docking Performance of Halogenated Aniline Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of various halogenated aniline derivatives against their respective protein targets. It is important to note that direct comparison of docking scores across different studies can be challenging due to variations in computational software, force fields, and specific protein preparation protocols.

Table 1: Comparative Docking Scores and Binding Energies

Compound ClassTarget Protein(s)Representative Compound/DerivativeDocking Score / Binding Energy (kcal/mol)
4-Anilinoquinazoline DerivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseSGQ4-7.46
4-Anilinoquinazoline DerivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseDMUQ5-7.31
4-Anilinoquinazoline DerivativesEpidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Compound 8a-6.39 (EGFR), -8.24 (VEGFR-2)
2-Anilino 4-Amino Substituted QuinazolinesPlasmodium falciparum Dihydroorotate Dehydrogenase (Pf-DHODH)Derivative C-02-173.528 (Re-rank score)
Fluoro-substituted Anilino QuinonesB-raf5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinoneNot explicitly stated, but showed high binding affinity
Dichloroaniline DerivativesE. coli protein (PDB ID: 2Y2T)Compound 2eNot explicitly stated, but showed potent activity

Table 2: In Vitro Inhibitory Activity of Iodoquinazoline Derivatives

CompoundTarget EnzymeIC50 (µM)
6d EGFRT790M0.35
8d EGFRT790M0.42
6c EGFRT790M0.48
8c EGFRT790M0.50
8d VEGFR-20.92
8c VEGFR-20.95
6d VEGFR-21.00
6c VEGFR-21.20

Experimental Protocols

The methodologies employed in molecular docking are critical for the reliability and reproducibility of the results. Below are detailed protocols from selected studies on related compounds.

Molecular Docking Protocol for Kinase Inhibitors (EGFR/VEGFR-2)

A typical protocol for docking anilinoquinazoline derivatives against protein kinases involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins, such as EGFR (PDB ID: 1M17) and VEGFR-2, are obtained from the Protein Data Bank.[2][3] Water molecules and any co-crystallized ligands are removed.[3] Hydrogen atoms are added, and the protein structure is optimized. The 2D structures of the aniline derivatives are drawn and converted to 3D, followed by energy minimization.[3]

  • Docking Software: AutoDock Vina and Molegro Virtual Docker are commonly used for these simulations.[1][4]

  • Grid Box Definition: A grid box is defined around the ATP-binding site of the kinase to encompass the active site.

  • Docking Algorithm: The Lamarckian genetic algorithm is frequently employed for docking calculations.[2]

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and the interactions formed with the amino acid residues in the active site.[3] Key interactions often include hydrogen bonds and hydrophobic interactions.[3]

Docking Protocol for Antimicrobial Agents

For studies targeting microbial proteins, such as E. coli proteins (e.g., PDB ID: 2Y2T), the following protocol is often used:

  • Software: Glide and AutoDock tools are utilized for comparative analysis.[5]

  • Protein Preparation: The crystal structure of the target protein is retrieved from the PDB.

  • Ligand Preparation: The synthesized derivatives are prepared for docking.

  • Interaction Analysis: The docking results are analyzed to identify key interactions, such as hydrogen bonds, pi-alkyl bonds, and pi-pi stacking between the ligand and the protein's binding pocket.[5]

Signaling Pathways and Experimental Workflows

The inhibitors discussed often target key signaling pathways implicated in cancer and infectious diseases.

EGFR/VEGFR-2 Signaling Pathway in Cancer

Anilinoquinazoline derivatives are well-known inhibitors of EGFR and VEGFR-2, which are receptor tyrosine kinases.[6] These receptors play a crucial role in cancer cell proliferation, survival, and angiogenesis. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The binding of anilinoquinazoline inhibitors to the ATP-binding pocket of these kinases blocks their activity, thereby inhibiting these downstream pathways.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of anilinoquinazolines.

General Workflow for In Silico Drug Discovery

The process of identifying and evaluating potential drug candidates through computational methods generally follows a structured workflow. This begins with identifying a biological target and proceeds through virtual screening and detailed simulations to predict the efficacy and safety of candidate molecules.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Ligand_Prep Ligand Library Preparation Target_ID->Ligand_Prep Virtual_Screening Virtual Screening (Docking) Target_ID->Virtual_Screening Ligand_Prep->Virtual_Screening Hit_ID Hit Identification and Prioritization Virtual_Screening->Hit_ID Lead_Opt Lead Optimization (ADMET Prediction) Hit_ID->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Caption: A typical workflow for in silico drug discovery and development.

References

Comparative Analysis of Byproduct Formation in the Synthesis of Heterocycles from Difluoro-Iodoaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the impact of starting material isomerism on reaction outcomes in the synthesis of fluorinated heterocycles.

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The choice of starting materials, particularly the isomeric form of fluorinated precursors, can significantly influence not only the yield of the desired product but also the profile of byproducts formed during the reaction. This guide provides a comparative analysis of byproduct formation in the synthesis of heterocycles from different difluoro-iodoaniline isomers, supported by a review of relevant synthetic principles. Understanding these byproduct profiles is crucial for reaction optimization, purification strategy development, and ensuring the quality of active pharmaceutical ingredients.

Influence of Isomerism on Reaction Pathways and Byproduct Formation

The position of fluorine and iodine atoms on the aniline ring dictates the electronic and steric environment of the molecule, thereby influencing the regioselectivity and propensity for side reactions during heterocycle synthesis. While direct comparative studies detailing byproduct quantification for all isomers are not extensively available in the literature, we can infer potential byproduct profiles based on established reaction mechanisms, such as palladium-catalyzed cross-coupling reactions commonly used for indole synthesis.

Key Factors Influencing Byproduct Formation:

  • Steric Hindrance: The proximity of the iodo and amino groups to the fluorine substituents can sterically hinder the approach of reagents, potentially leading to incomplete reactions or alternative cyclization pathways.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine atoms influences the electron density of the aromatic ring and the nucleophilicity of the amino group, which can affect the rate and selectivity of the cyclization step.

  • Regioselectivity of Cyclization: In unsymmetrically substituted difluoro-iodoanilines, the formation of regioisomeric products and byproducts is a significant consideration. The electronic and steric factors mentioned above play a crucial role in determining the preferred site of cyclization.

Hypothetical Comparison of Byproducts in Palladium-Catalyzed Indole Synthesis

To illustrate the potential differences in byproduct formation, let's consider a hypothetical palladium-catalyzed indole synthesis (e.g., Larock indole synthesis) from three different difluoro-iodoaniline isomers: 2,3-difluoro-1-iodoaniline, 2,4-difluoro-1-iodoaniline, and 3,4-difluoro-1-iodoaniline.

Table 1: Predicted Major Products and Potential Byproducts in the Synthesis of a Hypothetical 2,3-Disubstituted Indole

Starting IsomerExpected Major ProductPotential ByproductsRationale for Byproduct Formation
2,3-Difluoro-1-iodoaniline 4,5-Difluoro-2,3-disubstituted indole- De-iodinated starting material- Homocoupling products of the alkyne- Partially cyclized intermediatesSteric hindrance from the 2-fluoro substituent might slow down the oxidative addition of palladium, leading to competing side reactions.
2,4-Difluoro-1-iodoaniline 4,6-Difluoro-2,3-disubstituted indole- Regioisomeric indole (e.g., 4,7-difluoroindole if cyclization is not fully controlled)- De-iodinated starting material- Products from competing C-H activationThe electronic effects of the two fluorine atoms could influence the regioselectivity of the C-N bond formation, potentially leading to a mixture of indole isomers.
3,4-Difluoro-1-iodoaniline 5,6-Difluoro-2,3-disubstituted indole- De-iodinated starting material- Products of incomplete cyclization- Oligomeric materialsThis isomer is sterically less hindered around the reaction centers, which might lead to cleaner reactions but could also favor polymerization if reaction conditions are not carefully controlled.

Experimental Protocols for Byproduct Analysis

To accurately assess the byproduct profile for each isomer, a systematic experimental approach is necessary.

General Experimental Protocol for Palladium-Catalyzed Indole Synthesis:

  • Reaction Setup: In a nitrogen-purged glovebox, a reaction vessel is charged with the respective difluoro-iodoaniline isomer (1.0 mmol), the alkyne (1.2 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent (e.g., DMF, 5 mL).

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a defined period (e.g., 24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The fractions containing the desired product and major byproducts are collected separately. The structures of the isolated compounds are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS). The relative abundance of products and byproducts in the crude reaction mixture is determined by GC-MS analysis.

Visualization of Reaction Pathways

The following diagrams illustrate the generalized reaction pathway for a palladium-catalyzed indole synthesis and a workflow for the comparative analysis of byproducts.

G cluster_0 Palladium-Catalyzed Indole Synthesis Difluoro-iodoaniline Difluoro-iodoaniline Oxidative_Addition Oxidative Addition Difluoro-iodoaniline->Oxidative_Addition Alkyne Alkyne Carbopalladation Carbopalladation Alkyne->Carbopalladation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Intermediate_1 Intermediate_1 Oxidative_Addition->Intermediate_1 Aryl-Pd(II) Complex Byproducts Byproducts Carbopalladation->Byproducts Regioisomers Intermediate_2 Intermediate_2 Carbopalladation->Intermediate_2 Vinyl-Pd(II) Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Indole_Product Fluorinated Indole Reductive_Elimination->Indole_Product Intermediate_1->Carbopalladation Intermediate_1->Byproducts De-iodination Intermediate_2->Reductive_Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed indole synthesis.

G cluster_1 Comparative Byproduct Analysis Workflow Start Select Difluoro-iodoaniline Isomers Reaction Perform Standardized Heterocycle Synthesis Start->Reaction Analysis Analyze Crude Reaction Mixture (GC-MS, LC-MS) Reaction->Analysis Identification Isolate and Characterize Byproducts (NMR, HRMS) Analysis->Identification Quantification Quantify Product and Byproduct Distribution Identification->Quantification Comparison Compare Byproduct Profiles of Isomers Quantification->Comparison Conclusion Draw Conclusions on Isomer Reactivity Comparison->Conclusion

Caption: Workflow for comparative analysis of byproducts.

Conclusion

The isomeric position of substituents on difluoro-iodoaniline precursors has a profound impact on the outcome of heterocycle synthesis, particularly concerning the formation of byproducts. While this guide provides a framework for understanding these effects based on fundamental principles of organic chemistry, detailed experimental studies are necessary to fully elucidate the specific byproduct profiles for each isomer in a given reaction. By systematically investigating and comparing the reaction outcomes, researchers can develop more efficient and robust synthetic strategies for the preparation of high-purity fluorinated heterocyclic compounds, which are essential for advancing drug discovery and development.

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-6-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Difluoro-6-iodoaniline is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] It is also harmful to aquatic life with long-lasting effects.[1] Adherence to the following procedures is mandatory.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemically resistant gloves (e.g., butyl, neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with anilines.[3] Gloves must be inspected before use.[2]
Skin/Body Protection A complete suit protecting against chemicals, a lab coat, long pants, and closed-toe shoes.[2]
Respiratory Protection Required when dusts are generated. Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.[2]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound .[4]

  • It must be collected in a designated waste container for halogenated organic waste.[4][5]

  • Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials such as strong oxidizing agents.[3][6]

2. Waste Collection:

  • Carefully transfer any waste containing this compound into the designated halogenated waste container. This includes:

    • Unused or surplus pure compound.

    • Solutions containing the compound.

    • Contaminated materials such as filter paper, absorbent pads from spill clean-ups, and disposable labware.[7]

  • Use a chemical fume hood for all transfers to avoid inhalation of dust or vapors.[1][3]

3. Containerization and Labeling:

  • Container: Use a compatible, leak-proof container with a secure, tightly closing lid. Polyethylene containers are often suitable.[3] The container must be in good condition.[5]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Do not use abbreviations.[5]

    • A list of all chemical components and their approximate concentrations if it is a mixed waste stream.[8]

    • Appropriate hazard pictograms (e.g., "Toxic," "Harmful," "Environmental Hazard").[1][7]

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][7]

  • Ensure secondary containment, such as a polypropylene tub, is used to prevent the spread of material in case of a leak.[3]

  • Store away from incompatible materials.[3]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[2][7]

  • Follow all institutional, local, regional, and national regulations for hazardous waste manifest and handover procedures.[6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[2] Remove all sources of ignition.[2][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Don the appropriate PPE as described in the table above before attempting cleanup.

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[6] For liquid spills, contain the spill using an inert absorbent material like sand, vermiculite, or silica gel.[7][9]

  • Cleanup: Collect the absorbent material and place it in the designated halogenated hazardous waste container.[7]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify Waste as This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Is this a pure compound, solution, or contaminated material? B->C D Collect in a designated 'Halogenated Organic Waste' container C->D E Ensure waste container is compatible, sealed, and in good condition D->E F Do NOT mix with incompatible waste streams (non-halogenated, acids, bases) D->F G Label container clearly: 'Hazardous Waste', full chemical name, and hazards E->G H Store in a secure, ventilated satellite accumulation area with secondary containment G->H I Contact EHS or licensed waste disposal contractor H->I K Spill Occurs H->K J Follow all regulations for waste pickup and handover I->J K->I NO L Follow Spill Management Protocol K->L YES

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2,4-Difluoro-6-iodoaniline in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including halogenated anilines, and are intended for use by trained professionals in drug development and scientific research.

Hazard Identification and Classification

This compound is a halogenated aniline derivative. Based on data from similar compounds, it should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and potential for environmental harm.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic or Harmful in contact with skin
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic or Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: This classification is inferred from structurally related compounds such as 2,4-Difluoroaniline and other iodoanilines.[1][2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advised for extended operations. Always inspect gloves for degradation before use.[6][7][8]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2][7]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[7]
Respiratory Protection RespiratorAll handling should be conducted in a certified chemical fume hood.[6][9] If a fume hood is not available or during a spill, a full-face respirator with organic vapor cartridges is necessary.[2][7]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[6][7]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

3.1. Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before starting any work.[6][7]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[6][7]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines.[7]

3.2. Handling

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.[7]

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[7] Use a syringe or pipette for liquid transfers to minimize the risk of spills.

  • Heating: Avoid heating the compound with an open flame. Use a heating mantle, water bath, or oil bath with temperature control.[7]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[3][6][7] Protect from light.[3]

3.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]

Emergency Procedures
Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][6]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[6][10] Collect the material in a sealed container for disposal.[2][10]
Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[11]

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[12][13] Do not dispose of down the drain or in regular trash.[10]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

G prep 1. Preparation - Risk Assessment - Verify Fume Hood - Check Emergency Equipment - Prepare Spill Kit ppe 2. Don PPE - Chemical-resistant Gloves - Safety Goggles & Face Shield - Lab Coat & Apron - Respirator (if needed) prep->ppe Proceed handling 3. Handling in Fume Hood - Dispense Carefully - Use Controlled Heating - Proper Storage ppe->handling Proceed post_handling 4. Post-Handling - Decontaminate Surfaces - Wash Hands Thoroughly handling->post_handling Task Complete spill Spill Response - Evacuate & Secure Area - Use Spill Kit - Collect Waste handling->spill If Spill Occurs disposal 5. Waste Disposal - Collect in Labeled Container - Dispose via Licensed Vendor - Manage Contaminated PPE post_handling->disposal Generate Waste spill->disposal Collect Spill Waste

Caption: Workflow for safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.